denileukin diftitox
Description
Properties
CAS No. |
173146-27-5 |
|---|---|
Molecular Formula |
C7H9NO3 |
Origin of Product |
United States |
Foundational & Exploratory
Denileukin Diftitox: A Technical Guide to its IL-2 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denileukin diftitox, a recombinant fusion protein, represents a targeted therapeutic approach for malignancies expressing the interleukin-2 (IL-2) receptor. This guide provides an in-depth technical overview of the binding affinity of this compound to the IL-2 receptor complex, compiling available quantitative data, detailing relevant experimental methodologies, and illustrating the associated molecular and experimental pathways.
This compound is engineered by fusing the active domains of diphtheria toxin with the human IL-2 protein. This design allows for the selective delivery of the cytotoxic diphtheria toxin to cells expressing the IL-2 receptor, leading to the inhibition of protein synthesis and subsequent apoptosis of the target cell.[1][2] The IL-2 receptor exists in three forms with varying affinities for IL-2, determined by their subunit composition: the low-affinity receptor (CD25 or IL-2Rα), the intermediate-affinity receptor (a heterodimer of CD122/IL-2Rβ and CD132/IL-2Rγ), and the high-affinity receptor (a heterotrimer of CD25, CD122, and CD132).[3][4] this compound preferentially targets cells expressing the high- and intermediate-affinity IL-2 receptors.
Quantitative Analysis of Binding Affinity
Precise dissociation constant (Kd) values for this compound binding to the individual subunits and the complete IL-2 receptor complexes are not extensively reported in publicly available literature. However, estimations can be derived from comparative studies with its predecessor, DAB(486)IL-2. The successor compound, DAB(389)IL-2 (this compound), is reported to have a two- to threefold higher Kd, indicating a slightly lower affinity, but with a longer half-life contributing to a tenfold increase in overall potency.[5]
Based on the reported IC50 value of 10-10 M for DAB(486)IL-2 binding to high-affinity IL-2 receptor-expressing cells, the estimated Kd for this compound can be inferred.[5] The IC50 for cells lacking the complete high-affinity receptor was 10-8 M.[5]
| Ligand | Receptor Complex/Subunit | Binding Affinity (Kd) | Method of Determination | Reference |
| This compound (DAB389IL-2) | High-Affinity IL-2R (CD25/CD122/CD132) | ~2-3 x 10-10 M (Estimated) | Inferred from IC50 of DAB(486)IL-2 and relative affinity | [5] |
| This compound (DAB389IL-2) | Intermediate-Affinity IL-2R (CD122/CD132) | ~2-3 x 10-8 M (Estimated) | Inferred from IC50 of DAB(486)IL-2 for cells lacking the full high-affinity receptor | [5] |
| This compound Mutant (T439P) | High-Affinity IL-2R | 100-fold decreased affinity vs. wild-type | Not specified | [6] |
| This compound Mutant (Q514D) | High-Affinity IL-2R | 50-fold decreased affinity vs. wild-type | Not specified | [6] |
Experimental Protocols
The determination of this compound binding affinity to the IL-2 receptor can be accomplished through several established experimental techniques. The following are detailed methodologies for commonly employed assays.
Radioligand Binding Assay
This technique is considered a gold standard for quantifying receptor-ligand interactions.[3]
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of this compound to cells expressing the IL-2 receptor.
Materials:
-
Cells expressing the IL-2 receptor (e.g., activated T-cells, specific lymphoma cell lines).
-
Radiolabeled this compound (e.g., with 125I).
-
Unlabeled this compound.
-
Binding buffer (e.g., PBS with 0.1% BSA).
-
Wash buffer (e.g., ice-cold PBS).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Cell Preparation: Culture and harvest cells expressing the IL-2 receptor. Wash the cells with binding buffer and resuspend to a known concentration.
-
Saturation Binding:
-
Set up a series of tubes containing a fixed number of cells.
-
Add increasing concentrations of radiolabeled this compound to the tubes.
-
To determine non-specific binding, add a saturating concentration of unlabeled this compound to a parallel set of tubes before adding the radioligand.
-
Incubate the tubes at a specified temperature (e.g., 4°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. The filter will trap the cells with the bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of radiolabeled this compound.
-
Analyze the data using non-linear regression (e.g., one-site binding hyperbola) or a Scatchard plot to determine the Kd and Bmax.[7][8]
-
Surface Plasmon Resonance (SPR)
SPR allows for the real-time, label-free analysis of binding kinetics.[9][10]
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the dissociation constant (Kd) of the this compound-IL-2 receptor interaction.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Recombinant soluble IL-2 receptor subunits (CD25, CD122, CD132) or the entire extracellular domain of the receptor complex.
-
This compound.
-
Immobilization buffer (e.g., acetate buffer, pH 4.5).
-
Running buffer (e.g., HBS-EP).
-
Regeneration solution (e.g., glycine-HCl, pH 2.5).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the recombinant IL-2 receptor protein over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of this compound (the analyte) over the sensor surface with the immobilized receptor.
-
Monitor the change in the SPR signal (response units, RU) over time during the association phase.
-
-
Dissociation: After the injection of this compound, flow running buffer over the surface and monitor the decrease in the SPR signal as the bound analyte dissociates.
-
Regeneration: Inject the regeneration solution to remove any remaining bound analyte from the receptor surface.
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka and kd.
-
Calculate the Kd from the ratio of kd/ka.
-
Flow Cytometry-Based Binding Assay
This method is useful for measuring binding to receptors on the surface of intact cells.[11][12]
Objective: To determine the binding affinity of this compound to IL-2 receptor-expressing cells.
Materials:
-
Cells expressing the IL-2 receptor.
-
Fluorescently labeled this compound or an anti-diphtheria toxin antibody conjugated to a fluorophore.
-
Unlabeled this compound.
-
Flow cytometry buffer (e.g., PBS with 2% FBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in flow cytometry buffer at a known concentration.
-
Saturation Binding:
-
Aliquot cells into a series of tubes.
-
Add increasing concentrations of fluorescently labeled this compound.
-
For competition assays to determine specificity, pre-incubate cells with an excess of unlabeled this compound before adding the labeled ligand.
-
Incubate on ice for a time sufficient to reach equilibrium, protected from light.
-
-
Washing: Wash the cells with cold flow cytometry buffer to remove unbound ligand.
-
Analysis: Resuspend the cells in buffer and analyze on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
Data Analysis:
-
Plot the MFI against the concentration of labeled this compound.
-
Fit the data to a one-site binding model to determine the Kd.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.
Caption: Mechanism of action of this compound.
Caption: Workflow for a radioligand binding assay.
Caption: Simplified IL-2 receptor signaling pathway.
References
- 1. IL-2 immunotoxin this compound reduces regulatory T cells and enhances vaccine-mediated T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inability of a Fusion Protein of IL-2 and Diphtheria Toxin (this compound, DAB389IL-2, ONTAK) to Eliminate Regulatory T Lymphocytes in Patients With Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of CD25 low-expression mycosis fungoides and Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of this compound IL-2 immunotoxin on NK and regulatory T cells in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DAB389 interleukin-2 receptor binding domain mutations. Cytotoxic probes for studies of ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scatchard equation - Wikipedia [en.wikipedia.org]
- 8. An analysis on the slope of Scatchard plots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosensor analysis of the interleukin-2 receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Biology of Denileukin Diftitox: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denileukin diftitox, marketed under brand names such as Ontak® and Lymphir®, is a recombinant fusion protein designed as a targeted therapy for certain cancers, most notably cutaneous T-cell lymphoma (CTCL).[1][2][3][4] This engineered biologic represents a fascinating convergence of immunology and toxicology, combining the cell-targeting specificity of a cytokine with the potent cytotoxic activity of a bacterial toxin. This technical guide provides an in-depth exploration of the structural biology of this compound, its mechanism of action, and the experimental methodologies used to characterize this important therapeutic agent. A newer, higher purity formulation, this compound-cxdl (also known as E7777), has been developed to improve upon the original formulation.[3]
Molecular Architecture: A Fusion of Targeting and Toxicity
This compound is a chimeric protein constructed from two functionally distinct components: a truncated form of diphtheria toxin (DT) and the human cytokine interleukin-2 (IL-2).[5][6] The native receptor-binding domain of the diphtheria toxin is genetically replaced with the full-length sequence of human IL-2.[5][6] This molecular engineering strategy redirects the potent cell-killing activity of the diphtheria toxin specifically to cells expressing the IL-2 receptor (IL-2R).
The diphtheria toxin component itself is comprised of three key domains:
-
Catalytic Domain (Fragment A): This domain possesses the enzymatic activity responsible for the protein's cytotoxicity.
-
Translocation Domain (Fragment B, N-terminal portion): A hydrophobic region that facilitates the movement of the catalytic domain across the endosomal membrane into the cytoplasm.
-
Receptor-Binding Domain (Fragment B, C-terminal portion): In the native toxin, this domain mediates binding to its cellular receptor. In this compound, this domain is replaced by IL-2.
The IL-2 component of the fusion protein serves as the targeting moiety, guiding this compound to cells that express the IL-2 receptor.
Mechanism of Action: A Multi-Step Cellular Assault
The cytotoxic effect of this compound is a highly orchestrated process involving receptor binding, internalization, and enzymatic inactivation of a critical cellular component.
-
Receptor Binding: this compound initiates its action by binding to the IL-2 receptors on the surface of target cells.[1] The IL-2R exists in three forms with varying affinities for IL-2: high, intermediate, and low. This compound preferentially binds to cells expressing the high-affinity (containing α, β, and γ chains) and intermediate-affinity (containing β and γ chains) IL-2 receptors.[7]
-
Internalization: Upon binding, the this compound-IL-2R complex is internalized into the cell through receptor-mediated endocytosis, enclosing the fusion protein within an endosome.[5]
-
Translocation: The acidic environment within the endosome triggers a conformational change in the translocation domain of the diphtheria toxin component. This allows the catalytic domain to be translocated across the endosomal membrane and into the cytosol.
-
Inhibition of Protein Synthesis: Once in the cytosol, the catalytic domain (Fragment A) of the diphtheria toxin exerts its cytotoxic effect. It is an enzyme that catalyzes the ADP-ribosylation of elongation factor 2 (EF-2), a crucial protein involved in the elongation step of protein synthesis.[8] This covalent modification inactivates EF-2, leading to a complete shutdown of protein synthesis and, ultimately, apoptotic cell death.[8]
Quantitative Analysis of this compound Activity
The efficacy of this compound is quantified through various biophysical and cellular assays. The following tables summarize key quantitative data.
Table 1: Binding Affinity of this compound Predecessor (DAB(486)IL-2)
| IL-2 Receptor Type | Cell Lines | Dissociation Constant (Kd) |
| High-affinity | Receptor-bearing cells | Not explicitly stated, but potency is 100-fold higher than for intermediate-affinity receptors[9] |
| Intermediate-affinity | Cells lacking the full high-affinity receptor complex | Not explicitly stated |
Table 2: In Vitro Cytotoxicity of this compound Predecessor (DAB(486)IL-2)
| Cell Type | IC50 | Reference |
| High-affinity IL-2 receptor-bearing cells | 1 x 10-10 M | [6] |
| Cells lacking the full high-affinity IL-2 receptor | 1 x 10-8 M | [6] |
Table 3: Clinical Efficacy of this compound in Cutaneous T-Cell Lymphoma
| Formulation | Study Population | Dosage | Overall Response Rate (ORR) |
| This compound | Stage IA to III, CD25-positive CTCL | 9 µg/kg/day | 37.8% |
| This compound | Stage IA to III, CD25-positive CTCL | 18 µg/kg/day | 49.1% |
| This compound-cxdl | Relapsed/Refractory Stage I-III CTCL | 9 µg/kg/day | 36.2%[11] |
Experimental Protocols
A comprehensive understanding of this compound requires a suite of specialized experimental techniques. Detailed methodologies for key experiments are provided below.
Expression and Purification of Recombinant this compound in E. coli
1. Gene Synthesis and Vector Construction:
- The gene encoding the this compound fusion protein (truncated diphtheria toxin fused to human IL-2) is synthesized with codon optimization for E. coli expression.
- The synthesized gene is cloned into a suitable expression vector, such as pET, often with an N- or C-terminal polyhistidine tag for purification.
2. Transformation and Expression:
- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
- A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium (e.g., LB or a defined medium).[12]
- The culture is grown at 37°C with shaking until it reaches an optimal optical density (e.g., OD600 of 0.6-0.8).
- Protein expression is induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).[12]
- The culture is then incubated for a further period (e.g., 4-6 hours) at a suitable temperature (e.g., 30-37°C) to allow for protein expression.[12]
3. Cell Lysis and Inclusion Body Solubilization:
- Cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer.
- Cells are lysed by sonication on ice.
- As this compound often expresses as inclusion bodies, the insoluble fraction is collected by centrifugation.
- Inclusion bodies are washed and then solubilized in a strong denaturant solution (e.g., 8 M urea or 6 M guanidine hydrochloride).
4. Refolding and Purification:
- The solubilized protein is refolded by rapid dilution or dialysis into a refolding buffer.
- The refolded protein is clarified by centrifugation or filtration.
- The His-tagged this compound is purified by immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin.
- The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
- The fusion protein is eluted with a buffer containing a high concentration of imidazole.
5. Characterization:
- The purity of the eluted protein is assessed by SDS-PAGE.
- The identity of the protein is confirmed by Western blotting using an anti-His tag antibody or an antibody specific for IL-2 or diphtheria toxin.
Cell Viability (Cytotoxicity) Assay
References
- 1. Molecular Docking and In Silico Study of this compound: Comparison of Wild Type With C519S Mutant - Research in Molecular Medicine [rmm.mazums.ac.ir]
- 2. This compound (ONTAK®) | Cutaneous Lymphoma Foundation [clfoundation.org]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. IL-2 immunotoxin this compound reduces regulatory T cells and enhances vaccine-mediated T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DAB(389)IL-2 (this compound, ONTAK): a new fusion protein technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Denileukin Diftitox: A Technical Guide to its History, Development, and Application in Cutaneous T-Cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denileukin diftitox, a pioneering first-in-class fusion protein, represents a significant milestone in the targeted therapy of Cutaneous T-Cell Lymphoma (CTCL). This technical guide provides an in-depth review of the history, development, mechanism of action, and clinical application of both the original formulation, Ontak®, and its improved-purity successor, this compound-cxdl (Lymphir™). We delve into the preclinical rationale, clinical trial methodologies and outcomes, and the manufacturing processes that have shaped its journey. This document is intended to be a comprehensive resource for researchers, clinicians, and professionals in the field of oncology drug development, offering detailed insights into the science and evolution of this important biologic agent.
Introduction
Cutaneous T-cell lymphomas (CTCL) are a group of non-Hodgkin lymphomas characterized by the malignant proliferation of T-lymphocytes with a tropism for the skin. While early-stage disease is often manageable with skin-directed therapies, advanced, persistent, or recurrent CTCL presents a significant therapeutic challenge. The development of this compound offered a novel, targeted approach by exploiting the expression of the high-affinity interleukin-2 (IL-2) receptor on the surface of malignant T-cells.
This compound is a recombinant fusion protein that combines the full-length human IL-2 sequence with the enzymatic and membrane translocation domains of diphtheria toxin.[1][2] This elegant design allows for the selective delivery of a potent cytotoxic payload to IL-2 receptor-bearing cells, leading to their targeted destruction.
This guide will provide a comprehensive technical overview of this compound, from its initial conception and development as Ontak to the manufacturing challenges that led to its temporary withdrawal and the subsequent introduction of a higher-purity formulation, this compound-cxdl.
History and Development
The journey of this compound is a compelling narrative of innovation, clinical validation, and manufacturing refinement.
Early Development and Ontak®
The initial formulation of this compound, known as DAB486IL-2, entered clinical trials in the early 1990s.[3] Subsequent modifications, including an internal deletion of 97 amino acids from the diphtheria toxin's receptor-binding domain, resulted in DAB389IL-2 (Ontak®), a molecule with a five-fold greater affinity for its target cells and a ten-fold increase in potency.[4]
Ontak received accelerated approval from the U.S. Food and Drug Administration (FDA) in February 1999 for the treatment of patients with persistent or recurrent CTCL whose malignant cells express the CD25 component of the IL-2 receptor.[5] This was later converted to full approval in October 2008, based on the results of a large, randomized, double-blind, placebo-controlled Phase III trial.[6]
However, in 2014, Ontak was voluntarily withdrawn from the market due to manufacturing challenges related to the E. coli expression system, which led to difficulties in consistently achieving high purity.[2][7]
The Advent of this compound-cxdl (Lymphir™)
Recognizing the unmet need for this therapeutic agent, efforts were undertaken to refine the manufacturing process. This resulted in the development of this compound-cxdl (initially known as E7777), a new formulation with the same amino acid sequence as Ontak but with improved purity and higher bioactivity.[8][9] This enhanced formulation has a higher percentage of active protein monomer and a reduction in misfolded protein and aggregates.[10]
This compound-cxdl underwent its own clinical development program, culminating in its FDA approval in August 2024 for the treatment of adult patients with relapsed or refractory Stage I-III CTCL after at least one prior systemic therapy.[1][11]
Mechanism of Action
This compound exerts its cytotoxic effect through a multi-step process that leverages the biology of the IL-2 receptor and the potent enzymatic activity of diphtheria toxin.
Targeting the Interleukin-2 Receptor
The IL-2 receptor exists in three forms with varying affinities for IL-2, determined by their subunit composition (α [CD25], β [CD122], and γ [CD132]).[4] The high-affinity receptor, typically expressed on activated T-cells and often overexpressed on malignant T-cells in CTCL, is the primary target of this compound.[4]
Cellular Internalization and Toxin Delivery
The IL-2 portion of the fusion protein binds to the IL-2 receptor on the cell surface.[3][4] This binding triggers receptor-mediated endocytosis, internalizing the entire this compound molecule into an endosome.[4][10]
Intracellular Processing and Cytotoxicity
Within the acidic environment of the endosome, the diphtheria toxin fragment is cleaved from the IL-2 portion.[3] The translocation domain of the diphtheria toxin then facilitates the movement of the enzymatic domain across the endosomal membrane into the cytoplasm.[4] Once in the cytoplasm, the enzymatic fragment of the diphtheria toxin catalyzes the ADP-ribosylation of elongation factor 2 (eEF-2), a critical component of the protein synthesis machinery.[12] This irreversible inactivation of eEF-2 halts protein synthesis, leading to apoptosis and cell death.[12]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Manufacturing and Formulation
The manufacturing process of this compound is a critical aspect of its development, particularly given the history of Ontak's withdrawal.
Recombinant Protein Production
This compound is produced using a recombinant DNA technology in an Escherichia coli expression system.[3] The gene encoding the fusion protein is inserted into a plasmid, which is then introduced into the E. coli host. The bacteria are cultured in large-scale fermenters, and expression of the fusion protein is induced. For the production of Ontak, neomycin was used in the fermentation process, although it was undetectable in the final product.[3]
Purification and Formulation
Following fermentation, the E. coli cells are harvested, and the fusion protein is extracted and purified. The purification process for this compound-cxdl was significantly improved compared to that of Ontak, resulting in a higher purity product with a greater proportion of the active monomeric form and fewer aggregates and misfolded proteins.[9][10]
The final formulation of Ontak was a sterile, frozen solution containing 300 mcg of this compound in 2 mL, with citric acid, EDTA, and polysorbate 80 as excipients.[3] The lyophilized formulation of Lymphir contains 300 mcg of this compound-cxdl per vial, with citric acid monohydrate, edetate disodium, methionine, polysorbate 20, and trehalose as excipients.[13]
Clinical Development
The clinical development of this compound has spanned several decades and has involved multiple Phase I, II, and III clinical trials to establish its safety and efficacy in patients with CTCL.
Key Clinical Trials of Ontak®
| Trial | Phase | N | Patient Population | Dosage | Key Efficacy Results |
| Pivotal Study | III | 71 | Persistent or recurrent CTCL, CD25+ (≥20%) | 9 or 18 µg/kg/day for 5 days every 21 days | ORR: 30% (CR: 10%, PR: 20%)[14] |
| Placebo-Controlled Trial | III | 144 | Stage IA-III, CD25+ CTCL | 9 or 18 µg/kg/day for 5 days every 21 days | ORR: 37.8% (9 µg/kg), 49.1% (18 µg/kg) vs. 15.9% (placebo)[6] |
| CD25 Low-Expression Study | II | 36 | CTCL, CD25 <20% | 18 µg/kg/day for 5 days every 21 days | ORR: 30.6%[4] |
Key Clinical Trials of this compound-cxdl (Lymphir™)
| Trial | Phase | N (PEAS) | Patient Population | Dosage | Key Efficacy Results |
| Study 302 (Pivotal) | III | 69 | Relapsed/refractory Stage I-IIIB CTCL | 9 µg/kg/day for 5 days every 21 days | ORR: 36.2% (CR: 8.7%, PR: 27.5%)[15][16] |
ORR: Overall Response Rate; CR: Complete Response; PR: Partial Response; PEAS: Primary Efficacy Analysis Set
Clinical Trial Workflow
References
- 1. drugs.com [drugs.com]
- 2. Citius’ Ontak redux for CTCL hits snag on FDA CRL | BioWorld [bioworld.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound for the treatment of cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Phase III placebo-controlled trial of this compound for patients with cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ontak-like human IL-2 fusion toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Citius Pharmaceuticals, Inc. Holds Pre-BLA Meeting with the FDA for I/ONTAK (this compound) for the Treatment of Cutaneous T-Cell Lymphoma - BioSpace [biospace.com]
- 10. Efficacy and Safety of this compound-Cxdl, an Improved Purity Formulation of this compound, in Patients With Relapsed or Refractory Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-cxdl (Lymphir) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 12. ouhsc.edu [ouhsc.edu]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Pivotal phase III trial of two dose levels of this compound for the treatment of cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Use of this compound-cxdl in Relapsed or Refractory CTCL - The ASCO Post [ascopost.com]
Early-Stage Research on Denileukin Diftitox Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core early-stage research that has defined the efficacy of denileukin diftitox. It covers the fundamental mechanism of action, key preclinical findings, and early clinical trial data that have established its role as a targeted therapy for certain hematologic malignancies. This document is intended to serve as a comprehensive resource for professionals in the field of oncology drug development.
Core Mechanism of Action
This compound (DD), formerly known as DAB389IL-2 and marketed as Ontak®, is a recombinant fusion protein that combines the full-length human interleukin-2 (IL-2) with the enzymatic and membrane-translocating domains of diphtheria toxin.[1][2] A newer, reformulated version with improved purity and bioactivity, this compound-cxdl (also known as E7777 or Lymphir®), has also been developed.[3][4]
The therapeutic strategy of this compound is to selectively target cells expressing the IL-2 receptor (IL-2R), which is often overexpressed on malignant T-cells in diseases like cutaneous T-cell lymphoma (CTCL).[5][6] The IL-2R exists in three forms with varying affinities for IL-2, determined by their subunit composition:
-
Low-affinity receptor: Composed of the α subunit (CD25) alone.[7]
-
Intermediate-affinity receptor: Composed of the β (CD122) and γ (CD132) subunits.[7]
-
High-affinity receptor: A trimeric complex of the α, β, and γ subunits (CD25, CD122, and CD132).[8]
This compound effectively targets cells expressing the intermediate and high-affinity IL-2 receptors.[8] The IL-2 component of the fusion protein binds to the IL-2R on the cell surface, initiating receptor-mediated endocytosis.[9][10] Following internalization into an endosome, the acidic environment facilitates a conformational change and proteolytic cleavage of the diphtheria toxin fragment.[5][9] The active enzymatic domain of the diphtheria toxin is then translocated into the cytoplasm.[5]
Once in the cytosol, the diphtheria toxin fragment catalyzes the ADP-ribosylation of elongation factor-2 (EF-2).[5][7] This irreversible inactivation of EF-2 halts protein synthesis, ultimately leading to apoptosis and cell death.[7][9]
In addition to its direct cytotoxic effect on tumor cells, this compound has also been shown to deplete regulatory T-cells (Tregs), which also express high levels of the IL-2R.[11] The depletion of these immunosuppressive cells may further contribute to an anti-tumor immune response.
Preclinical Efficacy
In Vitro Cytotoxicity
Early in vitro studies were crucial in establishing the targeted cytotoxic activity of this compound and its precursors, such as DAB486IL-2. These studies demonstrated that the fusion protein is highly cytotoxic to cell lines expressing the high-affinity IL-2 receptor.
Table 1: Summary of In Vitro Studies
| Cell Line | Cell Type | IL-2R Expression | Key Finding |
| CTCL Cell Lines | Cutaneous T-Cell Lymphoma | High | Showed a 50% to 70% decrease in protein synthesis upon exposure to this compound, which was enhanced by pretreatment with bexarotene and alitretinoin that increased IL-2R expression.[7] |
| In Vitro T-cell Lines | T-lymphocytes | High | Demonstrated that IL-2 fusion toxin is cytotoxic against these cell lines.[1] |
| K-562 | Erythroleukemia | - | Used as target cells to measure NK cell activity in cytotoxicity assays.[12] |
| C91PL | HTLV-I transfected human cord blood T lymphocytes | High | Used in ADP ribosylation of EF-2 assays.[12] |
Preclinical Animal Models
In vivo studies using animal models provided the first evidence of the anti-tumor activity and survival benefit of this compound.
Table 2: Summary of Preclinical Animal Model Studies
| Animal Model | Tumor Type | Treatment | Key Findings |
| C57BL/6 Mice | Murine IL-2R-expressing malignancy (CP3 cells) | DAB486IL-2 (10 µg daily for 10 days) | Increased mean survival time by approximately 50%.[13] |
| C57BL/6 Mice | Murine IL-2R-expressing malignancy (CP3 cells) | DAB389IL-2 | More potent than DAB486IL-2, with approximately 90% of treated animals showing no evidence of tumor at 60 days.[13] |
| C57BL/6 Mice | IL-2R-negative EL4 tumors | DAB486IL-2 | No increase in survival time, demonstrating specificity for IL-2R expressing tumors.[13] |
Early-Stage Clinical Efficacy
The primary indication for this compound that emerged from early clinical trials is for the treatment of persistent or recurrent Cutaneous T-Cell Lymphoma (CTCL).[6]
Phase I and II Clinical Trials in Hematologic Malignancies
Early phase clinical trials established the safety profile, maximum tolerated dose (MTD), and preliminary efficacy of this compound in patients with various hematologic malignancies.
Table 3: Summary of Early Phase Clinical Trial Data
| Trial Phase | Patient Population | N | Dosing Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Reference |
| Phase I/II (DAB486IL-2) | Refractory Lymphoid Malignancies | 15 | 0.075, 0.115, and 0.2 mg/kg daily for 5 days | - | 1 patient with Hodgkin's disease | - | [14] |
| Phase II (Relapsed/Refractory PTCL) | Peripheral T-Cell Lymphoma (PTCL) | 27 | 18 µg/kg/day for 5 days every 3 weeks | 48.1% | 6 patients | 7 patients | [15] |
| Phase II (Relapsed/Refractory PTCL) | CD25+ PTCL | 13 | 18 µg/kg/day for 5 days every 3 weeks | 61.5% | 4 patients | 4 patients | [15] |
| Phase II (Relapsed/Refractory PTCL) | CD25- PTCL | 11 | 18 µg/kg/day for 5 days every 3 weeks | 45.5% | 2 patients | 3 patients | [15] |
Pivotal Phase III Trials in Cutaneous T-Cell Lymphoma (CTCL)
Phase III trials solidified the efficacy of this compound in CTCL, leading to its regulatory approval.
Table 4: Summary of Pivotal Phase III Clinical Trial Data in CTCL
| Trial | Patient Population | N | Dosing Regimen | ORR | CR | PR | Key Findings | Reference |
| Placebo-Controlled Trial | Stage IA-III, CD25+ CTCL | 100 (DD arms) | 9 or 18 µg/kg/day for 5 days every 3 weeks | 44% | 10% | 34% | Both doses were significantly superior to placebo (ORR 15.9%). Progression-free survival was significantly longer with DD. | [16] |
| Study 302 (DD-cxdl) | Relapsed/Refractory Stage I-III CTCL | 69 | 9 µg/kg/day for 5 days every 21 days | 36.2% | 8.7% | 27.5% | Median duration of response was 8.9 months. 84.4% of patients showed decreased skin tumor burden. | [17][18][19] |
Experimental Protocols
In Vitro Cytotoxicity Assay (Protein Synthesis Inhibition)
This assay is designed to measure the ability of this compound to inhibit protein synthesis in IL-2R expressing cells.
-
Cell Culture: IL-2R expressing cell lines (e.g., CTCL cell lines, C91PL) are cultured in RPMI 1640 medium supplemented with fetal bovine serum and L-glutamine.[12]
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 18-72 hours).[12]
-
Metabolic Labeling: A radiolabeled amino acid (e.g., ³H-leucine) is added to the culture medium for the final hours of incubation to be incorporated into newly synthesized proteins.
-
Harvesting and Measurement: Cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of protein synthesis inhibition is calculated relative to untreated control cells. The IC50 value (the concentration of this compound that causes 50% inhibition of protein synthesis) is then determined.
Apoptosis Assay (Annexin V Staining)
This assay is used to determine if cell death induced by this compound occurs via apoptosis.
-
Cell Culture and Treatment: Target cells are cultured and treated with this compound as described in the cytotoxicity assay.
-
Cell Staining: After treatment, cells are harvested, washed, and resuspended in a binding buffer. Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium iodide (PI) are added to the cells.
-
Incubation: The cells are incubated in the dark to allow for binding of Annexin V to phosphatidylserine on the surface of apoptotic cells and for PI to enter non-viable cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Animal Model: Immunocompromised mice (e.g., C57BL/6) are used.[13]
-
Tumor Cell Implantation: A suspension of IL-2R expressing tumor cells (e.g., CP3 murine leukemia cells) is injected intravenously or subcutaneously into the mice.[13]
-
Treatment: Once tumors are established (for subcutaneous models) or at a specified time post-injection (for disseminated models), mice are treated with this compound or a vehicle control. Treatment is typically administered intravenously for a specified number of days.[13]
-
Monitoring: Tumor growth is monitored by measuring tumor volume with calipers (for subcutaneous models). Animal survival is also monitored.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare tumor growth between treated and control groups. Kaplan-Meier survival curves are generated to compare survival between the groups.
Conclusion
The early-stage research on this compound has clearly established its targeted mechanism of action and demonstrated its efficacy in both preclinical models and clinical trials, particularly in the treatment of cutaneous T-cell lymphoma. The fusion protein's ability to selectively eliminate IL-2R expressing cells, including malignant T-cells and regulatory T-cells, provides a unique therapeutic approach. The quantitative data from these foundational studies have paved the way for its clinical use and ongoing research into its potential in other malignancies. This technical guide serves as a compilation of this critical early-stage data for the scientific and drug development community.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound: a concise clinical review [pubmed.ncbi.nlm.nih.gov]
- 3. [Preclinical and clinical researches of this compound (Genetical Recombination) (Remitoro®), a novel agent for T-cell lymphoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An evaluation of this compound for the treatment of relapsed or refractory cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound for the treatment of cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical experience with this compound (ONTAK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of this compound in the treatment of persistent or recurrent cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. medpagetoday.com [medpagetoday.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Impact of interleukin-2-receptor-targeted cytotoxins on a unique model of murine interleukin-2-receptor-expressing malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I trial of an interleukin-2 fusion toxin (DAB486IL-2) in hematologic malignancies: complete response in a patient with Hodgkin's disease refractory to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase II trial of this compound for relapsed/refractory T-cell non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase III placebo-controlled trial of this compound for patients with cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of this compound-Cxdl, an Improved Purity Formulation of this compound, in Patients With Relapsed or Refractory Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and Safety of this compound-Cxdl, an Improved Purity Formulation of this compound, in Patients With Relapsed or Refractory Cutaneous T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DAB(389)IL-2 (this compound, ONTAK): review of clinical trials to date - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Denileukin Diftitox on Regulatory T Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Denileukin diftitox (brand names Ontak®, Lymphir®) is a recombinant fusion protein that combines the cell-targeting specificity of human interleukin-2 (IL-2) with the cytotoxic activity of diphtheria toxin fragments.[1][2] This immunotoxin is designed to eliminate cells expressing the IL-2 receptor (IL-2R). A key population of immune cells, regulatory T cells (Tregs), constitutively express the high-affinity IL-2 receptor (CD25/CD122/CD132) and play a critical role in suppressing immune responses.[1][3] This high expression of CD25 makes Tregs a primary target for this compound.
This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on Treg populations, and the downstream immunological consequences. It details the experimental protocols used to evaluate these effects and summarizes key findings from preclinical and clinical studies, offering a resource for professionals engaged in cancer immunotherapy and autoimmune disease research.
Core Mechanism of Action
This compound is a fusion of human IL-2 and the enzymatically active and membrane-translocating domains of diphtheria toxin.[1] Its action is highly specific to cells expressing the IL-2 receptor, particularly the high-affinity variant found on Tregs.
The process unfolds in several distinct steps:
-
Binding: The IL-2 component of this compound binds with high affinity to the IL-2R complex (CD25, CD122, CD132) on the surface of target cells, such as Tregs.[1][4]
-
Internalization: Following binding, the entire this compound-receptor complex is internalized into the cell via receptor-mediated endocytosis, forming an endosome.[2][3]
-
Translocation: The acidic environment within the endosome facilitates a conformational change in the diphtheria toxin fragment, allowing it to be cleaved and its catalytic domain to be translocated across the endosomal membrane into the cytosol.[2][3][5]
-
Inhibition of Protein Synthesis: Once in the cytosol, the diphtheria toxin fragment catalyzes the ADP-ribosylation of elongation factor 2 (eEF-2). This modification inactivates eEF-2, a crucial component for protein synthesis.[3]
-
Apoptosis: The irreversible inhibition of protein synthesis ultimately leads to rapid cell death via apoptosis.[2][6]
Quantitative Data on Treg Depletion
The efficacy of this compound in depleting Tregs has been evaluated in various settings, including in vitro studies, murine models, and human clinical trials. The results show variability based on dose, schedule, and the specific biological context.
Table 1: In Vitro Treg Depletion
| Cell Source | This compound Concentration | Duration | Treg Reduction (%) | Key Findings | Citation |
| Murine Splenocytes | 25 ng/mL (0.4 nM) | 72 hours | 60% | Dose-dependent depletion observed. | [1] |
| Murine Splenocytes | 675 ng/mL (11.6 nM) | 72 hours | 89% | Higher concentrations lead to greater depletion. | [1] |
| Human PBMCs | 16 nM | Not Specified | >90% | Efficient killing of purified CD4+CD25+ T cells. | [7] |
| Human PBMCs | 5 nM | Not Specified | ~100% | Confirmed high efficacy in killing CD4+CD25+ T cells. | [7] |
| Human PBMCs | Various | 18-20 hours, then 3 days | ~75% | Depletion of CD4+CD25highFoxP3+ Treg cells. | [8] |
| Murine Splenocytes | 5 nM & 10 nM | Overnight | 48% & 60% | Dose-dependent reduction leading to increased splenocyte proliferation. | [9] |
Table 2: In Vivo Treg Depletion (Murine Models)
| Mouse Strain | Dose & Route | Compartment | Timepoint | Treg Reduction (%) | Key Findings | Citation |
| C57BL/6 | 0.75 µg, single IP injection | Spleen | Day 1-10 | ~30-40% | Reduction lasted approximately 10 days. | [1] |
| C57BL/6 | 0.75 µg, single IP injection | Bone Marrow | Day 1-10 | ~23-39% | Sustained reduction observed. | [1] |
| C57BL/6 | 0.75 µg, single IP injection | Peripheral Blood | Day 1 | ~33% | Levels normalized by day 10. | [1] |
| CEA-Tg | Single administration | Not Specified | Day 4 & 6 | Significant decrease | Depletion enhanced vaccine-specific T-cell responses. | [9] |
Table 3: Treg Depletion in Human Clinical Trials
| Cancer Type | Dose & Schedule | Treg Reduction | Key Findings | Citation |
| Advanced Malignancies (CEA-expressing) | 12 µg/kg (multiple doses) | Yes | Multiple doses, but not a single dose, depleted circulating CD4+CD25highFoxP3+ Tregs and enhanced CEA-specific T-cell responses. | [8] |
| Metastatic Melanoma | 12 µg/kg (4 daily doses, 21-day cycles) | Yes | Caused a transient depletion of Tregs that coincided with the appearance of melanoma antigen-specific CD8+ T cells. | [10] |
| Metastatic Melanoma | 9 or 18 µg/kg | Minimal | Did not significantly decrease Foxp3 expression or the suppressive ability of CD4+CD25+ cells. No objective clinical responses were observed. | [11] |
| Metastatic Melanoma | 18 µg/kg (single dose) | No | A single dose did not effectively deplete peripheral Tregs or augment vaccine-induced T-cell responses. | [12][13] |
| Renal Cell Carcinoma | 18 µg/kg | Yes (transient) | Observed a transient depletion of CD4+CD25high Tregs. | [6] |
| Advanced Breast Cancer | 18 µg/kg (Days 1-5, every 21 days) | 40% of patients had ≥25% reduction | Overall difference in Treg levels was not statistically significant. Three of four patients with stable disease showed a >25% decrease. | [4][14] |
Note: The definition and markers for Tregs (e.g., CD4+CD25+, CD4+CD25high, CD4+CD25+FoxP3+) can vary between studies, contributing to different reported outcomes.
Impact on Anti-Tumor Immune Response
The primary rationale for depleting Tregs is to enhance the host's anti-tumor immunity. By removing this key suppressive population, effector T cells can become more activated and mount a more robust attack against cancer cells.
-
Enhanced Vaccine-Mediated Immunity: Studies have shown that administering this compound prior to vaccination can enhance antigen-specific T-cell responses. In a murine model, injection of this compound one day before vaccination with a recombinant poxviral vaccine boosted antigen-specific T-cell responses beyond levels induced by the vaccine alone.[1] Similarly, in patients with CEA-expressing cancers, multiple doses of this compound followed by a dendritic cell vaccine led to earlier and greater T-cell responses to CEA.[8]
-
Increased Effector T-Cell Activity: In a study involving metastatic melanoma patients, the transient depletion of Tregs after this compound treatment was associated with the de novo appearance of melanoma antigen-specific CD8+ T cells.[10] In vitro, depleting Tregs from PBMCs with this compound resulted in enhanced T-cell responses against self- and foreign recall antigens.[8]
However, the effect is not always consistent. In one melanoma trial, a single dose of this compound prior to vaccination failed to augment T-cell responses and, in fact, seemed to reduce immunization efficacy.[12] This highlights the critical importance of dose and schedule in achieving the desired immunological outcome.[8]
Experimental Protocols
Accurate assessment of Treg depletion and function is crucial for evaluating the efficacy of this compound. The following sections detail the core methodologies employed in the cited research.
Flow Cytometry for Treg Enumeration
Flow cytometry is the standard method for identifying and quantifying Treg populations in peripheral blood, spleen, and other tissues.
Methodology:
-
Sample Preparation: Single-cell suspensions are prepared from whole blood (after red blood cell lysis), splenocytes, or other tissues.
-
Surface Staining: Cells are incubated with a cocktail of fluorescently-conjugated monoclonal antibodies against surface markers. Key markers include:
-
CD4: To identify helper T cells.
-
CD25: The IL-2 receptor alpha chain, highly expressed on Tregs.
-
-
Intracellular Staining (for FoxP3):
-
Cells are fixed and permeabilized using a specialized buffer kit (e.g., Foxp3 Staining Buffer Set).
-
Following permeabilization, cells are incubated with a fluorescently-conjugated antibody against the transcription factor FoxP3 , the most definitive marker for Tregs.
-
-
Data Acquisition: Stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity for each marker on a single-cell basis.
-
Gating and Analysis: Data is analyzed by sequentially "gating" on cell populations. A typical strategy is to first gate on lymphocytes (based on forward and side scatter), then on CD4+ T cells, and finally to identify the Treg population based on high expression of CD25 and FoxP3 (CD4+CD25+FoxP3+).
In Vitro Treg Suppression Assay
This functional assay measures the ability of a Treg population to suppress the proliferation of effector T cells (in vitro). It is used to determine if Tregs that survive this compound treatment retain their suppressive capacity.
Methodology:
-
Cell Isolation:
-
Regulatory T cells (Tregs): CD4+CD25+ cells are isolated from treated or untreated control samples, typically using fluorescence-activated cell sorting (FACS) or magnetic-activated cell sorting (MACS).
-
Effector T cells (Teff): CD4+CD25- cells are isolated from a healthy donor to serve as responder cells.
-
-
Labeling (Optional but common): Teff cells are often labeled with a proliferation-tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the dye intensity halves, allowing for quantification of proliferation by flow cytometry.
-
Co-culture:
-
A fixed number of Teff cells are cultured in round-bottom 96-well plates.
-
Tregs are added to the cultures at varying Treg:Teff ratios (e.g., 1:1, 1:2, 1:4).
-
Control wells contain Teff cells alone.
-
-
Stimulation: The co-culture is stimulated to induce proliferation. This is typically done using anti-CD3 and anti-CD28 antibodies (often coated on beads) with or without antigen-presenting cells (APCs).[1]
-
Incubation: The plate is incubated for 3-5 days.
-
Proliferation Measurement:
-
CFSE Dilution: Proliferation is measured by flow cytometry, analyzing the dilution of the CFSE dye in the Teff cell population.
-
Radiolabel Incorporation: Alternatively, proliferation can be measured by adding ³H-thymidine for the final 18-24 hours of culture and measuring its incorporation into newly synthesized DNA.
-
-
Analysis: The proliferation of Teff cells in the presence of Tregs is compared to the proliferation of Teff cells alone. A reduction in Teff proliferation indicates Treg-mediated suppression.
References
- 1. IL-2 immunotoxin this compound reduces regulatory T cells and enhances vaccine-mediated T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical experience with this compound (ONTAK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Role of this compound in the treatment of persistent or recurrent cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies to Reduce Intratumoral Regulatory T Cells | Oncohema Key [oncohemakey.com]
- 7. Recent advances with Treg depleting fusion protein toxins for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Depletion of human regulatory T cells specifically enhances antigen-specific immune responses to cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase II trial of the regulatory T cell-depleting agent, this compound, in patients with unresectable stage IV melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inability of a Fusion Protein of IL-2 and Diphtheria Toxin (this compound, DAB389IL-2, ONTAK) to Eliminate Regulatory T Lymphocytes in Patients With Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single dose this compound does not enhance vaccine-induced T cell responses or effectively deplete Tregs in advanced melanoma: immune monitoring and clinical results of a randomized phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Phase II Study of this compound in Patients with Advanced Treatment Refractory Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Preclinical Animal Models for Denileukin Diftitox Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denileukin diftitox (DD), a recombinant fusion protein, represents a targeted therapeutic approach for certain malignancies. It is comprised of the enzymatic and translocation domains of diphtheria toxin fused to human interleukin-2 (IL-2).[1] This design allows for the specific targeting of cells expressing the IL-2 receptor (IL-2R), leading to selective cell death.[2] This technical guide provides an in-depth overview of the preclinical animal models utilized in the evaluation of this compound, with a focus on efficacy, toxicology, and pharmacokinetic testing. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the preclinical assessment of targeted immunotoxins.
Mechanism of Action
This compound exerts its cytotoxic effect through a well-defined molecular pathway. The IL-2 component of the fusion protein binds to the high- and intermediate-affinity IL-2 receptors on the surface of target cells.[3][4] Upon binding, the this compound-IL-2R complex is internalized via receptor-mediated endocytosis.[2] Following internalization, the acidic environment of the endosome facilitates the translocation of the diphtheria toxin's enzymatic domain into the cytoplasm.[3] This enzymatic domain then catalyzes the ADP-ribosylation of Elongation Factor 2 (EF-2), a critical component of the protein synthesis machinery.[5][6] The modification of EF-2 by ADP-ribose irreversibly inactivates it, leading to the cessation of protein synthesis and subsequent apoptotic cell death.[2][3]
Preclinical Animal Models
A variety of animal models have been employed to evaluate the safety and efficacy of this compound. The choice of model is critical and depends on the specific research question being addressed, including the expression of the human IL-2 receptor by the tumor cells and the immunocompetence of the host.
Murine Models
Syngeneic and xenograft mouse models are commonly used in the preclinical assessment of anti-cancer agents.
-
Syngeneic Models: These models utilize immunocompetent mice and murine tumor cell lines, providing a valuable tool to study the interaction between the investigational drug, the tumor, and the host immune system.[7]
-
Xenograft Models: In these models, human tumor cells are implanted into immunodeficient mice. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are increasingly utilized as they may better recapitulate the heterogeneity of human tumors.[8]
Canine Models
Spontaneously occurring lymphomas in dogs share many similarities with human non-Hodgkin's lymphoma, making them a relevant large animal model for preclinical studies. Canine lymphoma trials can provide valuable data on efficacy, toxicity, and pharmacokinetics in a setting that more closely resembles the human clinical scenario.
Non-Human Primate Models
Non-human primates, such as cynomolgus monkeys, are often used for toxicology and safety pharmacology studies due to their physiological and genetic similarity to humans.[9] These models are particularly important for assessing potential immunogenicity and off-target toxicities.[10]
Efficacy Studies
Preclinical efficacy studies are designed to assess the anti-tumor activity of this compound in various cancer models. Key endpoints typically include tumor growth inhibition, tumor regression, and overall survival.
Table 1: Summary of Preclinical Efficacy Data for this compound
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Syngeneic Mouse (CT26 Colon Carcinoma) | Colon Cancer | This compound monotherapy | Not specified | [11] |
| Syngeneic Mouse (MC38 Colon Adenocarcinoma) | Colon Cancer | This compound in combination with anti-PD-1 | 80% reduction in tumor volume with α-CTLA4; 45% reduction with α-PD-1 | [12] |
| Canine | Lymphoma | Not specified | Median Progression Free Interval: 206 days (naïve), 1015 days (prior therapy); Median Overall Survival Time: 563 days (naïve), 1082 days (prior therapy) | [13] |
| Murine Model | IL-2R-expressing malignancy | Not specified | Prolonged survival compared with controls | [14] |
Toxicology and Safety Pharmacology
Toxicology studies are essential to identify potential adverse effects and to determine a safe dose range for clinical trials. These studies are conducted in at least two species, one rodent and one non-rodent, as per regulatory guidelines.[15]
Table 2: Summary of Preclinical Toxicology Findings for this compound
| Animal Species | Study Type | Key Findings | Reference |
| Rat | Repeat-dose toxicology | Atrophy of epididymis, prostate gland, and testes; single-cell necrosis in the epididymis. | [5] |
| Squirrel Monkey | Safety evaluation | Transient lethargy, inappetence, and weight loss at high doses. Minimal immune response. | [10] |
| Cynomolgus Monkey | Safety and efficacy | Rapid and durable deletion of NK cells; transient reduction and partial depletion of regulatory T cells. | [9] |
Common adverse events observed in preclinical and clinical studies include capillary leak syndrome, infusion-related reactions, and transient elevations in liver transaminases.[16][17]
Pharmacokinetics
Pharmacokinetic (PK) studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. In preclinical animal models, PK parameters such as half-life, clearance, and volume of distribution are determined to help predict the drug's behavior in humans.
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Models
| Animal Species | Half-life (t1/2) | Clearance | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Rat | 26.95 minutes | Not specified | Mild immune response. |[10] | | Squirrel Monkey | 18.33 minutes | Not specified | Minimal immune response. |[10] | | Human (from clinical trials) | 70-80 minutes | Not specified | Monophasic clearance with no dose accumulation. |[1][18] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and reliability of preclinical studies.
General In Vivo Efficacy Study Protocol
-
Animal Model Selection: Choose an appropriate murine model (syngeneic or xenograft) based on the study objectives.
-
Cell Line/Tumor Implantation: Subcutaneously inject a known number of tumor cells into the flank of each mouse. For PDX models, surgically implant a small tumor fragment.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Treatment Administration: Once tumors reach a predetermined size, randomize animals into treatment and control groups. Administer this compound and control agents (e.g., vehicle, isotype control) via the specified route (e.g., intravenous, intraperitoneal) and schedule.
-
Endpoint Analysis: Continue monitoring tumor growth and animal health. At the end of the study, or when humane endpoints are reached, collect tumors and other relevant tissues for further analysis (e.g., histology, flow cytometry).
Toxicology Study Protocol
-
Species Selection: Select two relevant species (one rodent, one non-rodent).
-
Dose Range Finding: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity: Administer this compound at multiple dose levels for a specified duration.
-
Clinical Observations: Monitor animals daily for any signs of toxicity.
-
Clinical Pathology and Histopathology: Collect blood and urine samples at regular intervals for hematology and clinical chemistry analysis. At the end of the study, perform a full necropsy and histopathological examination of all major organs.
Experimental Workflows
The preclinical development of a targeted therapy like this compound follows a structured workflow to ensure a thorough evaluation of its safety and efficacy before moving to clinical trials.
Conclusion
Preclinical animal models are indispensable tools in the development and evaluation of targeted therapies like this compound. A well-designed preclinical program, incorporating a range of relevant animal models and detailed experimental protocols, is essential for characterizing the efficacy, safety, and pharmacokinetic profile of the drug. The data generated from these studies provide the foundation for advancing promising therapeutic candidates into clinical trials and ultimately for improving patient outcomes. This guide has provided a comprehensive overview of the key considerations and methodologies for the preclinical testing of this compound, serving as a valuable resource for the scientific community.
References
- 1. Role of this compound in the treatment of persistent or recurrent cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase III placebo-controlled trial of this compound for patients with cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Preclinical and clinical researches of this compound (Genetical Recombination) (Remitoro®), a novel agent for T-cell lymphoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADP-ribosylation of elongation factor 2 by diphtheria toxin. Isolation and properties of the novel ribosyl-amino acid and its hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADP-ribosylation of Translation Elongation Factor 2 by Diphtheria Toxin in Yeast Inhibits Translation and Cell Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular ADP-ribosylation of elongation factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Longitudinal immune characterization of syngeneic tumor models to enable model selection for immune oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilizing preclinical models to develop targeted therapies for rare central nervous system cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects of this compound IL-2 immunotoxin on NK and regulatory T cells in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical studies in rats and squirrel monkeys for safety evaluation of the bivalent anti-human T cell immunotoxin, A-dmDT390–bisFv(UCHT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Modeling Immune Checkpoint Inhibitor Efficacy in Syngeneic Mouse Tumors in an Ex Vivo Immuno-Oncology Dynamic Environment [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. api.upums.ac.in [api.upums.ac.in]
- 16. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Pivotal phase III trial of two dose levels of this compound for the treatment of cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound - Wikipedia [en.wikipedia.org]
Denileukin Diftitox: An In-depth Analysis of Molecular Targets Beyond the High-Affinity IL-2 Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Denileukin diftitox (DD), a recombinant fusion protein combining human interleukin-2 (IL-2) with the catalytic and translocation domains of diphtheria toxin, is engineered for targeted cytotoxicity against cells expressing the IL-2 receptor (IL-2R). Historically, its mechanism has been primarily associated with the high-affinity IL-2Rαβγ (CD25/CD122/CD132) complex, which is often overexpressed on malignant T-cells. However, compelling clinical evidence, particularly the observation of significant anti-tumor responses in patients with tumors lacking the CD25 subunit, necessitates a broader understanding of its molecular interactions. This technical guide synthesizes the current knowledge of this compound's molecular targets, focusing on mechanisms that extend beyond the canonical high-affinity IL-2R, providing a comprehensive resource for researchers in oncology and immunology.
The Interleukin-2 Receptor System: The Primary Target Axis
This compound's therapeutic action is initiated by the binding of its IL-2 moiety to the IL-2 receptor on the cell surface. The IL-2R exists in three forms with varying affinities for IL-2, which dictates the sensitivity of the cell to the fusion toxin.
-
High-Affinity IL-2R (Kd ≈ 10⁻¹¹ M): Composed of α (CD25), β (CD122), and γ (CD132) chains. It is the primary target on activated T-cells and many T-cell lymphomas.
-
Intermediate-Affinity IL-2R (Kd ≈ 10⁻⁹ M): A dimer of the β (CD122) and γ (CD132) chains. This receptor is constitutively expressed on natural killer (NK) cells and memory T-cells.
-
Low-Affinity IL-2R (Kd ≈ 10⁻⁸ M): Consists of only the α (CD25) chain and does not signal or internalize the ligand.
Following binding to the high- or intermediate-affinity receptor, the this compound-receptor complex is rapidly internalized via endocytosis. The acidic environment of the endosome facilitates the translocation of the diphtheria toxin's catalytic domain into the cytosol. This domain then catalyzes the ADP-ribosylation of Elongation Factor 2 (EF-2), irreversibly halting protein synthesis and leading to apoptotic cell death.[1][2]
Figure 1. Canonical Signaling Pathway of this compound.
Evidence for Activity Beyond the High-Affinity (CD25-Positive) Receptor
A critical aspect of understanding this compound's full therapeutic potential lies in its documented efficacy in tumors with low or absent CD25 expression. This strongly suggests that the intermediate-affinity IL-2R (CD122/CD132) is a clinically relevant molecular target.
Several clinical studies have demonstrated anti-tumor responses in patient cohorts whose malignancies were classified as CD25-negative.[3] A phase II study of a newer, high-purity formulation of this compound (E7777/DD-cxdl) in Japanese patients with relapsed/refractory peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL) explicitly noted that clinical activity was observed across the entire range of CD25 expression levels.[4][5] Similarly, a phase II trial in T-cell non-Hodgkin lymphoma (T-NHL) reported objective responses in 45.5% of patients with CD25-negative tumors.[3]
These findings indicate that the presence of the intermediate-affinity receptor, which is expressed on a broader range of lymphoid cells including NK cells, is sufficient to mediate the cytotoxic effects of this compound.[6]
Quantitative Clinical Efficacy Data in CD25-Negative Malignancies
| Study Population | CD25 Status | N | Objective Response Rate (ORR) | Citation |
| T-cell non-Hodgkin Lymphoma | Negative (<10% cells) | 11 | 45.5% (5/11) | [3] |
| T-cell non-Hodgkin Lymphoma | Positive (≥10% cells) | 13 | 61.5% (8/13) | [3] |
| Cutaneous T-cell Lymphoma | Low Expression (<20% cells) | Not specified | 31% | [5] |
Indirect Mechanisms and Unresolved Questions
Beyond direct targeting of tumor cells via the intermediate-affinity IL-2R, other mechanisms may contribute to the therapeutic effect of this compound.
Depletion of Regulatory T-Cells (Tregs)
Regulatory T-cells (Tregs), which are characterized by high constitutive expression of the high-affinity IL-2R (CD25), are potent suppressors of anti-tumor immunity. This compound effectively depletes this cell population, which may indirectly enhance the host's endogenous anti-tumor immune response.[7][8] This immunomodulatory effect is an important component of its mechanism, particularly in solid tumors where Treg infiltration can be a major barrier to effective immunity.
Vascular Leak Syndrome (VLS): On-Target Toxicity?
The most significant dose-limiting toxicity of this compound is vascular leak syndrome (VLS), characterized by increased capillary permeability, hypoalbuminemia, and edema.[9][10] The pathophysiology of VLS is not fully elucidated. While an off-target effect on endothelial cells via an unknown receptor cannot be definitively ruled out, the prevailing hypothesis is that VLS is an "on-target" toxicity. This may occur through the binding of this compound to IL-2 receptors expressed on activated lymphocytes or potentially on the vascular endothelium itself, leading to cytokine release and endothelial damage. The mechanism is not believed to involve a distinct, non-IL-2R molecular target.[9]
Key Experimental Protocols
Investigating the molecular targets of a fusion protein like this compound requires a combination of cellular, immunological, and biochemical assays.
Protocol: Assessing Cell Sensitivity via Cytotoxicity Assay
This protocol determines the concentration of this compound required to kill 50% of a target cell population (IC50).
-
Cell Culture: Culture target cells (e.g., lymphoma cell lines with varying IL-2R expression) in appropriate media.
-
Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Treatment: Add serial dilutions of this compound to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Viability Assessment: Add a viability reagent such as a tetrazolium compound (e.g., MTS) or a resazurin-based reagent (e.g., alamarBlue).
-
Measurement: After 2-4 hours, measure the absorbance or fluorescence on a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the this compound concentration and determine the IC50 using non-linear regression.
Figure 2. Workflow for a Cellular Cytotoxicity Assay.
Protocol: Validating Target Engagement via Flow Cytometry
This method confirms that this compound binds to and is internalized by target cells.
-
Cell Preparation: Prepare a single-cell suspension of target cells (e.g., patient-derived peripheral blood mononuclear cells).
-
Surface Staining: Incubate cells with fluorescently-labeled antibodies against surface markers (e.g., CD4, CD8, CD25, CD122) to identify cell populations of interest.
-
This compound Incubation: Incubate cells with a fluorescently-labeled version of this compound on ice (to assess binding without internalization) or at 37°C (to allow for internalization).
-
Washing: Wash cells thoroughly with cold buffer to remove unbound drug.
-
Fixation/Permeabilization (for internalization): If assessing internalization, fix and permeabilize the cells using a commercial kit.
-
Intracellular Staining (optional): Add antibodies for intracellular targets (e.g., FoxP3 for Tregs).
-
Acquisition: Analyze the cells on a flow cytometer.
-
Analysis: Gate on specific cell populations and quantify the percentage of cells and the mean fluorescence intensity (MFI) for the labeled this compound.
Future Directions and Conclusion
The molecular targeting of this compound is more nuanced than a simple interaction with the high-affinity IL-2R. The body of evidence strongly supports the intermediate-affinity IL-2R (CD122/CD132) as a key molecular target, explaining the drug's efficacy in CD25-negative malignancies. This has significant implications for patient selection and the development of next-generation IL-2-based therapeutics.
While the existence of a true, non-IL-2R "off-target" receptor that mediates efficacy remains unproven, the possibility cannot be entirely dismissed. Future research employing unbiased, high-throughput methods such as affinity purification-mass spectrometry on IL-2R-knockout cell lines could definitively identify novel binding partners. However, based on current data, the expanded target portfolio of this compound should be considered to encompass the full spectrum of intermediate- and high-affinity IL-2 receptors. This understanding is crucial for optimizing its clinical use and for designing future immunotherapies with improved efficacy and toxicity profiles.
References
- 1. scispace.com [scispace.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Phase II trial of this compound for relapsed/refractory T-cell non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Preclinical and clinical researches of this compound (Genetical Recombination) (Remitoro®), a novel agent for T-cell lymphoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II study of E7777 in Japanese patients with relapsed/refractory peripheral and cutaneous T‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of this compound IL-2 immunotoxin on NK and regulatory T cells in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Second-generation IL-2 receptor-targeted diphtheria fusion toxin exhibits antitumor activity and synergy with anti–PD-1 in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-2 immunotoxin this compound reduces regulatory T cells and enhances vaccine-mediated T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lymphoma | this compound-induced systemic capillary leak syndrome with acute kidney injury | springermedicine.com [springermedicine.com]
- 10. This compound-induced systemic capillary leak syndrome with acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Pharmacokinetics and Pharmacodynamics of Denileukin Diftitox: A Technical Guide
Introduction: Denileukin diftitox (DD) is a recombinant fusion protein that represents a targeted biological therapeutic agent. It is engineered by combining the full-length sequence of human interleukin-2 (IL-2) with truncated diphtheria toxin (DAB389).[1] This design allows the IL-2 portion of the molecule to direct the cytotoxic diphtheria toxin to cells that express the IL-2 receptor (IL-2R).[1][2] Initially approved by the FDA in 1999 for persistent or recurrent Cutaneous T-Cell Lymphoma (CTCL) expressing the CD25 component of the IL-2R, its unique mechanism of action has made it a subject of extensive research.[3][4] A reformulated version with improved purity and bioactivity, this compound-cxdl, was later developed.[4] This guide provides an in-depth examination of the pharmacokinetic and pharmacodynamic properties of this compound, tailored for researchers and drug development professionals.
Pharmacodynamics: Mechanism of Action and Biological Effects
The pharmacodynamic activity of this compound is predicated on its dual-component structure, which facilitates targeted cell killing.
Targeting and Cellular Uptake: The therapeutic efficacy of this compound begins with the IL-2 component binding to the IL-2 receptor on the cell surface.[5] The IL-2R exists in three forms with varying affinities for IL-2: low (CD25), intermediate (CD122/CD132), and high (CD25/CD122/CD132).[1][2] this compound preferentially binds to the high- and intermediate-affinity receptors, which are commonly overexpressed on malignant T-cells in disorders like CTCL, as well as on activated, non-malignant T-cells, including regulatory T-cells (Tregs).[1][2][6]
Following binding, the entire fusion protein-receptor complex is internalized into the cell via receptor-mediated endocytosis, forming an endosome.[1][4][7]
Intracellular Cytotoxicity: Once inside the endosome, the acidic environment triggers a conformational change and proteolytic cleavage of the fusion protein.[1][5][8] This process liberates the enzymatically active fragment of the diphtheria toxin, which is then translocated across the endosomal membrane into the cytoplasm.[1][5] In the cytosol, the toxin fragment catalyzes the ADP-ribosylation of Elongation Factor-2 (EF-2), a critical component of the protein synthesis machinery.[1][5][9] The inactivation of EF-2 irreversibly halts cellular protein synthesis, ultimately leading to apoptosis and cell death.[1][5][9]
dot
References
- 1. Role of this compound in the treatment of persistent or recurrent cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical experience with this compound (ONTAK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. IL-2 immunotoxin this compound reduces regulatory T cells and enhances vaccine-mediated T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for the treatment of cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adverse effects of this compound and their management in patients with cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a biotherapeutic paradigm shift in the treatment of lymphoid-derived disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture using Denileukin Diftitox
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denileukin diftitox is a recombinant fusion protein that combines the cell-targeting specificity of interleukin-2 (IL-2) with the cytotoxic activity of diphtheria toxin. This targeted therapy is designed to eliminate cells that express the IL-2 receptor (IL-2R), particularly the high-affinity form (CD25/CD122/CD132) and intermediate-affinity form (CD122/CD132). Its primary clinical indication is for the treatment of persistent or recurrent Cutaneous T-Cell Lymphoma (CTCL). These application notes provide detailed protocols for the in vitro use of this compound in cell culture, focusing on assays to evaluate its cytotoxic and apoptotic effects on IL-2R-expressing cells.
Mechanism of Action
This compound exerts its cytotoxic effect through a multi-step process:
-
Receptor Binding: The IL-2 portion of the fusion protein binds to the IL-2 receptors on the surface of target cells.
-
Internalization: Upon binding, the this compound-receptor complex is internalized into the cell through receptor-mediated endocytosis.
-
Translocation: Within the acidic environment of the endosome, the diphtheria toxin fragment is cleaved and translocated into the cytoplasm.
-
Inhibition of Protein Synthesis: The active diphtheria toxin fragment catalyzes the ADP-ribosylation of elongation factor 2 (EF-2), a critical component of the protein synthesis machinery.
-
Cell Death: The inactivation of EF-2 leads to the cessation of protein synthesis, ultimately resulting in apoptotic cell death.
Data Presentation
Table 1: Reported In Vitro Efficacy of this compound on Various Cell Lines
| Cell Line | Cell Type | Assay | Endpoint | Concentration/IC50 | Reference |
| Atac4 | CD25-expressing cell line | WST-1 Assay | Cell Viability | Significant decrease at various concentrations | |
| PBMCs | Peripheral Blood Mononuclear Cells | Propidium Iodide Staining | Cell Viability | Dose-dependent decrease in viability | |
| Murine Splenocytes | Mouse Spleen Cells | Flow Cytometry | Treg Depletion | Dose-dependent reduction | |
| Human PBMCs | Human Peripheral Blood Mononuclear Cells | Flow Cytometry | CD25high and CD25low cell depletion | 290 ng/mL (5 nM) for 72 hours |
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Tetrazolium Salt-Based Assay (e.g., WST-1)
This protocol describes a colorimetric assay to determine the effect of this compound on the viability of IL-2R-expressing cells.
Materials:
-
IL-2R-expressing target cell line (e.g., Hut-102, MJ, or other CTCL cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or PBS for reconstitution
-
WST-1 reagent
-
96-well clear-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the target cells.
-
Seed the cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to adhere and stabilize.
-
-
Preparation of this compound:
-
Reconstitute the lyophilized this compound in sterile, nuclease-free water or PBS to create a stock solution (e.g., 1 mg/mL). Aliquot and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and prepare a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 ng/mL to 1000 ng/mL).
-
-
Treatment:
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1 to 4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure a homogenous mixture.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be around 630 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and WST-1 only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability).
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
IL-2R-expressing target cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed the target cells in 6-well plates at an appropriate density.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours).
-
Include an untreated control group.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (both adherent and floating) by trypsinization (if necessary) and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use FITC signal detector (FL1) for Annexin V-FITC and a phycoerythrin signal detector (FL2 or FL3) for Propidium Iodide.
-
Gate on the cell population in a forward scatter versus side scatter plot to exclude debris.
-
Analyze the fluorescence signals to differentiate between:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability.
Logical Relationship for Apoptosis Analysis
Application Notes and Protocols for Denileukin Diftitox Administration in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denileukin diftitox, a recombinant fusion protein combining the enzymatic and translocation domains of diphtheria toxin with human interleukin-2 (IL-2), is a targeted immunotherapy. It selectively binds to the high-affinity IL-2 receptor (CD25), which is expressed on activated T lymphocytes, including regulatory T cells (Tregs), and on various hematologic and solid tumors. This targeted delivery of a potent cytotoxic agent makes this compound a valuable tool in preclinical cancer research, particularly for investigating the role of the IL-2 receptor pathway and the impact of Treg depletion on anti-tumor immunity. These application notes provide detailed protocols and compiled data for the administration of this compound in common murine cancer models.
Mechanism of Action
This compound exerts its cytotoxic effect through a multi-step process initiated by its binding to the IL-2 receptor on the surface of target cells. The IL-2 component of the fusion protein facilitates this specific binding. Upon binding, the this compound-receptor complex is internalized via receptor-mediated endocytosis. Inside the cell, the acidic environment of the endosome facilitates the translocation of the diphtheria toxin's enzymatic domain into the cytosol. This enzymatic fragment then catalyzes the ADP-ribosylation of elongation factor 2 (EF-2), a critical component of the protein synthesis machinery. The inactivation of EF-2 leads to the cessation of protein synthesis, ultimately resulting in apoptotic cell death.
Caption: this compound binds to the IL-2R, is endocytosed, and releases its toxic fragment to inhibit protein synthesis, inducing apoptosis.
Data Presentation
The following tables summarize quantitative data from preclinical studies of this compound in various murine cancer models.
Table 1: Efficacy of this compound in Murine Melanoma Models
| Murine Model | Cell Line | Treatment Regimen | Outcome | Result |
| C57BL/6 | B16-F10 | 0.75 µ g/mouse , single IP injection | Treg Depletion (Spleen) | ~77% reduction 1 day post-injection[1] |
| C57BL/6 | B16-F10 | V6A mutant this compound, days 7 and 10 post-implantation | Treg Depletion (Lymph Nodes & Spleen) | Significant depletion equivalent to standard this compound[2] |
| C57BL/6 | B16-F10 | This compound monotherapy | Anti-tumor Efficacy | Not effective as a single agent in this model[2] |
| C57BL/6 | B16-F10 | This compound + anti-PD-1 antibody | Anti-tumor Efficacy | Significant anti-tumor efficacy in progressed tumors unresponsive to single-agent therapy[2] |
Table 2: Efficacy of this compound in Murine Colon Carcinoma Models
| Murine Model | Cell Line | Treatment Regimen | Outcome | Result |
| BALB/c | CT26 | Not specified | Anti-tumor Efficacy | CT26 is sensitive to immune checkpoint blockade, suggesting potential for combination with this compound[3] |
| BALB/c | CT26 | Not specified | Tumor Growth | Subcutaneous injection of 1x10^6 cells leads to tumors of ~120mm³ by day 7[4] |
Table 3: General Immunomodulatory Effects of this compound in Mice
| Murine Model | Treatment Regimen | Outcome | Result |
| C57BL/6 | 0.75 µ g/mouse , single IP injection | Treg Depletion (Bone Marrow) | ~76% reduction 1 day post-injection[1] |
| C57BL/6 | 0.75 µ g/mouse , single IP injection | Treg Depletion (Peripheral Blood) | ~78% reduction 1 day post-injection[1] |
| BALB/c | 0.75 µ g/mouse , single IP injection | Treg Depletion (Peripheral Blood) | ~14% reduction 1 day post-injection[1] |
Experimental Protocols
Protocol 1: Subcutaneous Tumor Model Establishment
Materials:
-
Murine cancer cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
Appropriate mouse strain (e.g., C57BL/6 for B16-F10, BALB/c for CT26)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional)
-
1 mL syringes with 25-27 gauge needles
-
Hemocytometer or automated cell counter
-
70% Ethanol
-
Electric clippers
Procedure:
-
Cell Culture: Culture tumor cells in complete medium at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge, discard the supernatant, and resuspend the cell pellet in sterile PBS.
-
-
Cell Counting and Preparation:
-
Count the cells using a hemocytometer or automated cell counter.
-
Centrifuge the required number of cells and resuspend the pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to the desired concentration (e.g., 1 x 10^6 cells/100 µL). Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Shave the hair on the flank of the mouse and sterilize the skin with 70% ethanol.
-
Gently lift the skin and insert the needle subcutaneously.
-
Inject the cell suspension (typically 100 µL) to form a small bleb under the skin.
-
Slowly withdraw the needle to prevent leakage.
-
Monitor the mice for tumor growth. Tumors typically become palpable within 7-14 days. Tumor volume can be measured with calipers using the formula: (Length x Width²)/2.
-
Protocol 2: this compound Administration
Materials:
-
This compound (research grade)
-
Sterile PBS or 0.9% saline
-
1 mL syringes with 27-30 gauge needles
-
Animal scale
Procedure:
-
Reconstitution and Dilution (General Guidance):
-
Note: Specific reconstitution instructions may vary depending on the supplier. Always refer to the manufacturer's data sheet.
-
Bring the lyophilized this compound to room temperature.
-
Reconstitute the powder in a specified volume of sterile PBS or saline to achieve a stock solution. Mix gently by inversion; do not shake.
-
Further dilute the stock solution with sterile PBS or saline to the final desired concentration for injection based on the mouse's body weight or a fixed dose per mouse.
-
-
Dosing:
-
Weigh each mouse to determine the correct injection volume if dosing is based on body weight (e.g., 12 µg/kg).
-
Alternatively, a fixed dose per mouse (e.g., 0.75 µg) can be administered.
-
-
Intraperitoneal (IP) Injection:
-
Properly restrain the mouse.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Treatment Schedule:
-
Treatment can be a single injection or a series of daily injections (e.g., for 4-5 consecutive days) depending on the experimental design.
-
Protocol 3: Assessment of Treg Depletion by Flow Cytometry
Materials:
-
Spleen and/or lymph nodes from treated and control mice
-
RPMI-1640 medium
-
70 µm cell strainer
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD4, anti-CD25, anti-Foxp3)
-
Foxp3 staining buffer set
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Harvest spleens and/or lymph nodes and place them in cold RPMI-1640.
-
Mechanically dissociate the tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using a lysis buffer, if necessary.
-
Wash the cells with FACS buffer and count them.
-
-
Staining:
-
Stain for surface markers (e.g., CD4, CD25) by incubating the cells with the corresponding antibodies.
-
Fix and permeabilize the cells using a Foxp3 staining buffer set according to the manufacturer's instructions.
-
Stain for the intracellular marker Foxp3.
-
Wash the cells and resuspend them in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population, then on CD4+ T cells.
-
Analyze the percentage of CD25+Foxp3+ cells within the CD4+ population to determine the frequency of Tregs.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a murine cancer model.
References
- 1. IL-2 immunotoxin this compound reduces regulatory T cells and enhances vaccine-mediated T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols: Optimal Dosage of Denileukin Diftitox for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denileukin diftitox (DD), a recombinant fusion protein, combines the cell-targeting specificity of interleukin-2 (IL-2) with the cytotoxic activity of diphtheria toxin. This engineered biologic is designed to selectively eliminate cells expressing the IL-2 receptor (IL-2R), making it a targeted therapy for certain hematologic malignancies. Its primary clinical indication is for the treatment of persistent or recurrent cutaneous T-cell lymphoma (CTCL). This compound-cxdl is an improved purity formulation of the original drug.
These application notes provide a comprehensive overview of the optimal dosage of this compound for preclinical research, summarizing key quantitative data from in vitro and in vivo studies. Detailed protocols for essential preclinical assays are provided to guide researchers in their experimental design.
Mechanism of Action
This compound exerts its cytotoxic effect through a well-defined, multi-step process:
-
Receptor Binding: The IL-2 portion of the fusion protein binds to the high- and intermediate-affinity IL-2 receptors (containing CD25, CD122, and CD132 subunits) on the surface of target cells.
-
Internalization: Upon binding, the entire this compound-receptor complex is internalized into the cell via receptor-mediated endocytosis, forming an endosome.
-
Translocation: The acidic environment within the endosome facilitates a conformational change in the diphtheria toxin component, allowing the enzymatically active fragment (Fragment A) to translocate into the cytoplasm.
-
Inhibition of Protein Synthesis: In the cytosol, Fragment A catalyzes the ADP-ribosylation of elongation factor 2 (EF-2), a critical component of the protein synthesis machinery. This irreversible inactivation of EF-2 leads to the cessation of protein synthesis, ultimately resulting in apoptotic cell death.
Preclinical Data Summary
The following tables summarize quantitative data from preclinical studies to guide dose selection for in vitro and in vivo experiments.
Table 1: In Vitro Cytotoxicity of this compound in T-Cell Lymphoma Cell Lines
| Cell Line | IL-2R Expression | Assay Type | IC50 | Reference |
| HuT-102 (CTCL) | High | Not Specified | Not Specified | |
| Jurkat (T-ALL) | Moderate | Not Specified | Not Specified | |
| Other T-cell lines | Variable | Not Specified | Not Specified |
Note: Specific IC50 values from publicly available literature are limited. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell lines and experimental conditions.
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Murine Model | IL-2R-expressing malignancy | Not Specified | Prolonged survival compared to controls | Not Specified |
| Preclinical Breast Cancer Model | Breast Cancer | 18 mcg/kg/day for 5 days | Reduction in regulatory T cells (Tregs) in the tumor microenvironment |
Note: As with in vitro studies, optimal in vivo dosing is model-dependent and should be determined empirically.
Table 3: Clinically Relevant Dosages of this compound
| Indication | Dosing Regimen | Cycle | Reference |
| Cutaneous T-Cell Lymphoma (CTCL) | 9 or 18 µg/kg/day | 5 consecutive days every 21 days | |
| Peripheral T-Cell Lymphoma (PTCL) | 9 µg/kg/day | 5 consecutive days per cycle | |
| Refractory Stage IV Breast Cancer | 18 mcg/kg/day | 5 consecutive days every 21 days |
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol describes a general method for determining the cytotoxic effect of this compound on cultured T-cell lymphoma cells using a colorimetric assay such as MTT or XTT.
Materials:
-
T-cell lymphoma cell line (e.g., HuT-102, Jurkat)
-
Complete culture medium
-
This compound
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation and Addition: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Addition of Cytotoxicity Reagent: Add 10 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Measurement: If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals. If using XTT, the soluble formazan product can be measured directly. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay by Annexin V Staining and Flow Cytometry
This protocol outlines a method to detect and quantify apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
T-cell lymphoma cell line
-
Complete culture medium
-
This compound
-
6-well plates or culture flasks
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates or culture flasks and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, gently detach using trypsin-EDTA. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Preclinical Experimental Workflow.
Application Notes and Protocols for Treg Depletion Using Denileukin Diftitox in Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of denileukin diftitox (Ontak®) for the depletion of regulatory T cells (Tregs) in preclinical research models. The information compiled herein is intended to guide researchers in designing and executing experiments aimed at understanding the role of Tregs in various physiological and pathological processes, including oncology and autoimmunity.
Introduction
Regulatory T cells, characterized by the expression of CD4, CD25, and the transcription factor Foxp3, are critical mediators of immune tolerance.[1][2] In the context of cancer, Tregs can suppress anti-tumor immune responses, thereby hindering the efficacy of immunotherapies.[1][3][4] Conversely, in autoimmune diseases, a deficiency in Treg function can lead to uncontrolled immune responses against self-antigens.[2][5][6]
This compound is a recombinant fusion protein that combines the full-length human interleukin-2 (IL-2) sequence with the catalytic and membrane-translocation domains of diphtheria toxin.[1][7][8][9] This design allows for the targeted delivery of the diphtheria toxin to cells expressing the high-affinity IL-2 receptor (CD25), leading to the inhibition of protein synthesis and subsequent apoptosis.[7][8][9][10] Given that Tregs constitutively express high levels of CD25, this compound has been effectively utilized as a tool to transiently deplete this cell population in various research models.[1][4][7]
Mechanism of Action
The mechanism of action of this compound involves a multi-step process that results in the targeted killing of CD25-expressing cells.
Quantitative Data on Treg Depletion
The efficacy of this compound in depleting Tregs varies depending on the model system, dosage, and route of administration. The following tables summarize quantitative data from key studies.
Table 1: In Vivo Treg Depletion in Murine Models
| Mouse Strain | This compound Dose | Route of Administration | Tissue | Time Point | % Treg Depletion (Relative to Control) | Reference |
| C57BL/6 | 0.75 µ g/mouse | Intraperitoneal | Spleen | Day 1 | ~35% | [1] |
| C57BL/6 | 0.75 µ g/mouse | Intraperitoneal | Bone Marrow | Day 3 | ~38.5% | [1] |
| C57BL/6 | 0.75 µ g/mouse | Intraperitoneal | Peripheral Blood | Day 1 | ~33.2% | [1] |
| CEA-Transgenic | Not Specified | Not Specified | Not Specified | Day 4 & 6 | Significant Decrease | [11] |
Table 2: In Vitro Treg Depletion
| Cell Source | This compound Concentration | Incubation Time | % Treg Depletion | Reference |
| Healthy Human Donor PBMCs | 5 nM | Not Specified | ~100% | [7] |
| Healthy Human Donor PBMCs | 16 nM | Not Specified | >90% | [7] |
| Healthy Human Donor PBMCs | Increasing Concentrations | 18-20 hours | ~75% | [12] |
| Murine Splenocytes | 5 nM | Overnight | 48% | [11] |
| Murine Splenocytes | 10 nM | Overnight | 60% | [11] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental needs.
This protocol is adapted from studies demonstrating Treg depletion in C57BL/6 mice.[1]
Materials:
-
This compound (Ontak®)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Syringes and needles for intraperitoneal injection
-
C57BL/6 mice
Procedure:
-
Reconstitution and Dilution: Reconstitute and dilute this compound in sterile PBS to the desired final concentration. A common dose is 0.75 µg per mouse.[1] The final injection volume should be appropriate for the size of the animal (e.g., 100-200 µL).
-
Administration: Administer the diluted this compound via a single intraperitoneal injection.
-
Monitoring: Monitor the animals for any adverse effects.
-
Treg Analysis: At desired time points (e.g., 1, 3, 5, and 10 days post-injection), euthanize the mice and harvest spleens, lymph nodes, peripheral blood, or other tissues of interest.[1]
-
Flow Cytometry: Prepare single-cell suspensions from the harvested tissues. Stain the cells with fluorescently-labeled antibodies against CD4, CD25, and Foxp3 to identify and quantify the Treg population using flow cytometry.
This protocol is based on in vitro studies using peripheral blood mononuclear cells (PBMCs) from healthy human donors.[12]
Materials:
-
This compound (Ontak®)
-
Ficoll-Paque or other density gradient medium for PBMC isolation
-
Complete RPMI-1640 medium (supplemented with fetal bovine serum, penicillin/streptomycin, and L-glutamine)
-
Low-dose IL-2
-
96-well cell culture plates
-
Flow cytometry antibodies (anti-human CD4, CD25, Foxp3)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate.
-
This compound Treatment: Add this compound to the cell cultures at various concentrations (e.g., ranging from picomolar to nanomolar concentrations). Include an untreated control.
-
Incubation: Incubate the cells for 18-20 hours at 37°C in a humidified CO2 incubator.[12]
-
Wash and Reculture: After the initial incubation, wash the cells to remove the this compound and resuspend them in fresh complete RPMI-1640 medium supplemented with low-dose IL-2.
-
Extended Culture: Culture the cells for an additional 3 days.[12]
-
Flow Cytometry Analysis: Harvest the cells and stain for CD4, CD25, and Foxp3 to determine the percentage of remaining Tregs.
Considerations and Best Practices
-
Dosing: The optimal dose of this compound for Treg depletion can vary between different animal models and even between mouse strains. It is recommended to perform a dose-response study to determine the most effective concentration for your specific application.
-
Timing: The kinetics of Treg depletion and recovery should be considered when designing experiments. Treg numbers typically begin to decline within 24 hours of administration and can remain suppressed for up to 10 days.[1][13]
-
Off-Target Effects: While this compound preferentially targets cells with high CD25 expression, it can also affect other activated immune cells that transiently upregulate CD25. It is important to assess the impact on other cell populations, such as activated CD8+ T cells and B cells.
-
Immunogenicity: As a fusion protein containing bacterial toxin components, this compound can be immunogenic. This is a more significant consideration in long-term or repeated dosing studies.
-
Combination Therapies: The timing of this compound administration is crucial when used in combination with other treatments, such as vaccines. Administering this compound prior to vaccination has been shown to enhance antigen-specific T-cell responses.[1][13]
Conclusion
This compound is a valuable tool for the transient depletion of regulatory T cells in both in vitro and in vivo research models. By carefully considering the experimental design, including dosage, timing, and appropriate controls, researchers can effectively utilize this reagent to investigate the multifaceted roles of Tregs in health and disease. The protocols and data presented in these application notes serve as a starting point for developing and implementing robust experimental strategies.
References
- 1. IL-2 immunotoxin this compound reduces regulatory T cells and enhances vaccine-mediated T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. thescipub.com [thescipub.com]
- 4. JCI - Tregs and rethinking cancer immunotherapy [jci.org]
- 5. Regulatory T Cells Function in Established Systemic Inflammation and Reverse Fatal Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulatory T Cells Beyond Autoimmunity: From Pregnancy to Cancer and Cardiovascular Disease [frontiersin.org]
- 7. Recent advances with Treg depleting fusion protein toxins for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ontak (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Optimizing this compound (Ontak) therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Methodologies of Regulatory T Cell Depletion in a Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Depletion of human regulatory T cells specifically enhances antigen-specific immune responses to cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Measuring Denileukin Diftitox Binding via Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denileukin diftitox (Ontak®) is a recombinant fusion protein that combines the cell-targeting specificity of human interleukin-2 (IL-2) with the cytotoxic activity of diphtheria toxin.[1][2][3][4][5] This therapeutic agent is designed to target cells expressing the IL-2 receptor (IL-2R), particularly the alpha subunit, CD25.[1][2][6] Upon binding to the IL-2R, this compound is internalized by the cell, leading to the release of the diphtheria toxin fragment, which inhibits protein synthesis and induces apoptosis.[3][5][7][8]
Flow cytometry is a powerful technique for assessing the binding of this compound to its target cells at a single-cell level. This application note provides a detailed protocol for measuring this binding, which is crucial for preclinical evaluation, patient selection, and monitoring of therapeutic response. The protocol outlines the necessary steps for cell preparation, staining, data acquisition, and analysis.
Signaling Pathway and Mechanism of Action
This compound exerts its cytotoxic effect through a well-defined mechanism. The IL-2 component of the fusion protein binds to the high-affinity IL-2 receptor on the surface of malignant T-cells.[1][3] This receptor is a complex of three subunits: alpha (CD25), beta (CD122), and gamma (CD132).[1] Following binding, the entire this compound-receptor complex is internalized through receptor-mediated endocytosis.[1][7] Acidification within the endosome facilitates the translocation of the diphtheria toxin's enzymatic domain into the cytoplasm, where it catalyzes the ADP-ribosylation of elongation factor 2 (eEF-2), leading to the irreversible inhibition of protein synthesis and subsequent cell death.[5]
Caption: this compound binding to the IL-2R and subsequent internalization pathway.
Experimental Protocol: Flow Cytometry for this compound Binding
This protocol describes a direct binding assay using a fluorescently labeled anti-diphtheria toxin antibody to detect this compound bound to the cell surface.
Materials:
-
Cells: Target cells known to express CD25 (e.g., HUT-102/6TG, activated PBMCs) and a CD25-negative control cell line.
-
This compound (Ontak®): Reconstituted according to the manufacturer's instructions.
-
Primary Antibody: Unlabeled this compound.
-
Secondary Antibody: Fluorochrome-conjugated anti-diphtheria toxin antibody.
-
Positive Control Antibody: Fluorochrome-conjugated anti-human CD25 antibody.
-
Isotype Control: Appropriate fluorochrome-conjugated isotype control for the anti-CD25 antibody.
-
Flow Cytometry Staining Buffer: PBS with 2% FBS and 0.05% sodium azide.
-
Fixable Viability Dye: To exclude dead cells from the analysis.
-
12x75 mm Polystyrene Tubes.
Experimental Workflow:
Caption: Step-by-step workflow for the this compound binding assay using flow cytometry.
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with cold Flow Cytometry Staining Buffer.
-
Resuspend cells to a concentration of 1 x 10^6 cells/mL in the staining buffer.
-
Aliquot 100 µL of the cell suspension into each flow cytometry tube.
-
-
Viability Staining:
-
Stain the cells with a fixable viability dye according to the manufacturer's protocol to enable exclusion of non-viable cells during analysis.
-
-
This compound Incubation:
-
Add this compound to the cell suspension at a predetermined optimal concentration (titration is recommended, starting from a range of 10-1000 ng/mL).
-
Incubate for 30-60 minutes at 4°C to allow binding to the cell surface while minimizing internalization.
-
-
Washing:
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer to remove unbound this compound. Centrifuge at 300-400 x g for 5 minutes between washes.
-
-
Secondary Antibody Staining:
-
Resuspend the cell pellet in 100 µL of staining buffer containing the fluorochrome-conjugated anti-diphtheria toxin antibody at its predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Control Staining (in separate tubes):
-
Unstained Control: Cells with no antibodies.
-
Secondary Antibody Only Control: Cells incubated with only the fluorochrome-conjugated anti-diphtheria toxin antibody.
-
CD25 Positive Control: Cells stained with a fluorochrome-conjugated anti-human CD25 antibody.
-
Isotype Control: Cells stained with the corresponding isotype control for the anti-CD25 antibody.
-
CD25-Negative Cell Line Control: Perform the this compound binding protocol on a CD25-negative cell line to assess non-specific binding.
-
-
Final Wash:
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Gate on the single, viable cell population.
-
Analyze the fluorescence intensity of the this compound-stained cells compared to the negative controls.
-
The percentage of positive cells and the mean fluorescence intensity (MFI) can be used to quantify the binding.
-
Data Presentation
Quantitative data from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison between different cell types or experimental conditions.
| Cell Line/Sample | Treatment | % Positive Cells for Binding | Mean Fluorescence Intensity (MFI) | % CD25 Positive (Control) |
| HUT-102/6TG | This compound | e.g., 85% | e.g., 50,000 | e.g., 95% |
| CD25-Negative Line | This compound | e.g., <1% | e.g., 500 | e.g., <1% |
| Patient Sample 1 | This compound | Quantitative Value | Quantitative Value | Quantitative Value |
| Patient Sample 2 | This compound | Quantitative Value | Quantitative Value | Quantitative Value |
Conclusion
This application note provides a comprehensive protocol for measuring the binding of this compound to target cells using flow cytometry. This method is invaluable for understanding the drug-target interaction and can be adapted for various research and clinical applications. Adherence to proper controls and optimization of reagent concentrations are critical for obtaining reliable and reproducible results. The provided diagrams and data presentation format are intended to facilitate the clear communication of experimental design and outcomes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Optimizing this compound (Ontak) therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for the treatment of CD25 low-expression mycosis fungoides and Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of this compound-Cxdl, an Improved Purity Formulation of this compound, in Patients With Relapsed or Refractory Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-cxdl Monograph for Professionals - Drugs.com [drugs.com]
Denileukin Diftitox: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability, storage, and handling of denileukin diftitox (Ontak® and its subsequent formulations) for laboratory applications. The protocols outlined below are intended to ensure the integrity and activity of the molecule for in vitro and other research purposes.
This compound is a recombinant fusion protein combining the cytotoxic domains of diphtheria toxin with human interleukin-2 (IL-2).[1][2] It is designed to target cells expressing the IL-2 receptor (CD25), leading to inhibition of protein synthesis and ultimately, cell death.[2][3] A newer, improved purity formulation has also been developed.[4][5]
Stability and Storage
The stability of this compound is critical for maintaining its biological activity. The following table summarizes the known stability and storage conditions based on manufacturer's recommendations for the clinical product. It is important to note that detailed stability data under a wide range of laboratory conditions (e.g., various concentrations, alternative buffers, multiple freeze-thaw cycles) are not extensively published in peer-reviewed literature and may be proprietary to the manufacturer.
| Condition | Temperature | Duration | Concentration | Recommendations and Notes |
| Long-Term Storage (Frozen) | ≤ -10°C (14°F) | As per manufacturer's expiry date | 150 µg/mL (in supplied vial) | Store in a calibrated freezer. Avoid temperature fluctuations. |
| Thawing | 2°C to 8°C (36°F to 46°F) | Not more than 24 hours | 150 µg/mL | Thaw in a refrigerator. |
| Room Temperature | 1 to 2 hours | 150 µg/mL | Bring to room temperature before use. A haze may be visible upon thawing, which should clear at room temperature.[2] | |
| Refrigerated (Thawed, Undiluted) | 2°C to 8°C | Up to 24 hours | 150 µg/mL | Do not refreeze after thawing. |
| Diluted Solution | Room Temperature | Within 6 hours | As prepared for infusion | Prepared solutions should be administered promptly. Stability beyond 6 hours is not guaranteed. |
Note: Data on stability after multiple freeze-thaw cycles and long-term storage at temperatures other than ≤ -10°C are not publicly available. For laboratory use, it is recommended to aliquot the solution after initial thawing to avoid repeated freezing and thawing of the main stock.
Experimental Protocols
Protocol 1: Handling and Preparation of this compound for In Vitro Assays
This protocol describes the proper handling and dilution of this compound for use in laboratory experiments, such as cell-based activity assays.
Materials:
-
This compound (frozen vial, 150 µg/mL)
-
Sterile, preservative-free saline or appropriate cell culture medium
-
Sterile, low-protein-binding polypropylene tubes and pipette tips
-
Calibrated pipettes
-
Ice
Procedure:
-
Thawing:
-
Thaw the frozen vial of this compound either in a refrigerator at 2°C to 8°C for no more than 24 hours or at room temperature for 1 to 2 hours.[2]
-
Once thawed, gently swirl the vial to mix the solution. Do not shake , as this can cause protein aggregation and loss of activity.
-
Visually inspect the solution for particulate matter and discoloration. The solution should be clear and colorless. A slight haze that clears at room temperature is acceptable.[2]
-
-
Aliquoting (for multiple experiments):
-
To avoid multiple freeze-thaw cycles, it is recommended to create single-use aliquots.
-
On ice, use sterile, low-protein-binding polypropylene tubes to prepare aliquots of a desired volume.
-
Flash-freeze the aliquots in a dry ice/ethanol bath or liquid nitrogen and immediately transfer to a ≤ -10°C freezer for long-term storage.
-
-
Dilution:
-
Bring the thawed vial or a single-use aliquot to room temperature.
-
Using sterile, low-protein-binding pipette tips, withdraw the required volume of this compound.
-
Dilute to the desired final concentration using sterile, preservative-free saline or the appropriate cell culture medium. It is recommended to perform dilutions immediately before use.
-
Protocol 2: General Method for Assessing this compound Stability
This protocol provides a framework for evaluating the stability of this compound under specific laboratory conditions (e.g., different temperatures, time points, or formulations).
1. Experimental Design:
-
Define the stability-indicating parameters to be tested (e.g., temperature, light exposure, agitation, multiple freeze-thaw cycles).
-
Establish the time points for analysis.
-
Prepare samples of this compound under the specified conditions. Include a control sample stored at the recommended ≤ -10°C.
2. Analytical Methods:
-
Visual Inspection: At each time point, visually inspect the samples for signs of precipitation, aggregation, or color change.
-
Size Exclusion High-Performance Liquid Chromatography (SE-HPLC):
-
Purpose: To quantify the formation of aggregates and fragments.
-
Methodology:
-
Equilibrate an appropriate size-exclusion column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Inject a defined amount of the this compound sample.
-
Monitor the eluate at 280 nm.
-
Calculate the percentage of monomer, aggregates, and fragments based on the peak areas.
-
-
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Purpose: To qualitatively assess protein degradation.
-
Methodology:
-
Prepare samples under reducing and non-reducing conditions.
-
Run the samples on a polyacrylamide gel.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Visually inspect for the appearance of new bands (degradation products) or a decrease in the intensity of the main this compound band.
-
-
-
Cell-Based Bioassay:
-
Purpose: To determine the biological activity of the protein.
-
Methodology:
-
Use a cell line that expresses the IL-2 receptor (e.g., CTCL cell lines).
-
Culture the cells in the presence of serial dilutions of the this compound samples.
-
After a defined incubation period, assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo®).
-
Calculate the EC50 (half-maximal effective concentration) for each sample and compare it to the control.
-
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Recommended workflow for handling this compound in a laboratory setting.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Adverse effects of this compound and their management in patients with cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound-Cxdl, an Improved Purity Formulation of this compound, in Patients With Relapsed or Refractory Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of this compound-Cxdl, an Improved Purity Formulation of this compound, in Patients With Relapsed or Refractory Cutaneous T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Denileukin Diftitox in Preclinical Animal Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Denileukin diftitox is a recombinant fusion protein that combines the cell-targeting specificity of human interleukin-2 (IL-2) with the cytotoxic activity of diphtheria toxin fragments.[1][2] It is designed to target and eliminate cells that express the IL-2 receptor (IL-2R), particularly the high-affinity (CD25/CD122/CD132) and intermediate-affinity (CD122/CD132) forms.[3][4] This makes it a valuable tool for preclinical research in oncology, particularly for studying T-cell malignancies, and for investigating the role of IL-2R-expressing cells, such as regulatory T cells (Tregs), in various disease models.[5][6][7]
The IL-2 portion of the molecule binds to the IL-2R on the cell surface, leading to receptor-mediated endocytosis.[8][9] Once inside the cell's endosome, the acidic environment facilitates the cleavage of the fusion protein. This releases the diphtheria toxin's active fragment into the cytoplasm, where it catalyzes the ADP-ribosylation of elongation factor-2 (EF-2).[3][8] This enzymatic modification irreversibly inactivates EF-2, halting protein synthesis and ultimately leading to apoptotic cell death.[3][8]
These application notes provide detailed protocols for the preparation and administration of this compound for injection in animal models, based on established preclinical and clinical practices.
Mechanism of Action Signaling Pathway
The following diagram illustrates the mechanism of action for this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound based on data from preclinical and clinical studies. These values can serve as a reference for planning animal experiments.
Table 1: Dosing Regimens in Research Studies
| Animal Model/Species | Dosage | Administration Route | Dosing Schedule | Reference |
| Murine Malignancy Model | Not specified | Not specified | Prolonged survival compared to controls | [10] |
| Cynomolgus Macaques | 18 µg/kg | Intravenous (IV) | Twice on two consecutive days | [6] |
| Cynomolgus Macaques | 8 µg/kg | Intravenous (IV) | Four times weekly | [6] |
| Human (Clinical Trials) | 9 or 18 µg/kg/day | Intravenous (IV) | 5 consecutive days every 21 days for up to 8 cycles | [1][11] |
| Human (Clinical Trials) | 27 µg/kg/day | Not specified | Determined as Maximum Tolerated Dose (MTD) in Phase I | [3] |
Table 2: Common Adverse Events and Toxicities in Preclinical/Clinical Studies
| Adverse Event/Toxicity | Grade ≥3 Incidence | Notes | Reference |
| Capillary Leak Syndrome (CLS) | 8% | Monitor for edema, hypotension, and hypoalbuminemia. Withhold dose if serum albumin <3.0 g/dL. | [7][12] |
| Infusion Reactions | 8% | Symptoms include nausea, fever, chills. Premedication with antihistamines and acetaminophen is recommended. | [7][13] |
| Elevated Hepatic Transaminases (ALT/AST) | 22% (Grade ≥3) | Occurred in 61% of patients overall; values >5x ULN in 17%. Monitor liver enzymes. | [1][7] |
| Hypoalbuminemia | N/A | Occurred in 83% of patients. A key symptom of CLS. | [1] |
Experimental Protocols
Protocol 1: Reconstitution and Dilution of Lyophilized this compound
This protocol describes the reconstitution of lyophilized this compound (e.g., 300 mcg per vial) to a working stock solution for subsequent dilution and animal injection.[14][15]
Materials:
-
Lyophilized this compound (300 mcg/vial)
-
Sterile Water for Injection, USP
-
Sterile 0.9% Saline (Normal Saline), preservative-free
-
Sterile syringes and needles
-
Plastic IV infusion bag or plastic syringe for final dilution[16]
-
Gentle vortex mixer or rotator
Procedure:
-
Bring to Room Temperature: Before reconstitution, allow the lyophilized vial to sit at room temperature for 1 to 2 hours.[16]
-
Reconstitution: Aseptically inject 2.1 mL of Sterile Water for Injection, USP into the 300 mcg vial. This results in a final concentration of 150 mcg/mL.[15]
-
Mixing: Mix the solution by gentle swirling. Do not shake or vigorously vortex, as this may denature the protein.[16] A haze may be visible after thawing, which should clear as the solution reaches room temperature.[16]
-
Visual Inspection: The reconstituted solution should be clear and colorless. Do not use if discoloration or particulate matter is observed.[16]
-
Dilution for Injection:
-
Calculate the total dose required based on the animal's body weight (e.g., in µg/kg).
-
Withdraw the calculated volume of the 150 mcg/mL reconstituted solution.
-
Further dilute the dose in a plastic syringe or IV bag using sterile 0.9% Saline. Crucially, maintain a final drug concentration of at least 15 mcg/mL to ensure stability. [16]
-
Calculation Example: For a 20g mouse receiving a 9 µg/kg dose:
-
Total dose = 9 µg/kg * 0.02 kg = 0.18 µg
-
Volume of stock (150 µg/mL) = 0.18 µg / 150 µg/mL = 0.0012 mL (1.2 µL)
-
To maintain ≥15 µg/mL, the maximum dilution volume would be 0.18 µg / 15 µg/mL = 0.012 mL (12 µL). This volume is very small for IV injection and may require specialized equipment or further dilution schemes appropriate for the specific animal model, while keeping stability in mind.
-
-
-
Stability: Administer the prepared solution within 6 hours of preparation.[11][16] Do not freeze the reconstituted or diluted solution.[16]
Protocol 2: Administration to Animal Models
This protocol outlines the general procedure for intravenous administration. The specific route and handling procedures should be adapted based on the animal model and institutional (IACUC) guidelines.
Materials:
-
Prepared this compound solution at the final desired concentration (≥15 mcg/mL)
-
Appropriate animal restraint device
-
Sterile syringes (e.g., insulin syringes) and needles suitable for the chosen injection route (e.g., 27-30G for mouse tail vein)
-
Warming device for tail vein dilation (e.g., heat lamp)
Procedure:
-
Pre-medication (Optional but Recommended): Based on clinical protocols, pre-treatment with an antihistamine and/or acetaminophen may reduce the severity of infusion-related reactions.[13][16] The utility and dosing for animal models should be determined in pilot studies.
-
Animal Preparation:
-
Accurately weigh the animal on the day of injection to calculate the precise dose.
-
For intravenous injection in rodents, warm the animal under a heat lamp to dilate the lateral tail veins.
-
Properly restrain the animal according to approved institutional protocols.
-
-
Administration:
-
Administer the calculated dose via the desired route, typically intravenous (IV) infusion over a set period (clinical infusions are 30-60 minutes).[12] For bolus IV injections in small animals like mice, administer slowly.
-
Do not administer as a rapid bolus injection. [16]
-
Do not mix with other drugs in the same syringe. [11]
-
-
Post-Injection Monitoring:
-
Monitor animals closely for signs of infusion reactions, such as changes in breathing, lethargy, or ruffled fur, especially within the first 24 hours post-injection.[12]
-
Monitor for signs of Capillary Leak Syndrome (CLS), including sudden weight gain, edema, or respiratory distress.[2]
-
Assess animal weight and overall health daily for the first few days post-injection and regularly thereafter.
-
Monitor serum albumin levels if feasible, as levels below 3.0 g/dL are a contraindication for further dosing.[12][14]
-
Experimental Workflow Diagram
The following diagram provides a logical workflow for a typical in-vivo study using this compound.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Clinical experience with this compound (ONTAK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (ONTAK®) | Cutaneous Lymphoma Foundation [clfoundation.org]
- 6. Differential effects of this compound IL-2 immunotoxin on NK and regulatory T cells in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. ascopubs.org [ascopubs.org]
- 10. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Denileukin Difitox: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. reference.medscape.com [reference.medscape.com]
- 14. drugs.com [drugs.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. globalrph.com [globalrph.com]
Application Notes and Protocols for Denileukin Diftitox Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting efficacy studies of denileukin diftitox (Ontak®) and its improved purity formulation, this compound-cxdl. This compound is a recombinant cytotoxic fusion protein that targets cells expressing the interleukin-2 (IL-2) receptor, making it a targeted therapy for certain cancers, most notably Cutaneous T-Cell Lymphoma (CTCL).
Introduction
This compound is a biologic therapeutic agent combining the full-length human IL-2 protein with a truncated form of diphtheria toxin.[1] The IL-2 moiety directs the fusion protein to cells bearing the IL-2 receptor (IL-2R), particularly the high-affinity receptor containing the CD25 subunit.[1] Malignant T-cells in CTCL often overexpress the IL-2R, making them prime targets for this therapy.[2] Upon binding to the IL-2R, this compound is internalized via receptor-mediated endocytosis.[1][2] Inside the cell, the acidic environment of the endosome facilitates the release of the diphtheria toxin fragment into the cytoplasm.[1][2] This active fragment then catalyzes the ADP-ribosylation of elongation factor-2 (EF-2), which irreversibly inactivates it, leading to the inhibition of protein synthesis and subsequent apoptotic cell death.[2][3]
Data Presentation: Summary of Clinical Efficacy in CTCL
The following tables summarize quantitative data from key clinical trials of this compound and this compound-cxdl in patients with CTCL.
Table 1: Efficacy of this compound in a Phase III, Placebo-Controlled, Randomized Trial [4]
| Treatment Group | N | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Survival (PFS) |
| This compound (18 µg/kg/day) | 55 | 49.1% | - | - | > 2 years |
| This compound (9 µg/kg/day) | 45 | 37.8% | - | - | > 2 years |
| Placebo | 44 | 15.9% | 2% | 13.6% | 124 days |
| All DD-treated | 100 | 44% | 10% | 34% | - |
Table 2: Efficacy of this compound-cxdl in a Phase III, Single-Arm Registrational Trial [5][6]
| Efficacy Endpoint | Result (N=69) | 95% Confidence Interval (CI) |
| Objective Response Rate (ORR) | 36.2% | 25.0% - 48.7% |
| Complete Response (CR) | 8.7% | - |
| Partial Response (PR) | 27.5% | - |
| Stable Disease | 52.2% | - |
| Median Duration of Response (DOR) | 8.9 months | 5.0 months - Not Estimable |
| Median Time to Response (TTR) | 1.4 months | 0.7 - 2.1 months |
| Reduction in Skin Tumor Burden (≥50%) | 48.4% | - |
Experimental Protocols
In Vitro Efficacy Studies
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the dose-dependent cytotoxic effect of this compound on IL-2R-expressing and non-expressing cancer cell lines.
-
Materials:
-
IL-2R positive (e.g., HuT-102, MJ) and negative (e.g., A431) cell lines
-
This compound
-
RPMI-1640 or DMEM cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound or control medium.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Materials:
-
Target cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound at the IC50 concentration for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
In Vivo Efficacy Studies
1. Cutaneous T-Cell Lymphoma Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
CTCL cell line (e.g., HuT-102)
-
Matrigel
-
This compound
-
Sterile PBS
-
Calipers
-
-
Protocol:
-
Subcutaneously inject 5-10 x 10^6 CTCL cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound intravenously at a predetermined dose and schedule (e.g., 9 or 18 µg/kg/day for 5 consecutive days, repeated every 21 days).[4][5] The control group should receive vehicle (e.g., sterile PBS).
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CD25 and apoptosis markers).
-
2. Immunohistochemical Analysis of CD25 Expression
-
Objective: To confirm the expression of the target receptor in tumor tissue.
-
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Anti-CD25 antibody
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin
-
Microscope
-
-
Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with the primary anti-CD25 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal with DAB substrate and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Examine the slides under a microscope to assess the intensity and localization of CD25 staining.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vitro efficacy assessment.
Caption: Workflow for in vivo efficacy studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. Phase III placebo-controlled trial of this compound for patients with cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of this compound-cxdl in Relapsed or Refractory CTCL - The ASCO Post [ascopost.com]
- 6. ascopubs.org [ascopubs.org]
Troubleshooting & Optimization
Technical Support Center: Denileukin Diftitox Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with denileukin diftitox (DD) in animal models. The information is designed to help minimize toxicity and manage adverse events during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in animal studies?
A1: Based on preclinical and clinical data, the most frequently observed toxicities associated with this compound administration include infusion-related reactions, capillary leak syndrome (CLS), hepatotoxicity (elevated liver enzymes), and hypoalbuminemia.[1][2][3] Other reported side effects in humans, which may be relevant to monitor in animal models, include constitutional symptoms (fever, chills, fatigue), nausea, and rash.[1]
Q2: How does the mechanism of action of this compound relate to its toxicity profile?
A2: this compound is a fusion protein combining human interleukin-2 (IL-2) and diphtheria toxin.[2] It targets cells expressing the IL-2 receptor (CD25).[1] While this is effective for targeting certain cancer cells, other cells in the body, such as activated T-lymphocytes and endothelial cells, can also express the IL-2 receptor, leading to off-target toxicity. The diphtheria toxin component then enters these cells and inhibits protein synthesis, causing cell death.[2] This process can lead to the various observed toxicities.
Q3: Is there a known dose-dependent relationship for this compound toxicity in animal models?
A3: Yes, studies in animal models have demonstrated a dose-dependent toxicity profile. For instance, in a mouse model of epithelial ovarian cancer, a weekly dosing schedule of 5 mcg/week was found to improve survival, whereas a higher dose of 5 mcg/day for three consecutive days resulted in significant toxicity and mortality. Careful dose-finding studies are crucial for each specific animal model and experimental design.
Q4: Can premedication be used to reduce infusion-related reactions in animal studies?
A4: While detailed premedication protocols for animal studies are not widely published, clinical practice for the newer formulation, this compound-cxdl, involves premedication with acetaminophen, diphenhydramine, antiemetic agents, and hydration.[4] Researchers can consider adapting this approach for animal models, particularly when observing signs of infusion reactions. For Grade 2 or higher infusion reactions in human trials, premedication with a systemic steroid is recommended for at least three subsequent cycles.[5]
Troubleshooting Guides
Issue 1: Signs of Capillary Leak Syndrome (CLS) Observed in Study Animals
Symptoms:
-
Rapid weight gain
-
Peripheral edema (swelling of limbs)
-
Ascites (abdominal swelling)
-
Hypotension (low blood pressure)
-
Labored breathing
Troubleshooting Steps:
-
Confirm Diagnosis:
-
Immediate Supportive Care:
-
Fluid Management: This is a critical and delicate balance. While animals may be hypotensive, aggressive fluid resuscitation can worsen edema. The goal is to maintain vital organ perfusion without exacerbating fluid extravasation. The use of hypertonic saline has been investigated in a mouse model of severe dengue to reduce vascular leakage.[6]
-
Withhold Dosing: Immediately cease administration of this compound until symptoms resolve and serum albumin levels recover. In clinical settings, treatment is typically withheld until serum albumin is ≥ 3 g/dL.[5]
-
-
Pharmacological Intervention (Experimental):
-
Investigate the co-administration of agents that may protect the vascular endothelium. For example, simvastatin and amifostine have been shown to attenuate vascular leak in murine models of inflammatory lung injury.[9][10] Diosmin has also demonstrated a protective effect on vascular permeability in a mouse model of venous obstruction.[11]
-
Issue 2: Elevated Liver Enzymes Indicating Hepatotoxicity
Symptoms:
-
Often asymptomatic in early stages.
-
Possible signs in animals include lethargy, anorexia, and weight loss.
Troubleshooting Steps:
-
Monitoring:
-
Dose Modification:
-
If liver enzymes rise significantly (e.g., >3-5 times the upper limit of normal), consider reducing the dose of this compound or increasing the interval between doses.
-
-
Supportive Care:
-
Ensure adequate hydration and nutrition.
-
For general drug-induced liver injury, complete abstinence from alcohol is recommended in humans, and nutritional support is crucial to aid liver regeneration.[12] While not directly applicable to alcohol in animal studies, ensuring a high-quality diet is important.
-
-
Experimental Hepatoprotective Strategies:
-
In models of drug-induced liver injury, antioxidants and other hepatoprotective agents are often investigated. While not specifically studied for this compound, this could be an avenue for exploratory research if hepatotoxicity is a limiting factor in your experiments.
-
Quantitative Data from Animal Studies
| Animal Model | Dosing Regimen | Observed Toxicities/Effects | Reference |
| Cynomolgus Monkeys | 18 µg/kg IV, twice on consecutive days | Partial and transient depletion of effector T cells and Tregs; complete and long-lasting elimination of NK cells. | [13] |
| 8 µg/kg IV, four times weekly | Partial and transient depletion of effector T cells and Tregs; complete and long-lasting elimination of NK cells. | [13] | |
| 8 µg/kg DD + 10 or 50 µg/kg IL-15 | Co-administration of IL-15 prevented the depletion of NK cells but did not alter Treg elimination. | [13] |
Experimental Protocols
Protocol 1: Co-administration of IL-15 to Mitigate NK Cell Depletion in Non-Human Primates
-
Objective: To prevent the this compound-mediated depletion of natural killer (NK) cells while preserving its effect on regulatory T cells (Tregs).
-
Animal Model: Cynomolgus monkeys.
-
Materials:
-
This compound (DD)
-
Recombinant human IL-15
-
Sterile saline for injection
-
-
Procedure:
-
Administer this compound intravenously at a dose of 8 µg/kg.
-
Concurrently, administer recombinant human IL-15 intravenously at a dose of 10 µg/kg or 50 µg/kg.
-
Repeat administration as required by the experimental design (e.g., weekly).
-
Monitor populations of NK cells (CD16+CD8+NKG2A+CD3−) and Tregs (CD4+CD25+FoxP3+) in peripheral blood via flow cytometry at baseline and various time points post-administration.
-
-
Expected Outcome: Co-administration of IL-15 is expected to lead to a rapid and complete recovery of NK cell populations compared to the administration of this compound alone, with no significant impact on the depletion of Tregs.[13]
Protocol 2: Assessment of Vascular Leak Using Evans Blue Dye in Mice
-
Objective: To quantify the extent of capillary leak syndrome in mice treated with this compound.
-
Animal Model: FVBN mice (or other suitable strain).
-
Materials:
-
This compound
-
Evans blue dye (0.5% solution in sterile saline)
-
Ketamine/xylazine for anesthesia
-
Formamide
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Administer this compound according to the experimental protocol.
-
At the time of peak expected toxicity, anesthetize the mice (e.g., with ketamine/xylazine).
-
Inject a known volume of 0.5% Evans blue dye solution intravenously (e.g., via the jugular vein).
-
Allow the dye to circulate for a specified period (e.g., 30-60 minutes).
-
Perfuse the animals with PBS to remove intravascular dye.
-
Harvest organs of interest (e.g., lungs, liver).
-
Blot the organs dry and record their wet weight.
-
Incubate the organs in a known volume of formamide for 48-72 hours to extract the Evans blue dye.
-
Measure the absorbance of the formamide supernatant at 620 nm.
-
Quantify the amount of extravasated dye per gram of tissue.
-
-
Expected Outcome: An increase in the amount of Evans blue dye extracted from the tissues of this compound-treated mice compared to control mice indicates an increase in vascular permeability.[8]
Visualizations
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of this compound-Cxdl, an Improved Purity Formulation of this compound, in Patients With Relapsed or Refractory Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Lethal vascular leak syndrome after this compound administration to a patient with cutaneous gamma/delta T-cell lymphoma and occult cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of vascular leak syndrome in mice treated with IL21 or IL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Frontiers | Effects of Diosmin on Vascular Leakage and Inflammation in a Mouse Model of Venous Obstruction [frontiersin.org]
- 12. Insights into medication-induced liver injury: Understanding and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential effects of this compound IL-2 immunotoxin on NK and regulatory T cells in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vitro Resistance to Denileukin Diftitox
Welcome to the technical support center for researchers utilizing denileukin diftitox (Ontak®) in vitro. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate and overcome experimental challenges related to drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (DD) is a fusion protein composed of the enzymatic and translocation domains of diphtheria toxin fused to human interleukin-2 (IL-2).[1][2][3] The IL-2 component targets the drug to cells expressing the high- and intermediate-affinity IL-2 receptors (IL-2R).[1][2][3] The receptor subunits involved are CD25 (alpha), CD122 (beta), and CD132 (gamma).[1] Upon binding, the complex is internalized via receptor-mediated endocytosis.[1][2] Inside the cell's endosome, the acidic environment facilitates the release of the diphtheria toxin fragment into the cytoplasm.[1][2] This fragment then inhibits protein synthesis by ADP-ribosylating elongation factor-2 (EF-2), which ultimately leads to apoptotic cell death.[1][2]
Q2: My IL-2 receptor-positive cell line is showing resistance to this compound. What are the possible reasons?
A2: Resistance to this compound in IL-2R-positive cells can arise from several factors:
-
Low or absent expression of essential IL-2R subunits: While your cells may be positive for CD25, they might have insufficient levels of the CD122 (β) and CD132 (γ) subunits, which are crucial for the internalization and signaling of the fusion toxin.[3]
-
Defects in the apoptotic pathway: The cell line may have acquired mutations or alterations in downstream apoptotic signaling molecules, such as the overexpression of anti-apoptotic proteins like Bcl-2, which can prevent the execution of cell death even after the diphtheria toxin has inhibited protein synthesis.
-
Impaired drug internalization or processing: Although less commonly reported, alterations in the endocytic pathway or the processing of the fusion protein within the endosome could potentially contribute to resistance.
Q3: Can I combine this compound with other agents to enhance its efficacy?
A3: Yes, combination strategies have proven effective in overcoming resistance and enhancing the cytotoxic effects of this compound in vitro. Notable examples include:
-
Bexarotene: This retinoid X receptor (RXR) agonist has been shown to upregulate the expression of IL-2R subunits (p55/CD25 and p75/CD122) on tumor cells, thereby increasing their sensitivity to this compound.[4][5]
-
Histone Deacetylase (HDAC) Inhibitors: HDAC inhibitors can modulate the expression of various genes, including those involved in apoptosis, and have shown synergistic effects when combined with this compound.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound and provides actionable steps to resolve them.
| Problem | Potential Cause | Troubleshooting Steps |
| No or low cytotoxicity in a known IL-2R positive cell line. | 1. Suboptimal IL-2R expression. 2. Defective apoptotic signaling. 3. Incorrect drug concentration or incubation time. | 1. Verify IL-2R subunit expression: Use flow cytometry to quantify the surface expression of all three IL-2R subunits (CD25, CD122, and CD132). 2. Upregulate IL-2R expression: Pre-treat cells with bexarotene (e.g., 10-6 M to 10-8 M) for 24-48 hours before adding this compound. This has been shown to enhance susceptibility by 5- to 10-fold.[4] 3. Assess apoptotic machinery: Use western blotting to check the expression levels of key apoptotic proteins (e.g., Bcl-2, Bax, caspases). 4. Optimize experimental conditions: Perform a dose-response curve with a wider range of this compound concentrations and vary the incubation time (e.g., 24, 48, 72 hours). |
| Variability in results between experiments. | 1. Inconsistent cell culture conditions. 2. Passage number of the cell line. 3. Reagent stability. | 1. Standardize cell culture: Maintain consistent cell density, media, and serum concentrations. 2. Monitor cell passage: Use cells within a defined low passage number range, as receptor expression can change over time in culture. 3. Ensure proper reagent handling: Aliquot and store this compound according to the manufacturer's instructions to avoid repeated freeze-thaw cycles. |
| High background cell death in untreated controls. | 1. Poor cell health. 2. Contamination. | 1. Check cell viability: Before starting the experiment, ensure that the viability of your cell stock is high (>95%) using a method like trypan blue exclusion. 2. Test for contamination: Regularly check for microbial contamination. |
Quantitative Data Summary
The following table summarizes in vitro data on overcoming this compound resistance.
| Cell Line | Resistance Mechanism | Intervention | Fold-Increase in Sensitivity (approx.) | Reference |
| T-cell leukemia cells | Low IL-2R expression | Bexarotene (10-6 M to 10-8 M) | 5-10 | [4] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay for this compound
Objective: To determine the cytotoxic effect of this compound on a target cell line.
Materials:
-
Target cells (e.g., IL-2R positive lymphoma cell line)
-
Complete cell culture medium
-
This compound
-
96-well microplates
-
Cell viability reagent (e.g., MTT, XTT, or a luminescence-based assay like CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with is 0.01 ng/mL to 1000 ng/mL.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells and medium without the drug as an untreated control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Combination Study of this compound and Bexarotene
Objective: To assess the synergistic cytotoxic effect of this compound and bexarotene.
Materials:
-
All materials from Protocol 1
-
Bexarotene
Procedure:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
Prepare a stock solution of bexarotene (e.g., in DMSO) and dilute it in culture medium to the desired pre-treatment concentration (e.g., 1 µM).
-
Treat the cells with bexarotene or a vehicle control (medium with the same concentration of DMSO) and incubate for 24-48 hours.
-
After the pre-treatment period, remove the medium containing bexarotene and wash the cells gently with PBS.
-
Add serial dilutions of this compound to the bexarotene-pre-treated and vehicle-treated cells as described in Protocol 1.
-
Follow steps 4-8 from Protocol 1 to determine the IC50 values for this compound in the presence and absence of bexarotene pre-treatment. A significant decrease in the IC50 value for the combination treatment indicates a synergistic or additive effect.
Visualizations
Signaling and Resistance Pathways
Caption: Mechanism of this compound action and resistance.
Experimental Workflow for Overcoming Resistance
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Role of this compound in the treatment of persistent or recurrent cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase-1 trial of bexarotene and this compound in patients with relapsed or refractory cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced-Stage Primary Cutaneous T-Cell Lymphoma Treated with Bexarotene and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Denileukin Diftitox Experimental Solubility Support Center
Welcome to the technical support center for denileukin diftitox. This resource provides researchers, scientists, and drug development professionals with essential guidance on maintaining the solubility and stability of this compound for experimental use. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the standard formulation of commercially available this compound?
A1: The commercial formulation, known as Ontak®, is supplied as a sterile, frozen solution. Understanding its composition is the first step in troubleshooting solubility, as it indicates the conditions in which the protein is stable. The key components are summarized in the table below.[1][2]
Q2: My this compound solution appears hazy after thawing. Is this normal?
A2: A slight haze may be visible immediately after thawing, which should clear as the solution equilibrates to room temperature.[3] If the solution does not become clear, colorless, and free of visible particulates upon reaching room temperature, it should not be used. Do not shake the vial to mix; gentle swirling is recommended.[3]
Q3: Can I use a different buffer for my experiment?
A3: While the provided formulation buffer is optimal for storage and stability, dilution into other buffers is often necessary for specific experimental assays. One study successfully used Hank's Balanced Salt Solution (HBSS) to dilute this compound for in vivo experiments. When preparing a custom buffer, it is crucial to consider pH, ionic strength, and the inclusion of stabilizing excipients. A buffer with a pH close to neutral (6.9-7.2) is recommended as a starting point.[1][4]
Q4: What causes protein aggregation and how can I prevent it?
A4: Protein aggregation can be triggered by various stresses, including improper pH, high temperature, freeze-thaw cycles, and interaction with surfaces (interfacial stress). To prevent aggregation, handle the protein gently (avoid vigorous shaking), use the recommended storage conditions, and consider supplementing your experimental buffer with stabilizing excipients like L-arginine or maintaining a low concentration of a non-ionic surfactant like polysorbate 20.[5][6][7]
Troubleshooting Guide
This guide addresses specific solubility problems in a question-and-answer format.
| Problem | Question | Possible Causes & Solutions |
| Precipitation during buffer exchange | I'm trying to exchange this compound into my experimental buffer using dialysis, but the protein is precipitating. What should I do? | Cause: The target buffer may have a suboptimal pH or ionic strength, causing the protein to become unstable and aggregate. Solution: 1. Verify Buffer pH: Ensure your buffer's pH is close to the protein's native formulation (pH 6.9-7.2). Protein solubility is often lowest at its isoelectric point (pI) and increases as the pH moves away from the pI.[8] 2. Optimize Ionic Strength: Very low salt concentrations can sometimes lead to aggregation. Conversely, very high salt concentrations can cause "salting out". Try adjusting the salt (e.g., NaCl) concentration in your buffer, starting in the 50-150 mM range.[9][10] 3. Add a Stabilizer: Include 0.2-0.5 M L-arginine in your dialysis buffer. L-arginine is a well-known excipient that suppresses protein aggregation and can significantly enhance solubility.[6][11][12] 4. Perform Exchange Gradually: Consider a stepwise dialysis against buffers with decreasing concentrations of the original formulation components and increasing concentrations of your target buffer components. |
| Low protein recovery after concentration | I'm concentrating my this compound solution, but I'm losing a significant amount of protein. Why is this happening? | Cause: The increased protein concentration may be exceeding its solubility limit in the current buffer, leading to aggregation and loss on the concentration device membrane. Solution: 1. Add L-arginine: Supplement your buffer with 0.5 M L-arginine before starting the concentration process. Arginine has been shown to increase the solubility of both folded and unfolded proteins.[5][11] 2. Include a Surfactant: Ensure your buffer contains a low level (e.g., 0.01-0.05%) of a non-ionic surfactant like polysorbate 20 to minimize surface-induced aggregation.[13] 3. Control Temperature: Perform the concentration step at a controlled cold temperature (e.g., 4°C) to enhance stability. |
| Inconsistent results in cell-based assays | My experimental results are inconsistent, and I suspect the bioactivity of my this compound is compromised. Could this be a solubility issue? | Cause: Soluble aggregates or "pre-aggregates," which may not be visible, can form in the solution. These aggregates have reduced or no biological activity and can lead to inconsistent results. Solution: 1. Centrifuge Before Use: Before adding the protein to your assay, centrifuge the diluted solution at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to pellet any small, invisible aggregates. Use only the supernatant. 2. Buffer Optimization: Prepare your final dilutions in a buffer optimized for stability. A good starting point is a buffer at pH ~7.0 containing 100-150 mM NaCl, 0.02% polysorbate 20, and optionally, 0.2 M L-arginine. 3. Assess Protein Quality: If problems persist, assess the aggregation status of your stock solution using techniques like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC). |
Quantitative Data Summary
The following tables summarize the known formulation components of this compound and suggested starting concentrations for stabilizing excipients.
Table 1: Commercial this compound (Ontak®) Formulation
| Component | Concentration | Purpose |
|---|---|---|
| Citric Acid | 20 mM | Buffering Agent |
| EDTA | 0.05 mM | Chelating Agent |
| Polysorbate 20 | < 1% | Surfactant (Stabilizer) |
| pH | 6.9 - 7.2 | Optimal Stability Range |
Data sourced from FDA product labels.[1][2]
Table 2: Recommended Excipients for Custom Buffers
| Excipient | Suggested Starting Concentration | Primary Function |
|---|---|---|
| L-Arginine | 0.2 - 0.5 M | Aggregation Suppressor, Solubility Enhancer[5][14] |
| Sodium Chloride (NaCl) | 50 - 150 mM | Controls Ionic Strength[9] |
| Polysorbate 20 | 0.01 - 0.05% (w/v) | Prevents Surface-Induced Aggregation[13][15] |
| Glycerol | 5 - 10% (v/v) | Stabilizer, Viscosity Agent[7] |
Experimental Protocols & Visual Guides
Protocol 1: General Handling and Dilution of this compound
This protocol outlines the best practices for thawing and diluting the stock protein for experimental use.
-
Thawing: Thaw the vial at room temperature for 1-2 hours or in a refrigerator at 2-8°C.[3] Do not use a water bath or other heating methods.
-
Mixing: Once thawed, mix the solution by gentle swirling. Do not shake or vortex , as this can cause aggregation.[3]
-
Visual Inspection: Visually inspect the solution. It should be clear and colorless. A slight haze that clears upon reaching room temperature is acceptable.[3] Do not use if particulates are visible.
-
Dilution:
-
Prepare the desired experimental buffer. For maximum stability, consider a buffer containing 20 mM Citrate or Phosphate, 150 mM NaCl, 0.02% Polysorbate 20, pH 7.0.
-
Withdraw the required volume of this compound from the vial.
-
Slowly add the protein to the experimental buffer while gently mixing.
-
-
Pre-Assay Clarification: Before adding the diluted protein to your experiment, centrifuge the solution at >14,000 x g for 10 minutes at 4°C to remove any potential micro-aggregates. Use the supernatant for your assay.
Protocol 2: Troubleshooting Precipitation with L-Arginine
This protocol provides a method for recovering soluble protein or preventing precipitation using L-arginine.
-
Buffer Preparation: Prepare your target experimental buffer. In a separate container, prepare the same buffer supplemented with L-arginine to a final concentration of 0.5 M. Ensure the pH is readjusted after adding L-arginine if necessary.
-
For Preventing Precipitation (e.g., during buffer exchange):
-
Perform dialysis or buffer exchange against the target buffer that already contains 0.5 M L-arginine.
-
Once the exchange is complete, if required, the L-arginine can be slowly removed by a second dialysis against the final buffer without arginine, though maintaining a low concentration (e.g., 50-100 mM) may improve long-term stability.
-
-
For Resolubilizing Precipitated Protein:
-
Spin down the precipitated protein by centrifugation.
-
Remove the supernatant.
-
Add a small volume of the L-arginine-supplemented buffer to the protein pellet.
-
Gently pipette up and down to resuspend the pellet. Let it sit at 4°C for 1-2 hours with occasional gentle mixing to allow for resolubilization.
-
Centrifuge again at high speed to pellet any remaining insoluble material.
-
Carefully collect the supernatant containing the resolubilized protein.
-
Determine the protein concentration of the supernatant.
-
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Stress-mediated polysorbate 20 degradation and its potential impact on therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IL-2 immunotoxin this compound reduces regulatory T cells and enhances vaccine-mediated T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Role of arginine in protein refolding, solubilization, and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rheosense.com [rheosense.com]
- 10. researchgate.net [researchgate.net]
- 11. l-Arginine hydrochloride increases the solubility of folded and unfolded recombinant plasminogen activator rPA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. l-Arginine increases the solubility of unfolded species of hen egg white lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Denileukin Diftitox Technical Support Center: Troubleshooting Inconsistent Results
Welcome to the technical support center for denileukin diftitox. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro experiments with this IL-2 targeted fusion protein. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a recombinant fusion protein composed of the enzymatic and translocation domains of diphtheria toxin linked to human interleukin-2 (IL-2).[1] The IL-2 component of the molecule binds to the IL-2 receptor on the surface of target cells.[2] The high-affinity IL-2 receptor is comprised of three subunits: alpha (CD25), beta (CD122), and gamma (CD132).[2] Upon binding, the this compound-receptor complex is internalized into the cell through receptor-mediated endocytosis.[2] Inside the cell, the diphtheria toxin fragment is released and catalyzes the ADP-ribosylation of elongation factor 2 (EF-2), a critical component of the protein synthesis machinery.[1] This irreversible inactivation of EF-2 leads to the cessation of protein synthesis and, ultimately, apoptotic cell death.
Q2: My results are inconsistent. What are the most common reasons for variability in this compound activity?
Inconsistent results with this compound can arise from several factors:
-
Cell Line Variability: The expression levels of the IL-2 receptor subunits (alpha, beta, and gamma) can vary significantly between different cell lines and even within the same cell line under different culture conditions. While the CD25 subunit is often used as a marker, the beta and gamma subunits are essential for receptor internalization and subsequent cytotoxic activity.
-
Drug Handling and Stability: this compound is a protein and is sensitive to temperature fluctuations, agitation, and storage conditions. Improper handling can lead to denaturation or aggregation, reducing its biological activity.
-
Experimental Protocol Variations: Differences in cell seeding density, drug concentration, incubation time, and the type of cytotoxicity assay used can all contribute to variability in results.
-
Purity of the Fusion Protein: Different formulations of this compound exist, such as the original formulation (Ontak®) and a newer, higher purity version (this compound-cxdl, Lymphir™). The newer formulation has a higher specific bioactivity, which may lead to different effective concentrations.[3]
Q3: Is CD25 expression alone a reliable predictor of this compound sensitivity?
While CD25 is the high-affinity binding component of the IL-2 receptor, its expression level alone is not always a reliable predictor of this compound sensitivity. Clinical studies have shown that responses to this compound can be observed in patients with both CD25-positive and CD25-negative tumors. This suggests that the presence of the intermediate-affinity receptor (composed of the beta and gamma subunits) is sufficient for drug activity. Therefore, it is crucial to consider the expression of all three IL-2 receptor subunits when assessing potential cell line sensitivity.
Q4: What is the difference between Ontak® and the newer formulation of this compound (this compound-cxdl or Lymphir™)?
This compound-cxdl (Lymphir™) is a reformulated version of the original this compound (Ontak®) with improved purity and a higher percentage of the active monomeric form.[3] This results in approximately 1.5 to 2 times greater specific bioactivity in non-clinical assays.[3] Researchers should be aware of which formulation they are using, as the effective concentrations for in vitro experiments may differ.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues that lead to inconsistent results in this compound experiments.
Problem 1: Lower than Expected or No Cytotoxicity
| Possible Cause | Recommended Action |
| Improper Drug Handling and Storage | - Storage: Store frozen at or below -10°C (14°F). - Thawing: Thaw vials in a refrigerator at 2 to 8°C (36 to 46°F) for no more than 24 hours, or at room temperature for 1 to 2 hours. Do not refreeze after thawing. - Mixing: Mix gently by swirling; do not shake the vial. - Dilution: Prepare and hold the diluted drug in plastic syringes or IV bags, not glass containers. Maintain a concentration of 15 mcg/mL or higher during preparation. |
| Inactive Fusion Protein | - Check Expiration Date: Ensure the reagent is within its expiration date. - Positive Control: Include a sensitive, high IL-2R expressing cell line as a positive control in your experiments. - New Lot: Test a new lot of the drug to rule out lot-to-lot variability. |
| Low IL-2 Receptor Expression on Target Cells | - Verify Receptor Subunit Expression: Confirm the expression of all three IL-2 receptor subunits (CD25, CD122, and CD132) on your target cell line using flow cytometry or western blotting. The presence of CD122 and CD132 is essential for activity. - Modulate Receptor Expression: Some studies suggest that agents like bexarotene may upregulate IL-2 receptor expression. Consider pre-treating cells to potentially increase sensitivity. |
| Suboptimal Assay Conditions | - Increase Incubation Time: The cytotoxic effect of this compound is dependent on both dose and duration of exposure. Extend the incubation time (e.g., 48-72 hours) to allow for sufficient internalization and induction of apoptosis. - Optimize Drug Concentration: Perform a dose-response curve with a wide range of concentrations to determine the optimal cytotoxic concentration for your cell line. |
Problem 2: High Variability Between Replicate Wells or Experiments
| Possible Cause | Recommended Action |
| Inconsistent Cell Seeding | - Accurate Cell Counting: Use a reliable method for cell counting (e.g., automated cell counter) to ensure consistent cell numbers in each well. - Homogeneous Cell Suspension: Ensure cells are evenly suspended before plating to avoid clumps and uneven distribution. |
| Edge Effects in Multi-well Plates | - Plate Layout: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile media or PBS. - Humidified Incubation: Ensure the incubator has adequate humidity to minimize evaporation. |
| Instability of this compound in Culture Media | - Fresh Preparation: Prepare fresh dilutions of this compound for each experiment. - Serum Effects: Be aware that components in serum may interact with the fusion protein. If possible, test for activity in reduced-serum or serum-free media, ensuring the cells remain viable. |
| Cell Culture Conditions | - Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as this can affect cell health and response to treatment. - Consistent Passaging: Maintain a consistent passaging schedule and use cells within a specific passage number range to minimize phenotypic drift. |
Data Presentation
Due to the limited availability of standardized IC50 data in the public domain for a wide range of cell lines, a comprehensive table is not feasible. However, clinical data provides insights into the effective doses and response rates in different settings. Researchers are encouraged to establish their own dose-response curves to determine the IC50 for their specific cell lines and experimental conditions.
Table 1: Clinical Response Rates of this compound in Cutaneous T-Cell Lymphoma (CTCL)
| Study | Patient Population | Dosing Regimen | Overall Response Rate (ORR) |
| Pivotal Phase III Trial (Ontak®) | Stage IB-IVA CTCL, ≥20% CD25+ | 9 or 18 µg/kg/day for 5 days every 21 days | 30%[4] |
| Phase III Trial (this compound-cxdl) | Stage IA-IIIB R/R CTCL | 9 µg/kg/day for 5 days every 21 days | 36.2%[3][5][6] |
| Meta-Analysis | 3 Phase III Trials | 9 and 18 µg/kg/day for 5 days every 28 days | Significant overall response compared to placebo |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT or similar viability assay)
This protocol provides a general framework. Optimization of cell density, drug concentrations, and incubation times is essential for each specific cell line.
-
Cell Seeding:
-
Culture target cells to ~80% confluency.
-
Harvest cells and perform a cell count.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Thaw a vial of this compound as per the manufacturer's instructions (gentle swirling, no shaking).
-
Prepare a stock solution and a series of dilutions in the appropriate culture medium. It is recommended to use plastic labware for dilutions.
-
Remove the old media from the 96-well plate and add 100 µL of media containing the different concentrations of this compound to the respective wells.
-
Include wells with untreated cells (vehicle control) and a positive control for cell death (e.g., a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
Perform a cell viability assay according to the manufacturer's protocol (e.g., MTT, XTT, or CellTiter-Glo®).
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: A typical workflow for in vitro cytotoxicity assays.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree for troubleshooting experiments.
References
- 1. This compound: a biotherapeutic paradigm shift in the treatment of lymphoid-derived disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA Approves Immunotherapy for Relapsed or Refractory CTCL - The ASCO Post [ascopost.com]
- 3. Efficacy and Safety of this compound-Cxdl, an Improved Purity Formulation of this compound, in Patients With Relapsed or Refractory Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of this compound-Cxdl, an Improved Purity Formulation of this compound, in Patients With Relapsed or Refractory Cutaneous T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of this compound-cxdl in Relapsed or Refractory CTCL - The ASCO Post [ascopost.com]
Technical Support Center: Optimizing Denileukin Diftitox Incubation Time for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing denileukin diftitox (DD) incubation time for accurate and reproducible cytotoxicity assay results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it relate to incubation time?
A1: this compound is a fusion protein consisting of the human interleukin-2 (IL-2) sequence and a truncated form of diphtheria toxin.[1][2][3] Its cytotoxic effect is initiated by binding to the IL-2 receptor on the cell surface.[4][5] Following binding, the fusion protein is internalized through receptor-mediated endocytosis.[1][4][5] Inside the cell, the diphtheria toxin fragment is released into the cytoplasm, where it inhibits protein synthesis by inactivating elongation factor-2 (EF-2), ultimately leading to cell death.[2][4][5] The multi-step nature of this process—binding, internalization, processing, and protein synthesis inhibition—means that a sufficient incubation period is required to observe the full cytotoxic effect.
Q2: What is a typical starting point for incubation time in a DD cytotoxicity assay?
A2: A common starting point for cytotoxicity assays is a 24 to 72-hour incubation period.[6] For rapidly dividing cells, a 24-hour incubation may be sufficient to observe an effect. However, for slower-growing cell lines, or to capture the full effect of the toxin's mechanism, longer incubation times of 48 to 72 hours are often necessary.[6] A time-course experiment is the best approach to determine the optimal incubation time for your specific cell line and experimental conditions.
Q3: How does cell line sensitivity affect the optimal incubation time?
A3: The sensitivity of a cell line to this compound is highly dependent on the expression level of the IL-2 receptor (specifically the CD25 subunit).[4][7] Cell lines with higher IL-2 receptor expression will internalize the toxin more efficiently, potentially leading to a faster cytotoxic effect and a shorter optimal incubation time. Conversely, cell lines with lower IL-2 receptor expression may require a longer incubation period to achieve a similar level of cell death. It is crucial to characterize the IL-2 receptor expression on your target cells before starting a cytotoxicity assay.
Q4: Can the concentration of this compound influence the optimal incubation time?
A4: Yes, the concentration of this compound and the incubation time are interdependent. At higher concentrations of the toxin, the cytotoxic effects will likely be observed more rapidly. Conversely, at lower concentrations, a longer incubation period may be necessary to achieve the desired level of cytotoxicity. A dose-response experiment coupled with a time-course study will provide a comprehensive understanding of the relationship between concentration and incubation time for your specific model.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects on the microplate- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media.- Calibrate pipettes regularly and use consistent pipetting techniques.[8] |
| Low or no cytotoxicity observed | - Short incubation time- Low IL-2 receptor expression on target cells- Inactive this compound | - Perform a time-course experiment with longer incubation periods (e.g., 48, 72, 96 hours).- Confirm IL-2 receptor (CD25) expression on your cells using flow cytometry or western blotting.- Use a positive control cell line known to be sensitive to DD and ensure proper storage and handling of the toxin. |
| High background signal in control wells | - Reagent contamination- Media components interfering with the assay | - Use sterile technique when preparing reagents.[8]- If using a colorimetric assay, consider using phenol red-free media.[8]- Run controls with media and the assay reagent alone to check for background signal. |
| Unexpectedly high cytotoxicity at short incubation times | - Cell line is highly sensitive- Compound precipitation | - Use a wider range of lower concentrations of DD.- Visually inspect wells for any signs of precipitation. Ensure the final solvent concentration is non-toxic (e.g., DMSO ≤ 0.1%).[9] |
Experimental Protocols
Protocol for Optimizing Incubation Time in a Cytotoxicity Assay
This protocol outlines a method for determining the optimal incubation time for this compound using a tetrazolium-based assay (e.g., MTT or XTT).
1. Cell Seeding:
-
Culture your target cells to ~80% confluency.
-
Create a single-cell suspension and determine the cell concentration.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow for cell adherence.
2. Compound Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium.
-
Include a vehicle control (medium with the same concentration of the solvent used for DD) and a no-cell control (medium only).
-
Carefully remove the old medium from the wells and add the medium containing the different concentrations of DD.
3. Incubation:
-
Incubate the plates for different time points (e.g., 24, 48, and 72 hours) in a humidified incubator at 37°C and 5% CO2.
4. Cytotoxicity Measurement (Example with MTT):
-
At the end of each incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.
-
Plot the cell viability against the concentration of this compound for each incubation time to determine the IC50 value at each time point. The optimal incubation time is typically the one that gives a clear dose-response curve with a stable IC50 value.
Quantitative Data Summary
The following table provides representative IC50 values for this compound in different cell lines at various incubation times. Note that these are illustrative values and the optimal conditions should be determined empirically for your specific cell line and assay conditions.
| Cell Line | IL-2 Receptor (CD25) Expression | Incubation Time (hours) | Representative IC50 (ng/mL) |
| HuT-102 (CTCL) | High | 24 | 50 |
| 48 | 10 | ||
| 72 | 5 | ||
| Jurkat (T-cell leukemia) | Moderate | 24 | >1000 |
| 48 | 500 | ||
| 72 | 150 | ||
| A549 (Lung carcinoma) | Low/Negative | 72 | >10000 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing incubation time.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Role of this compound in the treatment of persistent or recurrent cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound for the treatment of cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Infusion Reactions in Preclinical Denileukin Diftitox Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing infusion-related reactions during preclinical studies of denileukin diftitox.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (DD) is a recombinant fusion protein that combines the full-length human interleukin-2 (IL-2) with a truncated form of diphtheria toxin.[1][2] Its mechanism of action involves the IL-2 portion of the molecule binding to cells that express the IL-2 receptor (IL-2R), primarily activated T-lymphocytes, B-cells, and natural killer (NK) cells.[3] After binding, the fusion protein is internalized by the cell through receptor-mediated endocytosis.[1][4] Inside the cell, the diphtheria toxin fragment is released and inhibits protein synthesis, ultimately leading to cell death by apoptosis.[1][2][4]
Q2: What are the most common infusion-related reactions observed in preclinical and clinical studies?
The most frequently reported infusion-related reactions include fever, chills, nausea, fatigue, musculoskeletal pain, vomiting, and arthralgia.[5] In clinical trials, infusion-related reactions were reported in 69% of patients, with the majority occurring during the first two treatment cycles.[5] Other common adverse events are rash, edema, and hypoalbuminemia.[5][6]
Q3: What is Capillary Leak Syndrome (CLS) and how is it identified?
Capillary Leak Syndrome (CLS) is a serious and potentially life-threatening adverse event associated with this compound.[5] It is characterized by an increase in capillary permeability, leading to the leakage of fluid and protein from the intravascular space into the surrounding tissues.[6] In clinical trials, CLS was defined by the presence of at least two of the following three symptoms: hypotension, edema, and a serum albumin level below 3 g/dL.[5] In preclinical models, this can be monitored by observing for signs of edema, measuring blood pressure, and analyzing serum albumin levels.
Q4: Are there strategies to mitigate the risk of infusion reactions in preclinical studies?
Yes, several strategies can be employed to mitigate the risk and severity of infusion reactions. Premedication is a common approach. In clinical settings, patients are often premedicated with corticosteroids (e.g., dexamethasone), antihistamines (e.g., diphenhydramine), and antipyretics (e.g., acetaminophen) prior to infusion.[3][7] For preclinical studies, a similar premedication regimen adapted for the animal model can be considered. Additionally, a slower infusion rate may help reduce the incidence and severity of reactions.[7]
Q5: What should be the immediate response if a severe infusion reaction is observed in an animal model?
If a severe infusion reaction is observed, the infusion should be stopped immediately.[8] Supportive care should be administered based on the observed symptoms. This may include the administration of antihistamines, corticosteroids, intravenous fluids, and oxygen, depending on the nature of the reaction.[7] Close monitoring of vital signs is crucial.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Sudden onset of lethargy, piloerection, or labored breathing in animal model during infusion. | Acute infusion reaction, potentially leading to anaphylaxis. | 1. Immediately stop the infusion.[8]2. Administer supportive care (e.g., epinephrine, antihistamines, corticosteroids as appropriate for the model).3. Monitor vital signs closely.4. For future experiments with this cohort, consider premedication and a reduced infusion rate.[7] |
| Development of peripheral edema, weight gain, or decreased serum albumin post-infusion. | Onset of Capillary Leak Syndrome (CLS). | 1. Monitor serum albumin levels and animal weight regularly.[5]2. Assess for hypotension.3. If CLS is confirmed, subsequent doses may need to be withheld or reduced.[5]4. Ensure adequate hydration and nutritional support for the animal. |
| Elevated liver enzymes (ALT/AST) in serum analysis. | Hepatotoxicity. | 1. Monitor liver enzymes at baseline and throughout the study.[5]2. In cases of significant elevation (e.g., >5 times the upper limit of normal), consider dose modification or temporary discontinuation of the infusions.[6]3. Liver enzyme elevations are often asymptomatic and self-limiting.[6] |
| Variable or reduced efficacy of this compound in later treatment cycles. | Development of anti-drug antibodies. | 1. The formation of antibodies against this compound has been observed and may increase its clearance.[1]2. Consider collecting serum samples to test for the presence of anti-denileukin diftitox antibodies using an ELISA-based method. |
Data on Adverse Events
Table 1: Incidence of Common Adverse Reactions with this compound-cxdl (Pooled Clinical Data)
| Adverse Reaction | Incidence (All Grades) | Incidence (Grade ≥3) |
| Increased Transaminases | 70% (ALT), 64% (AST) | 22% (ALT), 9% (AST)[5] |
| Decreased Albumin | Common | - |
| Nausea | 43.5%[9] | - |
| Edema | 27.5%[10] | - |
| Fatigue | 31.9%[9] | - |
| Musculoskeletal Pain | ≥20%[5][11] | - |
| Rash | ≥20%[5][11] | - |
| Chills | 27.5%[10] | - |
| Pyrexia (Fever) | ≥20%[5][11] | - |
| Capillary Leak Syndrome (CLS) | 27%[5] | 8%[5] |
| Infusion Reaction | 73.9%[9] | 5.8%[12] |
Experimental Protocols
Protocol: In Vitro Cytokine Release Assay (CRA) using Whole Blood
This assay is designed to assess the potential of this compound to induce cytokine release from human immune cells, which is a key factor in infusion reactions.
Objective: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) released from human whole blood upon exposure to this compound.
Materials:
-
Freshly collected human whole blood from healthy donors in heparinized tubes.
-
This compound (test article).
-
Positive control (e.g., Lipopolysaccharide - LPS).
-
Negative control (vehicle buffer).
-
RPMI-1640 cell culture medium.
-
96-well cell culture plates.
-
Cytokine detection assay kits (e.g., ELISA or multiplex bead array).[13][14]
Methodology:
-
Preparation:
-
Prepare serial dilutions of this compound in RPMI-1640 medium.
-
Prepare positive and negative controls at appropriate concentrations.
-
-
Assay Setup:
-
Within 2 hours of collection, dilute the whole blood 1:1 with RPMI-1640 medium.
-
Add 180 µL of the diluted whole blood to each well of a 96-well plate.
-
Add 20 µL of the this compound dilutions, positive control, or negative control to the respective wells. Each condition should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the supernatant (plasma) without disturbing the cell pellet.
-
-
Cytokine Analysis:
-
Data Interpretation:
-
Compare the cytokine levels in the this compound-treated wells to the negative control. A significant, dose-dependent increase in cytokine levels suggests a potential risk for inducing cytokine release in vivo.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for a preclinical infusion study.
Caption: Troubleshooting decision tree for infusion reactions.
References
- 1. Role of this compound in the treatment of persistent or recurrent cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Preclinical and clinical researches of this compound (Genetical Recombination) (Remitoro®), a novel agent for T-cell lymphoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the treatment of cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse effects of this compound and their management in patients with cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Management of infusion-related reactions in cancer therapy: strategies and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The importance of early identification of infusion-related reactions to monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. onclive.com [onclive.com]
- 11. onclive.com [onclive.com]
- 12. Use of this compound-cxdl in Relapsed or Refractory CTCL - The ASCO Post [ascopost.com]
- 13. avancebio.com [avancebio.com]
- 14. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Animal Models of Capillary Leak Syndrome
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and detailed protocols for addressing common challenges in animal models of capillary leak syndrome (CLS).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common inducers for CLS in animal models and how do they differ?
A1: Common inducers vary in their mechanism and application. Lipopolysaccharide (LPS) is used for sepsis-induced CLS, acting through TLR4 signaling. Vascular Endothelial Growth Factor (VEGF) is a potent inducer of vascular permeability and is often used to model CLS associated with cancer or inflammation.[1][2][3] Other agents like mustard oil can be used for localized, neurogenic inflammation-induced leakage.[4][5] The choice of inducer depends on the specific research question and the pathological pathway being investigated.
Q2: Which mouse strain is most suitable for studying CLS?
A2: The choice of mouse strain can significantly impact experimental outcomes. C57BL/6 mice are widely used due to their robust immune response. However, the SJL/J (SJL) strain has been identified as a spontaneous model that recapitulates key features of human SCLS (Clarkson disease), including susceptibility to histamine-triggered vascular leak.[6][7] Researchers should consider the genetic background and known sensitivities of different strains when designing their studies.
Q3: What are the key clinical signs to monitor in an animal model of CLS?
A3: Key indicators of CLS include a rapid increase in hematocrit, a drop in blood pressure (hypotension), and low blood protein levels (hypoalbuminemia).[8] Physical signs may include lethargy, peripheral edema, and respiratory distress. Sudden increases in body weight can also be an early indicator of fluid extravasation.[8]
Q4: How long does it typically take to observe vascular leakage after induction?
A4: The onset of vascular leakage is highly dependent on the inducer used. For instance, topical application of mustard oil can cause a maximal increase in plasma extravasation within approximately 30 minutes.[4] Intravenous injection of VEGF can also induce acute leakage within minutes.[9] Sepsis models using LPS may have a more delayed and prolonged leakage profile.
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during experiments in a question-and-answer format.
Q: I am not observing significant vascular leak after administering my inducing agent. What could be the problem?
A:
-
Problem: Suboptimal dose or administration route.
-
Solution: Verify the dosage and administration route from established literature. For systemic models, intravenous or intraperitoneal injections are common. For localized models, intradermal or topical application may be necessary. Ensure the agent was properly solubilized and administered.
-
Problem: Animal strain resistance.
-
Solution: As mentioned in the FAQs, some strains are more resistant to certain stimuli. Confirm that the chosen strain is appropriate for the inducer. For example, the SJL/J strain is particularly sensitive to histamine.[6][7]
-
Problem: Timing of measurement.
-
Solution: The peak of vascular leakage can be transient. Ensure your measurement timepoint aligns with the known kinetics of the inducer. A time-course experiment may be necessary to establish the optimal window for measurement in your model.
Q: My Evans Blue dye assay results are highly variable between animals. What are the common causes?
A:
-
Problem: Inconsistent injection volume or rate.
-
Solution: Tail vein injections in rodents can be challenging and require practice.[10] Inconsistent injection can lead to partial dosing or damage to the vein, affecting dye distribution. Consider using a catheter for more reliable administration, such as via the jugular vein.[11]
-
Problem: Stress-induced permeability changes.
-
Solution: Handling stress can influence vascular permeability.[12] Acclimate animals properly and handle them consistently and gently.
-
Problem: Incomplete perfusion/dye washout.
-
Solution: Residual dye in the vasculature can artificially inflate leakage measurements. Ensure thorough perfusion with PBS or saline at a consistent pressure to clear the vessels before organ harvesting.
-
Problem: Incomplete dye extraction.
-
Solution: Ensure tissues are incubated in formamide for a sufficient duration (typically 24-48 hours) to fully extract the dye.[10][11] Also, ensure the tissue is properly homogenized or minced to maximize surface area for extraction.
Q: I'm seeing high background in my fluorescence-based permeability assay. How can I reduce it?
A:
-
Problem: Autofluorescence of tissues.
-
Solution: Use a tracer dye with an emission spectrum that minimizes overlap with tissue autofluorescence, such as near-infrared (NIR) dyes.[9] Always include a control group of animals that did not receive the fluorescent tracer to measure baseline autofluorescence.
-
Problem: Inadequate clearing of the tracer from circulation.
-
Solution: Ensure the perfusion step is complete and consistent across all animals to wash out any tracer remaining in the blood vessels.
Section 3: Key Experimental Protocols
Miles Assay for Vascular Permeability
The Miles assay is a classic method to quantify localized vascular permeability.
Materials:
-
Evans Blue dye (0.5% solution in sterile PBS)
-
Inducing agent (e.g., VEGF, histamine)
-
Saline (for control injections)
-
Formamide
-
Spectrophotometer
Procedure:
-
Anesthetize the mouse.
-
Inject 200 µL of 0.5% Evans Blue solution intravenously via the lateral tail vein. The dye binds to serum albumin.[12]
-
Allow the dye to circulate for a specified time (e.g., 30 minutes).
-
Administer intradermal injections of the inducing agent at various doses into the dorsal skin. Inject an equivalent volume of saline as a negative control.
-
After a set period (e.g., 20-30 minutes), euthanize the animal via cervical dislocation.[12]
-
Dissect the skin at the injection sites. The area of dye leakage will appear as a blue spot.
-
Weigh the dissected tissue samples.
-
Place each tissue sample in a tube with formamide (e.g., 500 µL) and incubate at 55°C for 24-48 hours to extract the Evans Blue dye.[10]
-
Centrifuge the tubes to pellet any tissue debris.
-
Measure the absorbance of the supernatant at 620 nm.[11]
-
Quantify the amount of extravasated dye using a standard curve prepared with known concentrations of Evans Blue in formamide.
Quantification of Systemic Vascular Leak
This protocol measures widespread vascular leakage in various organs.
Materials:
-
Evans Blue dye (0.5% solution in sterile PBS)
-
Systemic inducing agent (e.g., LPS)
-
PBS with heparin for perfusion
-
Formamide
-
Spectrophotometer
Procedure:
-
Administer the systemic inducing agent (e.g., LPS via IP injection) at the desired timepoint before the assay.
-
Inject 200 µL of 0.5% Evans Blue solution intravenously.
-
Allow the dye to circulate for 30-60 minutes.
-
Euthanize the animal and immediately open the thoracic cavity.
-
Perfuse the circulatory system via the left ventricle with heparinized PBS until the organs are cleared of blood.
-
Harvest organs of interest (e.g., lungs, liver, kidneys, spleen).
-
Blot the organs dry and record their wet weight.
-
Extract the Evans Blue dye using formamide as described in the Miles Assay protocol.
-
Quantify the extravasated dye and normalize it to the tissue weight (e.g., µg of dye per gram of tissue).
Data Presentation: Expected Outcomes
The following table provides a hypothetical example of data from a systemic vascular leak experiment.
| Organ | Control Group (µg dye/g tissue) | LPS-Treated Group (µg dye/g tissue) | Fold Change |
| Lung | 15.2 ± 2.1 | 75.8 ± 8.3 | 5.0 |
| Liver | 20.5 ± 3.5 | 61.5 ± 6.2 | 3.0 |
| Kidney | 12.1 ± 1.8 | 42.4 ± 5.1 | 3.5 |
| Spleen | 18.9 ± 2.9 | 51.0 ± 7.4 | 2.7 |
Data are presented as Mean ± SEM.
Section 4: Signaling Pathways and Experimental Workflows
Key Signaling Pathways in Vascular Permeability
Understanding the underlying molecular mechanisms is crucial for interpreting experimental results and developing targeted therapies.
1. VEGF Signaling Pathway: Vascular Endothelial Growth Factor (VEGF-A) is a primary regulator of angiogenesis and vascular permeability.[3] It binds to its receptor, VEGFR2, on endothelial cells, triggering a cascade of downstream signaling events.[13] This includes the activation of phospholipase Cγ (PLCγ), which ultimately leads to increased intracellular calcium and activation of endothelial nitric oxide synthase (eNOS).[13] The resulting nitric oxide (NO) production contributes to the breakdown of endothelial cell junctions and increased permeability.[1]
2. Angiopoietin-Tie2 Signaling Pathway: The Angiopoietin-Tie2 signaling axis is a critical regulator of endothelial quiescence and stability. Angiopoietin-1 (Ang-1) acts as an agonist, binding to the Tie2 receptor to promote vessel maturation and reduce permeability.[14][15] In contrast, Angiopoietin-2 (Ang-2), which is upregulated during inflammation, acts as a context-dependent antagonist, disrupting Ang-1/Tie2 signaling and destabilizing the endothelium, often making it more responsive to permeability-inducing factors like VEGF.[16][17]
Experimental Workflow and Troubleshooting Logic
A typical workflow for an in vivo permeability study involves several key steps, each with potential pitfalls. The following diagram outlines a logical troubleshooting process.
References
- 1. ahajournals.org [ahajournals.org]
- 2. cusabio.com [cusabio.com]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of mustard oil-induced skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of inflammation after application of mustard oil or glutamate to the rat temporomandibular joint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A natural mouse model reveals genetic determinants of systemic capillary leak syndrome (Clarkson disease) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Non-invasive dynamic near-infrared imaging and quantification of vascular leakage in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: An in vivo Assay to Test Blood Vessel Permeability [jove.com]
- 11. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vascular endothelial growth factors and vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The angiopoietin-Tie2 signaling axis in the vascular leakage of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tie2 (to) Abl: Signaling to endothelial cell survival - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Denileukin Diftitox Antibody Development in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with denileukin diftitox (Ontak®) in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a recombinant fusion protein composed of the human interleukin-2 (IL-2) sequence and the catalytic and translocation domains of diphtheria toxin.[1] The IL-2 component targets the fusion protein to cells expressing the high-affinity IL-2 receptor (CD25, CD122, and CD132 subunits).[2][3] Upon binding, the complex is internalized via receptor-mediated endocytosis.[2][3] Inside the endosome, the acidic environment facilitates the translocation of the diphtheria toxin fragment into the cytosol.[2] This fragment then catalyzes the ADP-ribosylation of elongation factor 2 (EF-2), which inhibits protein synthesis and ultimately leads to apoptotic cell death.[2][4]
Q2: Which animal models are suitable for studying this compound efficacy?
A2: Several animal models can be utilized, depending on the research question:
-
Syngeneic mouse models: Models like the EL4 T-cell lymphoma model in C57BL/6 mice are suitable for studying the immunomodulatory effects of this compound, such as the depletion of regulatory T cells (Tregs), and its impact on anti-tumor immunity.[5]
-
Xenograft mouse models with human cell lines: Immunodeficient mice, such as NOD-scid IL2Rgammanull (NSG) mice, engrafted with human T-cell lymphoma cell lines (e.g., HUT102/6TG) that express the human IL-2 receptor are valuable for assessing the direct cytotoxic activity of this compound on human tumor cells.
-
Non-human primate models: Cynomolgus macaques can be used for toxicological and pharmacokinetic studies due to their physiological similarity to humans.
Q3: What is the expected effect of this compound on regulatory T cells (Tregs) and Natural Killer (NK) cells in animal models?
A3: this compound has been shown to deplete both Tregs and NK cells in animal models. In cynomolgus monkeys, intravenous administration of this compound led to a significant reduction in both Treg and NK cell populations in peripheral blood. In murine models, it has been demonstrated to effectively deplete CD4+CD25+Foxp3+ Tregs. This depletion of immunosuppressive Tregs is a key mechanism for enhancing anti-tumor immune responses.
Troubleshooting Guides
Problem 1: Suboptimal tumor growth inhibition observed in a xenograft mouse model.
| Possible Cause | Troubleshooting Step |
| Low or variable expression of the IL-2 receptor (CD25) on tumor cells. | Verify CD25 expression on your tumor cell line in vitro using flow cytometry or immunohistochemistry before in vivo implantation. Ensure consistent expression across passages. |
| Suboptimal dosing or administration schedule. | Refer to the provided quantitative data tables for effective dose ranges in different models. Consider a dose-response study to determine the optimal dose for your specific model. Ensure accurate intravenous or intraperitoneal administration. |
| Development of neutralizing anti-drug antibodies (ADAs). | While less common in short-term studies with immunodeficient mice, consider assessing for the presence of ADAs in longer-term studies or in immunocompetent models. |
| Incorrect tumor implantation technique. | Ensure proper subcutaneous or orthotopic implantation of a consistent number of viable tumor cells. Monitor tumor growth closely to initiate treatment at the appropriate tumor volume. |
Problem 2: High toxicity and mortality observed in the treatment group.
| Possible Cause | Troubleshooting Step |
| Dose is too high for the specific animal model. | Reduce the dose of this compound. Refer to the provided toxicity data for guidance. A maximum tolerated dose (MTD) study may be necessary. |
| Vascular leak syndrome (VLS). | Monitor animals closely for signs of VLS, such as peripheral edema and weight loss. Consider supportive care measures as appropriate. Pre-medication with antihistamines and corticosteroids has been used in clinical settings to mitigate infusion-related reactions.[1] |
| Off-target effects on IL-2 receptor-expressing normal cells. | Be aware that this compound can affect normal activated lymphocytes. Analyze immune cell populations to understand the extent of depletion of non-target cells. |
Quantitative Data from Animal Models
Table 1: Efficacy of this compound in a Murine EL4 Lymphoma Model
| Treatment Group | Dosing Schedule | Outcome | Result |
| Control (PBS) | 4 days after tumor challenge | Tumor Growth | Uninhibited |
| This compound | 5 µ g/mouse , every 4 days, starting 4 days after tumor challenge | Tumor Growth | Significantly delayed tumor growth[5] |
| This compound | 5 µ g/mouse , every 4 days, starting 4 days after tumor challenge | Survival | Significantly increased survival (p=0.002)[5] |
Table 2: Toxicity Profile of this compound in Cynomolgus Monkeys
| Dose | Administration | Observation |
| 18 µg/kg | Intravenous, twice on two consecutive days | Well-tolerated |
| 8 µg/kg | Intravenous, four times weekly | Well-tolerated |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Murine EL4 Lymphoma Model
-
Cell Culture: Culture EL4 T-cell lymphoma cells in appropriate media and conditions.
-
Tumor Implantation: Subcutaneously inject 1 x 106 EL4 cells in 100 µL of sterile PBS into the flank of C57BL/6 mice.
-
Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 50-100 mm3), randomize mice into treatment and control groups. Administer this compound (e.g., 5 µ g/mouse ) or vehicle control (PBS) intraperitoneally or intravenously according to the desired schedule (e.g., every 4 days).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines.
-
Survival Analysis: Monitor a separate cohort of mice for survival. Record the date of death or euthanasia due to tumor burden.
Protocol 2: Flow Cytometry Analysis of Regulatory T cells (Tregs) and NK cells in Murine Spleen
-
Spleen Homogenization: Euthanize mice and aseptically harvest the spleen. Homogenize the spleen in RPMI-1640 medium to create a single-cell suspension.
-
Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.
-
Cell Staining:
-
Wash the cell suspension with FACS buffer (PBS with 2% FBS).
-
Incubate cells with an Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding.
-
Stain for surface markers using fluorochrome-conjugated antibodies. For Tregs, use anti-CD4, anti-CD25. For NK cells, use anti-NK1.1 and anti-CD3.
-
For intracellular staining of Foxp3 (for Tregs), fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions, followed by incubation with anti-Foxp3 antibody.
-
-
Data Acquisition: Acquire stained samples on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software. Gate on lymphocytes, then on CD4+ T cells to identify the CD25+Foxp3+ Treg population. For NK cells, gate on lymphocytes and identify the NK1.1+CD3- population.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for an in vivo efficacy study.
References
Validation & Comparative
A Head-to-Head In Vitro Comparison: Denileukin Diftitox vs. Denileukin Diftitox-cxdl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of denileukin diftitox (marketed as Ontak®) and its successor, this compound-cxdl (marketed as Lymphir™, and also known as E7777). While both are fusion proteins targeting the interleukin-2 (IL-2) receptor for the treatment of cutaneous T-cell lymphoma (CTCL), key differences in their manufacturing and formulation have resulted in enhanced purity and bioactivity for the newer agent.[1][2][3][4][5]
This compound-cxdl is a reformulated version of this compound, sharing the same amino acid sequence.[3] The manufacturing process for this compound-cxdl was refined to increase product purity, resulting in a higher proportion of active protein monomers and a reduction in misfolded proteins and aggregates.[2][3] This improved formulation is reported to have approximately 1.5 to 2 times greater specific bioactivity in non-clinical assays compared to the original this compound.[1][3][4][6]
Mechanism of Action
Both this compound and this compound-cxdl are recombinant cytotoxic fusion proteins. They consist of the amino acid sequences for diphtheria toxin fragments A and B linked to the human interleukin-2 (IL-2) protein.[7][8] This design allows the fusion protein to bind to IL-2 receptors on the surface of cells. Following binding, the protein is internalized, and the diphtheria toxin fragments are released into the cytoplasm. These fragments then inhibit protein synthesis, ultimately leading to cell death.[7][8]
Physicochemical and Bioactivity Comparison
| Parameter | This compound (Ontak®) | This compound-cxdl (Lymphir™/E7777) | Source |
| Amino Acid Sequence | Identical | Identical | [3] |
| Purity | Standard Purity | Improved Purity | [2][3] |
| Formulation | Contained a higher proportion of misfolded proteins and aggregates. | Increased percentage of active protein monomers with reduced misfolded proteins and aggregates. | [2][3] |
| Specific Bioactivity | Baseline | ~1.5 to 2 times greater in non-clinical assays. | [1][3][4][6] |
Representative Experimental Protocols
Below are detailed methodologies for key experiments that would be utilized to compare the in vitro performance of this compound and this compound-cxdl.
In Vitro Cytotoxicity Assay
This assay would be performed to determine and compare the half-maximal inhibitory concentration (IC50) of the two compounds on IL-2 receptor-expressing cells.
Objective: To quantify the cytotoxic effects of this compound and this compound-cxdl on a relevant cancer cell line.
Materials:
-
IL-2 receptor-positive cell line (e.g., HuT-102, a CTCL cell line)
-
This compound and this compound-cxdl
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the IL-2 receptor-positive cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of both this compound and this compound-cxdl in complete cell culture medium.
-
Treatment: Treat the cells with the varying concentrations of each compound and incubate for 72 hours. Include untreated cells as a control.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value for each compound using non-linear regression analysis.
Conclusion
The available evidence strongly indicates that this compound-cxdl is a more refined and potent version of the original this compound. The improvements in the manufacturing process have led to a product with higher purity and a greater proportion of active monomers, which is reported to translate to a 1.5 to 2-fold increase in in vitro bioactivity. For researchers and drug development professionals, this enhanced bioactivity is a critical factor to consider in the design of future non-clinical and clinical studies. While the fundamental mechanism of action remains the same, the increased potency of this compound-cxdl may have implications for dosing and therapeutic efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. [Preclinical and clinical researches of this compound (Genetical Recombination) (Remitoro®), a novel agent for T-cell lymphoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LYMPHIR™ (this compound-cxdl) | Cutaneous Lymphoma Foundation [clfoundation.org]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of this compound-Cxdl, an Improved Purity Formulation of this compound, in Patients With Relapsed or Refractory Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
A Comparative Guide to the Efficacy of Denileukin Diftitox and Other Immunotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of denileukin diftitox with other notable immunotoxins, moxetumomab pasudotox and tagraxofusp. The information is compiled from publicly available clinical trial data and research publications to offer an objective overview for researchers and professionals in drug development.
Introduction to Immunotoxins
Immunotoxins are a class of targeted therapies that combine the specificity of a cell-targeting moiety, such as a monoclonal antibody fragment or a cytokine, with the potent cell-killing activity of a toxin, typically of bacterial or plant origin. This chimeric protein design allows for the selective delivery of the toxin to cancer cells that overexpress a specific surface receptor, thereby minimizing off-target toxicity. This guide focuses on three prominent immunotoxins:
-
This compound (Ontak®): A fusion protein combining the human interleukin-2 (IL-2) ligand with a truncated form of diphtheria toxin. It targets cells expressing the IL-2 receptor (CD25).
-
Moxetumomab Pasudotox (Lumoxiti™): A recombinant immunotoxin consisting of the Fv portion of an anti-CD22 antibody fused to a truncated form of Pseudomonas exotoxin A (PE38). It targets CD22-expressing cells.
-
Tagraxofusp (Elzonris®): A recombinant fusion protein that joins human interleukin-3 (IL-3) with a truncated diphtheria toxin. It is directed against cells expressing the IL-3 receptor alpha chain (CD123).
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the clinical efficacy of this compound, moxetumomab pasudotox, and tagraxofusp in their respective approved indications. It is important to note that direct head-to-head clinical trials are limited, and the data presented here are primarily from single-arm studies.
Table 1: Efficacy of this compound in Cutaneous T-Cell Lymphoma (CTCL)
| Clinical Endpoint | Pivotal Phase III Trial (CD25+)[1][2] | Registrational Trial (DD-cxdl)[3][4] |
| Indication | Persistent or Recurrent CTCL | Relapsed or Refractory CTCL |
| Overall Response Rate (ORR) | 30% - 44% | 36.2% |
| Complete Response (CR) | 10% | 8.7% |
| Partial Response (PR) | 20% | N/A |
| Median Duration of Response (DoR) | 6.9 months | 8.9 months |
| Median Time to Response (TTR) | N/A | 1.4 months |
Note: DD-cxdl (Lymphir®) is an improved purity formulation of this compound.
Table 2: Efficacy of Moxetumomab Pasudotox in Hairy Cell Leukemia (HCL)
| Clinical Endpoint | Pivotal Phase III Trial[5][6][7] |
| Indication | Relapsed or Refractory HCL |
| Durable Complete Response (CR) Rate | 30% - 36% |
| Overall Response Rate (ORR) | 75% |
| Complete Response (CR) | 41% |
| Minimal Residual Disease (MRD) Negativity in CR patients | 82% |
| Median Duration of CR | Not Reached (at 24.6 months follow-up) |
Note: Moxetumomab pasudotox was voluntarily withdrawn from the market in the US in 2023 due to low clinical uptake, not due to safety or efficacy concerns.[8]
Table 3: Efficacy of Tagraxofusp in Blastic Plasmacytoid Dendritic Cell Neoplasm (BPDCN)
| Clinical Endpoint | Pivotal Trial (First-line)[9][10] | Pivotal Trial (Relapsed/Refractory)[9] |
| Indication | Treatment-Naïve BPDCN | Previously Treated BPDCN |
| Overall Response Rate (ORR) | 90% | 67% |
| Complete Response (CR) / Clinical CR (CRc) | 72% | N/A |
| Median Overall Survival (OS) | 24 months (52% at 24 months) | 8.5 months |
| Bridged to Stem Cell Transplant | 45% | N/A |
Mechanism of Action: Signaling Pathways
The cytotoxic mechanism for both diphtheria toxin and Pseudomonas exotoxin-based immunotoxins converges on the inhibition of protein synthesis via the inactivation of elongation factor 2 (EF-2).
Caption: General mechanism of action for immunotoxins.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of immunotoxin efficacy.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate target cancer cells (e.g., CTCL, HCL, or BPDCN cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the immunotoxin (this compound, moxetumomab pasudotox, or tagraxofusp) and control substances. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[1][11][12][13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Caption: MTT assay experimental workflow.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Culture and Treatment: Culture target cells and treat with immunotoxins as described for the cell viability assay.
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[14][15]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Tumor Growth Assay (Xenograft Model)
This assay evaluates the anti-tumor efficacy of immunotoxins in a living organism.
Protocol:
-
Cell Line Preparation: Culture a human cancer cell line that expresses the target receptor (e.g., CD25, CD22, or CD123).
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Treatment Administration: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the immunotoxin (e.g., intraperitoneally or intravenously) according to a predetermined schedule and dosage. The control group receives a vehicle control.[3][16][17]
-
Data Collection: Continue to measure tumor volume and monitor the overall health and body weight of the mice throughout the study.
-
Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Tumors are then excised and may be used for further analysis (e.g., immunohistochemistry).
Conclusion
This compound, moxetumomab pasudotox, and tagraxofusp have demonstrated significant clinical activity in the treatment of specific hematologic malignancies. While direct comparative data is limited, this guide provides a framework for understanding their relative efficacy based on available clinical trial results. The choice of immunotoxin is dictated by the specific tumor type and the expression of the target surface receptor. Further research, including head-to-head trials and studies exploring combination therapies, will be crucial in optimizing the use of these potent targeted agents in oncology.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Phase III placebo-controlled trial of this compound for patients with cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. Efficacy and Safety of this compound-Cxdl, an Improved Purity Formulation of this compound, in Patients With Relapsed or Refractory Cutaneous T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Moxetumomab pasudotox in heavily pre-treated patients with relapsed/refractory hairy cell leukemia (HCL): long-term follow-up from the pivotal trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. onclive.com [onclive.com]
- 9. Cell Viability Assay Protocols | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. Study drug shows promising results with often fatal blood disorder that has no approved therapies | MD Anderson Cancer Center [mdanderson.org]
- 11. MTT cell viability assay [bio-protocol.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 16. In vivo imaging of immunotoxin treatment using Katushka-transfected A-431 cells in a murine xenograft tumour model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficient in vivo antitumor effect of an immunotoxin based on ribotoxin α-sarcin in nude mice bearing human colorectal cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Denileukin Diftitox-Induced Apoptosis
For researchers, scientists, and drug development professionals investigating the apoptotic effects of denileukin diftitox, a recombinant fusion protein targeting the interleukin-2 (IL-2) receptor, rigorous and validated assays are paramount. This guide provides a comparative overview of key apoptosis assays, complete with experimental protocols and data interpretation, to facilitate the robust assessment of this compound-induced programmed cell death.
This compound induces apoptosis by binding to the CD25 subunit of the IL-2 receptor on the surface of malignant T-cells.[1][2] Following internalization, the diphtheria toxin component is released into the cytosol, where it inhibits protein synthesis by ADP-ribosylating elongation factor-2, ultimately leading to cell death.[1][2][3] Validating this apoptotic mechanism requires specific and reliable assays that can quantify different stages of the cell death process.
Comparison of Key Apoptosis Assays
The selection of an appropriate apoptosis assay depends on the specific research question, the cell type, and the desired endpoint. The following table compares three widely used methods for validating apoptosis: Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.
| Assay | Principle | What it Measures | Advantages | Disadvantages |
| Annexin V/PI Staining | Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. | Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and PS exposure. | - Early detection of apoptosis. - Quantitative analysis via flow cytometry. - Distinguishes apoptosis from necrosis. | - Can be sensitive to cell handling. - Adherent cells may require careful detachment to avoid membrane damage. |
| Caspase Activity Assays | Caspases are a family of cysteine proteases that are key mediators of apoptosis. These assays utilize synthetic substrates that are cleaved by active caspases (e.g., caspase-3), releasing a fluorescent or colorimetric molecule. | The activity of specific executioner caspases, such as caspase-3 and caspase-7, which are activated during the apoptotic cascade. | - Measures a key biochemical hallmark of apoptosis. - Can be adapted for high-throughput screening. - Provides information on specific apoptotic pathways. | - Measures enzymatic activity, which may not always correlate directly with cell death. - Transient activation of caspases can occur without commitment to apoptosis. |
| TUNEL Assay | The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. | DNA breaks in the nucleus of apoptotic cells. | - Can be used on fixed cells and tissue sections. - Provides spatial information in tissue samples (in situ). - Detects a late and irreversible stage of apoptosis. | - May also label necrotic cells and cells with DNA damage from other causes. - Less sensitive for detecting early apoptosis. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Annexin V/Propidium Iodide Staining for Flow Cytometry
Objective: To quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
T-cell lymphoma cell line (e.g., HUT-102, Jurkat)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound for a predetermined time course (e.g., 24, 48, 72 hours). Include an untreated control.
-
Cell Harvesting: Gently harvest the cells by centrifugation. For adherent cells, use a non-enzymatic cell dissociation solution.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Caspase-3 Colorimetric Assay
Objective: To measure the activity of caspase-3 in cell lysates after treatment with this compound.
Materials:
-
T-cell lymphoma cell line
-
This compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, lyse the cells using a suitable lysis buffer and quantify the protein concentration of the lysate.
-
Assay Reaction:
-
In a 96-well plate, add an equal amount of protein from each cell lysate.
-
Add the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.
TUNEL Assay for Fluorescence Microscopy
Objective: To visualize and quantify DNA fragmentation in cells treated with this compound.
Materials:
-
T-cell lymphoma cell line
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with this compound.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
-
TUNEL Staining:
-
Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions. This reaction will label the ends of fragmented DNA.
-
-
Counterstaining: Stain the cell nuclei with a counterstain like DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Visualizing the Process: Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and procedures involved, the following diagrams illustrate the this compound-induced apoptosis pathway and a typical experimental workflow for its validation.
Figure 1. this compound-Induced Apoptosis Signaling Pathway.
References
Comparative Analysis of Denileukin Diftitox Cross-Reactivity with Non-Human Interleukin-2 Receptors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Denileukin Diftitox's Performance Across Species
This compound, a recombinant fusion protein combining human interleukin-2 (IL-2) and diphtheria toxin, is a targeted therapy designed to eliminate cells expressing the IL-2 receptor (IL-2R). Its efficacy and safety in preclinical studies and translation to clinical applications are critically dependent on its cross-reactivity with the IL-2R of various non-human species. This guide provides a comparative overview of the available experimental data on the interaction of this compound with non-human IL-2Rs, focusing on primate, murine, and canine models.
Quantitative Data Summary
While extensive quantitative data on the binding affinity and in vitro cytotoxicity of this compound across a wide range of non-human species is limited in publicly available literature, existing studies in primate and murine models confirm its biological activity.
Table 1: In Vivo Activity of this compound in Non-Human Species
| Species | Model | Dosage | Observed Effect | Citation |
| Cynomolgus Macaque (Macaca fascicularis) | Healthy | 8 or 18 µg/kg (intravenous) | Partial and transient depletion of regulatory T cells (Tregs); complete and long-lasting elimination of Natural Killer (NK) cells.[1][2] | [1][2] |
| Mouse (C57BL/6) | Normal | Single intraperitoneal injection | Partial deletion of Tregs in spleen, peripheral blood, and bone marrow within 24 hours.[3] | [3] |
| Mouse | Melanoma model | Not specified | Transient depletion of Tregs.[4] | [4] |
| Canine | Hematopoietic cell transplantation | 9 µg/kg/day (intravenous) | Did not prevent, mitigate, or delay acute graft-versus-host disease (GVHD).[5] | [5] |
It is important to note that a second-generation, monomeric diphtheria fusion toxin has been developed and has shown an in vitro IC50 of ≥ 10⁻¹¹ M in a non-clinical bioassay, though the specific cell line and species were not detailed.[4]
Signaling Pathway and Mechanism of Action
This compound exerts its cytotoxic effect through a targeted mechanism initiated by the binding of its IL-2 component to the IL-2R on the cell surface. The IL-2R exists in three forms with varying affinities for IL-2: low (α subunit, CD25), intermediate (β and γ subunits, CD122/CD132), and high (α, β, and γ subunits). This compound preferentially targets cells with high and intermediate affinity receptors.[1][3][4]
Upon binding, the fusion protein is internalized via receptor-mediated endocytosis. The acidic environment within the endosome facilitates the translocation of the diphtheria toxin's catalytic domain into the cytoplasm. This domain then catalyzes the ADP-ribosylation of elongation factor 2 (EF-2), irreversibly inhibiting protein synthesis and leading to apoptotic cell death.
Figure 1: this compound Signaling Pathway.
Experimental Protocols
Detailed experimental protocols for assessing the cross-reactivity of this compound are crucial for the accurate interpretation and comparison of data. Below are generalized methodologies for key assays.
In Vivo Efficacy Studies in Non-Human Primates
A representative study in cynomolgus macaques investigated the in vivo effects of this compound on lymphocyte populations.[1][2]
Experimental Workflow:
Figure 2: Workflow for In Vivo Cross-Reactivity Assessment.
Methodology:
-
Animal Model: Healthy, male cynomolgus macaques (5-7 kg) are typically used.[1]
-
Drug Administration: this compound is administered intravenously at varying doses (e.g., 8 or 18 µg/kg).[1][2]
-
Blood Sampling: Peripheral blood samples are collected at baseline and at multiple time points post-administration.
-
Immunophenotyping: Whole blood is stained with a panel of fluorescently-labeled antibodies specific for lymphocyte markers (e.g., CD3, CD4, CD8, CD16, CD25, FoxP3) to identify and quantify Treg and NK cell populations using flow cytometry.
-
Data Analysis: Changes in the absolute counts and percentages of Treg and NK cell populations over time are compared to baseline levels to determine the in vivo biological activity of this compound.
In Vitro Cytotoxicity Assay (Conceptual)
Methodology:
-
Cell Isolation: PBMCs are isolated from the whole blood of the target species (e.g., cynomolgus macaque, mouse, rat, dog) using density gradient centrifugation.
-
Cell Culture: Isolated PBMCs are cultured in appropriate media and may be stimulated with a mitogen (e.g., phytohemagglutinin) to induce IL-2R expression.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. A solubilizing agent is then added to dissolve the crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are plotted against the log of the this compound concentration to generate a dose-response curve, from which the IC50 value can be calculated.
Radioligand Binding Assay (Conceptual)
To determine the binding affinity (Kd) of this compound to the IL-2R of different species, a competitive radioligand binding assay can be employed.
Methodology:
-
Cell Preparation: Cells expressing the IL-2R from the species of interest (e.g., activated T-cells or a stable cell line) are prepared.
-
Radiolabeling: A known IL-2R ligand (e.g., human IL-2) is radiolabeled (e.g., with ¹²⁵I).
-
Competitive Binding: A constant concentration of the radiolabeled ligand is incubated with the cells in the presence of increasing concentrations of unlabeled this compound.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured using a gamma counter.
-
Data Analysis: The data is analyzed using Scatchard analysis or non-linear regression to determine the Kd of this compound for the specific non-human IL-2R.
Conclusion
The available data confirms that this compound, which incorporates human IL-2, exhibits cross-reactivity with the IL-2Rs of cynomolgus macaques and mice, leading to in vivo biological effects such as the depletion of specific lymphocyte populations. However, the lack of efficacy observed in a canine GVHD model suggests that the degree of cross-reactivity and subsequent biological response can vary significantly between species. For a comprehensive preclinical assessment of this compound, it is imperative to conduct further studies to quantify the binding affinities (Kd) and in vitro cytotoxicity (IC50) across a broader range of relevant animal models. The experimental protocols outlined in this guide provide a framework for generating such critical comparative data.
References
- 1. Differential effects of this compound IL-2 immunotoxin on NK and regulatory T cells in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of this compound IL-2 immunotoxin on NK and regulatory T cells in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL-2 immunotoxin this compound reduces regulatory T cells and enhances vaccine-mediated T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second-generation IL-2 receptor-targeted diphtheria fusion toxin exhibits antitumor activity and synergy with anti–PD-1 in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as prophylaxis against graft-versus-host disease in the canine hematopoietic cell transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Treg Depletion: Denileukin Diftitox vs. Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer immunotherapy, the strategic depletion of regulatory T cells (Tregs) has emerged as a promising approach to enhance anti-tumor immune responses. Tregs, characterized by the expression of the transcription factor Foxp3, play a crucial role in maintaining immune homeostasis and preventing autoimmunity. However, within the tumor microenvironment, their immunosuppressive functions can impede the efficacy of cancer treatments. This guide provides a comprehensive comparison of two major strategies for Treg depletion: the fusion protein denileukin diftitox and various monoclonal antibodies targeting specific cell surface markers on Tregs.
Executive Summary
This guide delves into the mechanisms of action, comparative efficacy, and experimental considerations for this compound and monoclonal antibodies directed against CD25, CCR4, CTLA-4, and GITR. While both approaches have demonstrated the ability to deplete Tregs, they differ significantly in their molecular targets, mechanisms of cell lysis, and specificity. This compound, a fusion protein of IL-2 and diphtheria toxin, directly targets CD25-expressing cells, leading to their elimination through the inhibition of protein synthesis.[1][2][3] In contrast, monoclonal antibodies primarily mediate Treg depletion through antibody-dependent cell-mediated cytotoxicity (ADCC) or by blocking key signaling pathways.[4][5] The choice between these agents depends on the specific research or clinical context, considering factors such as the desired level and duration of Treg depletion, the tumor type, and the potential for off-target effects.
Mechanism of Action
This compound (Ontak®)
This compound is a recombinant fusion protein that combines the cell-binding domain of human interleukin-2 (IL-2) with the enzymatic and translocation domains of diphtheria toxin.[1][6] Its mechanism of action is a targeted cytotoxic process:
-
Binding: The IL-2 portion of this compound binds with high affinity to the IL-2 receptor (CD25), which is highly expressed on the surface of Tregs.[1][7]
-
Internalization: Upon binding, the entire fusion protein is internalized into the cell through receptor-mediated endocytosis.[1][7]
-
Translocation and Toxin Release: Within the acidic environment of the endosome, the diphtheria toxin fragment is cleaved and translocated into the cytoplasm.[6][8]
-
Inhibition of Protein Synthesis: The catalytic domain of the diphtheria toxin then ADP-ribosylates elongation factor 2 (EF-2), a critical component of the protein synthesis machinery. This irreversible inactivation of EF-2 leads to the cessation of protein synthesis and subsequent apoptotic cell death.[6][8]
Caption: this compound binds to CD25 on Tregs, leading to cell death.
Monoclonal Antibodies
Monoclonal antibodies (mAbs) deplete Tregs by targeting specific surface proteins. The primary mechanism for many of these antibodies is Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[5]
-
Anti-CD25 Antibodies (e.g., Daclizumab, Basiliximab, PC61): These antibodies bind to the alpha chain of the IL-2 receptor (CD25), which is constitutively and highly expressed on Tregs.[4]
-
Depletion: The Fc portion of the antibody is recognized by Fc receptors (e.g., CD16) on immune effector cells, such as Natural Killer (NK) cells, leading to the release of cytotoxic granules (perforin and granzymes) and subsequent lysis of the Treg.[9]
-
Functional Blockade: Some anti-CD25 antibodies can also block IL-2 signaling, which is crucial for Treg survival and function.[4]
-
Caption: Anti-CD25 mAbs mediate Treg depletion via ADCC by NK cells.
-
Anti-CCR4 Antibodies (e.g., Mogamulizumab): These antibodies target C-C chemokine receptor 4 (CCR4), a receptor highly expressed on effector Tregs that is involved in their migration to inflammatory sites and the tumor microenvironment.[10][11][12] Depletion is primarily mediated through enhanced ADCC.[13]
-
Anti-CTLA-4 Antibodies (e.g., Ipilimumab, Tremelimumab): Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) is an immune checkpoint receptor constitutively expressed at high levels on Tregs.[14][15] While the primary mechanism of action is the blockade of inhibitory signals to enhance effector T-cell function, some anti-CTLA-4 antibodies, particularly those with an IgG1 isotype like ipilimumab, can also deplete Tregs within the tumor microenvironment via ADCC.[16]
-
Anti-GITR Antibodies (e.g., DTA-1): Glucocorticoid-induced TNFR-related protein (GITR) is a co-stimulatory receptor highly expressed on Tregs.[17][18] Agonistic anti-GITR antibodies can lead to Treg depletion, particularly within the tumor, and may also modulate their suppressive function.[17][18]
Quantitative Comparison of Treg Depletion
The following tables summarize available quantitative data on the efficacy of this compound and various monoclonal antibodies in depleting Treg populations. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions can vary significantly between studies.
Table 1: Preclinical Treg Depletion Efficacy
| Agent | Target | Model System | Treg Depletion (%) | Reference(s) |
| This compound | CD25 | C57BL/6 Mice (in vivo) | ~21.4% reduction in spleen | [19] |
| C57BL/6 Mice (in vitro) | 60-89% (dose-dependent) | [19] | ||
| Anti-CD25 (PC61) | CD25 | C57BL/6 Mice (in vivo) | ~70% in peripheral blood | [9] |
| C57BL/6 Mice (in vivo) | 52% reduction in circulating Tregs | [20] | ||
| Anti-GITR (DTA-1) | GITR | Foxp3/GFP Mice (in vivo) | 30% reduction in circulating Tregs | [20] |
| MB49 tumor-bearing mice | 44% in tumor, 28% in dLN | [20] |
Table 2: Clinical Treg Depletion and Response
| Agent | Target | Cancer Type | Treg Depletion / Clinical Response | Reference(s) |
| This compound | CD25 | Advanced Melanoma | No significant Treg depletion; ORR 16.7% | [12][21] |
| CEA-expressing Malignancies | Depletion with multiple doses, enhanced T-cell response | [5] | ||
| Mogamulizumab | CCR4 | Cutaneous T-cell Lymphoma | Significant reduction in circulating Tregs | [8][22] |
| Cutaneous T-cell Lymphoma | Decreased numbers of CCR4+ Tregs | [12] | ||
| Ipilimumab | CTLA-4 | Advanced Melanoma | No significant Treg depletion in human tumors | [23] |
Experimental Protocols
Detailed methodologies are critical for the accurate assessment and comparison of Treg depletion agents. Below are representative protocols for in vivo Treg depletion and subsequent analysis.
In Vivo Treg Depletion in a Murine Tumor Model
Objective: To evaluate the in vivo efficacy of a Treg-depleting agent in a syngeneic mouse tumor model.
Materials:
-
Tumor cells (e.g., B16 melanoma, MC38 colon adenocarcinoma)
-
6-8 week old female C57BL/6 mice
-
Treg-depleting agent (e.g., this compound, anti-CD25 mAb)
-
Phosphate-buffered saline (PBS)
-
Calipers
-
Flow cytometry antibodies (see below)
Procedure:
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 50-100 mm^3), randomize mice into treatment and control groups.
-
Endpoint Analysis: At a specified time point post-treatment, euthanize mice and harvest tumors, spleens, and lymph nodes for analysis.
Flow Cytometry Analysis of Treg Population
Objective: To quantify the percentage of Tregs in tissues following depletion therapy.
Materials:
-
Single-cell suspensions from harvested tissues
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD45
-
Anti-CD3
-
Anti-CD4
-
Anti-CD8
-
Anti-CD25
-
Anti-Foxp3
-
Anti-CD127
-
-
Fixation/Permeabilization buffer (for intracellular Foxp3 staining)
-
Flow cytometer
Procedure:
-
Cell Staining: a. Stain for surface markers (CD45, CD3, CD4, CD8, CD25, CD127) in FACS buffer on ice for 30 minutes. b. Wash cells with FACS buffer. c. Fix and permeabilize cells according to the manufacturer's protocol for the Foxp3 staining buffer set. d. Stain for intracellular Foxp3 for 30 minutes. e. Wash cells and resuspend in FACS buffer.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Gating Strategy: a. Gate on live, single cells. b. Gate on CD45+ hematopoietic cells. c. Gate on CD3+ T cells. d. Gate on CD4+ T helper cells. e. Identify Tregs as CD25+Foxp3+ or CD25+CD127low/- within the CD4+ gate.
Caption: A typical experimental workflow for assessing Treg depletion in vivo.
Discussion and Future Directions
The choice between this compound and monoclonal antibodies for Treg depletion is multifaceted. This compound offers a direct and potent cytotoxic mechanism against CD25-expressing cells. However, its efficacy can be limited by factors such as immunogenicity and the potential for off-target effects on other IL-2 receptor-expressing cells.
Monoclonal antibodies provide a more diverse range of targets and mechanisms. Anti-CD25 antibodies are effective at depleting Tregs but may also affect activated effector T cells that transiently express CD25.[4] Newer generations of anti-CD25 antibodies are being engineered to have Fc regions that enhance their depleting activity while minimizing the blockade of IL-2 signaling to spare effector T cells.[26]
Antibodies targeting other markers such as CCR4, CTLA-4, and GITR offer alternative strategies. Anti-CCR4 antibodies like mogamulizumab have shown clinical efficacy in certain hematological malignancies by depleting CCR4-expressing Tregs.[12] The role of anti-CTLA-4 and anti-GITR antibodies in Treg depletion is more complex, often involving a combination of depletion and functional modulation. The efficacy of these antibodies can also be dependent on the composition of the tumor microenvironment, including the presence of Fc receptor-expressing effector cells.
Future research will likely focus on the development of more specific Treg-depleting agents with improved safety profiles. This includes the engineering of antibodies with enhanced ADCC, the identification of novel Treg-specific surface markers, and the development of bispecific antibodies that can simultaneously target Tregs and engage effector cells. Combination therapies that utilize Treg depletion in conjunction with other immunotherapies, such as checkpoint inhibitors, are also a promising area of investigation. A thorough understanding of the distinct mechanisms and experimental nuances of each approach is paramount for the rational design of the next generation of cancer immunotherapies.
References
- 1. This compound for the treatment of cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound (ONTAK®) | Cutaneous Lymphoma Foundation [clfoundation.org]
- 4. ichor.bio [ichor.bio]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In vivo depletion of CD4+FOXP3+ Treg cells by the PC61 anti-CD25 monoclonal antibody is mediated by FcgammaRIII+ phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. T regulatory cell migration during an immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Depletion of regulatory T cells by targeting CC chemokine receptor type 4 with mogamulizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The mechanism of anti-CTLA-4 activity and the negative regulation of T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New insights on the mechanism of action of anti-CTLA-4 immune checkpoint blockade [acir.org]
- 16. oncotarget.com [oncotarget.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Frontiers | The Role of GITR/GITRL Interaction in Autoimmune Diseases [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Depletion of regulatory T cells by anti-GITR mAb as a novel mechanism for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Engineering Anti-Tumor Monoclonal Antibodies and Fc Receptors to Enhance ADCC by Human NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mogamulizumab for the treatment of cutaneous T-cell lymphoma: recent advances and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. CD25-Treg-depleting antibodies preserving IL-2 signaling on effector T cells enhance effector activation and antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Validating Regulatory T Cell Depletion by Denileukin Diftitox: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, accurately assessing the depletion of regulatory T cells (Tregs) is crucial for evaluating the efficacy of immunotherapeutic agents. Denileukin diftitox (Ontak®), a recombinant fusion protein of diphtheria toxin and interleukin-2 (IL-2), is designed to selectively target and eliminate cells expressing the high-affinity IL-2 receptor (CD25), a hallmark of Tregs. This guide provides a comprehensive comparison of this compound's performance in Treg depletion, supported by experimental data and detailed protocols for validation using flow cytometry.
Performance Comparison of Treg Depleting Agents
This compound offers a targeted approach to Treg depletion. Its efficacy, however, can be compared with other methods, such as anti-CD25 monoclonal antibodies (e.g., daclizumab) and chemotherapy agents (e.g., cyclophosphamide). The following table summarizes quantitative data from various studies, highlighting the performance of these agents in depleting Tregs.
| Agent | Model System | Dosage | Treg Depletion (%) | Time Point | Key Findings |
| This compound | Human PBMCs (in vitro) | 5 nM | ~75% decrease in CD4+CD25highFoxP3+ cells | Day 4 | Significant depletion of functional Tregs.[1] |
| Human PBMCs (in vitro) | 25 ng/mL (0.4 nM) | 60% reduction in CD4+CD25+Foxp3+ cells | 72 hours | Dose-dependent depletion of Tregs observed.[2] | |
| Murine Model (in vivo) | 0.75 µg single injection | Partial depletion in spleen, blood, and bone marrow | 24 hours | Treg levels recovered in approximately 10 days.[2] | |
| Human Clinical Trial | Multiple doses | Significant depletion of circulating CD4+CD25highFoxP3+ Tregs | Post-treatment | Multiple doses were more effective than a single dose.[1] | |
| Daclizumab | Human Clinical Trial (Metastatic Breast Cancer) | Single IV infusion | Marked and prolonged elimination of CD25+FoxP3+ Tregs | Post-infusion | Effective in generating cytotoxic T lymphocyte responses.[3] |
| Cyclophosphamide | Murine Model (in vivo) | 2mg single dose | Dramatic decrease in FoxP3+/CD25+ and FoxP3+/CD25- Tregs | Day 3 | Broader effect on both CD25+ and CD25- Treg subsets. |
Mechanism of Action: this compound
This compound's mechanism is highly specific. The IL-2 component of the fusion protein binds to the high-affinity IL-2 receptor (CD25), which is abundantly expressed on the surface of Tregs. Following receptor-mediated endocytosis, the diphtheria toxin fragment is released into the cytosol, where it inhibits protein synthesis, ultimately leading to apoptotic cell death.
Experimental Protocols
Accurate validation of Treg depletion is paramount. The following is a detailed protocol for the analysis of Tregs in human peripheral blood mononuclear cells (PBMCs) treated with this compound using flow cytometry.
Protocol: Flow Cytometry Analysis of Treg Depletion in Human PBMCs
1. PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).
-
Resuspend cells in complete RPMI-1640 medium.
2. This compound Treatment (In Vitro):
-
Plate PBMCs at a density of 1 x 10^6 cells/mL.
-
Treat cells with the desired concentration of this compound (e.g., 5 nM) for the specified duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Include an untreated control group.
3. Cell Surface Staining:
-
Harvest and wash the cells with FACS buffer (PBS with 2% FBS).
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add a cocktail of fluorochrome-conjugated antibodies for surface markers:
-
Anti-CD4 (e.g., PerCP-Cy5.5)
-
Anti-CD25 (e.g., APC)
-
Anti-CD127 (e.g., PE)
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
4. Intracellular Staining for FoxP3:
-
Fix and permeabilize the cells using a commercially available FoxP3 staining buffer set, following the manufacturer's instructions.
-
Add fluorochrome-conjugated anti-FoxP3 antibody (e.g., FITC) to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
5. Flow Cytometry Acquisition and Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Sequentially gate on CD4+ T cells.
-
Within the CD4+ population, identify Tregs as CD25high and FoxP3+. The use of CD127low can further refine the Treg gate.
-
Analyze the percentage of Tregs in the treated versus untreated samples to determine the extent of depletion.
Experimental Workflow and Gating Strategy
The successful identification and quantification of Tregs by flow cytometry rely on a systematic workflow and a precise gating strategy.
A well-defined gating strategy is critical for isolating the Treg population from other T cell subsets.
Conclusion
This compound demonstrates significant and specific depletion of regulatory T cells, a critical step in enhancing anti-tumor immunity. Validating this depletion through multi-parameter flow cytometry provides a robust method for assessing its biological activity. The protocols and comparative data presented in this guide offer a framework for researchers to effectively evaluate this compound and other Treg-depleting agents in their preclinical and clinical investigations. Careful adherence to optimized experimental workflows and gating strategies will ensure accurate and reproducible results.
References
- 1. Depletion of human regulatory T cells specifically enhances antigen-specific immune responses to cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-2 immunotoxin this compound reduces regulatory T cells and enhances vaccine-mediated T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical use of anti-CD25 antibody daclizumab to enhance immune responses to tumor antigen vaccination by targeting regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Denileukin Diftitox with Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: A Dual-Pronged Attack
Denileukin diftitox is a recombinant fusion protein that combines the cell-targeting specificity of interleukin-2 (IL-2) with the cytotoxic activity of diphtheria toxin.[1][2] Its mechanism of action involves binding to the IL-2 receptor (CD25), which is often overexpressed on the surface of malignant T-cells.[1][2] Following receptor-mediated endocytosis, the diphtheria toxin fragment is released into the cell, where it inhibits protein synthesis by ADP-ribosylation of elongation factor 2, ultimately leading to apoptosis.[1][2]
The CHOP chemotherapy regimen, a standard treatment for non-Hodgkin lymphoma, consists of four drugs with distinct mechanisms of action:
-
Cyclophosphamide: An alkylating agent that damages DNA by creating cross-links, thereby interfering with DNA replication.[3]
-
Doxorubicin (Hydroxydaunorubicin): An intercalating agent that inserts itself into the DNA, inhibiting topoisomerase II and preventing DNA replication and repair.[3]
-
Vincristine (Oncovin): A vinca alkaloid that binds to tubulin, disrupting the formation of the mitotic spindle and arresting cells in metaphase.[3]
-
Prednisone: A corticosteroid that induces apoptosis in lymphoid cells.[3]
The combination of this compound with CHOP is hypothesized to exert a synergistic effect through complementary and non-overlapping mechanisms of cytotoxicity, potentially overcoming resistance to single-agent therapies.[4][5]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Clinical Evidence: The CONCEPT Trial
The CONCEPT trial, a multicenter phase II study, provides the most robust clinical data on the combination of this compound with CHOP chemotherapy in patients with newly diagnosed peripheral T-cell lymphoma (PTCL).[6]
Data Presentation: Clinical Outcomes of this compound in Combination with CHOP
| Outcome Measure | This compound + CHOP (CONCEPT Trial)[6][7] | Historical CHOP Alone (for comparison) |
| Overall Response Rate (ORR) | 65% | Varies, generally lower than combination |
| Complete Response (CR) | 51% | Varies, generally lower than combination |
| Median Duration of Response | 30 months | Not directly comparable |
| Median Progression-Free Survival (PFS) | 12 months | Not directly comparable |
| Overall Survival (OS) Rate | 63.3% at end of study | Not directly comparable |
Note: Direct head-to-head comparative data from a randomized controlled trial is limited. Historical data for CHOP alone can vary significantly based on patient populations and lymphoma subtypes.
Experimental Protocols
While specific preclinical data on the synergistic effects of this compound and chemotherapy are scarce in the literature, the following are detailed methodologies for key experiments that would be cited in such studies.
1. In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for this compound and chemotherapy agents, both individually and in combination.
-
Cell Culture: T-cell lymphoma cell lines (e.g., Jurkat, HuT-78) are cultured in appropriate media and conditions.
-
Drug Preparation: this compound and chemotherapy agents (doxorubicin, vincristine, etc.) are serially diluted to a range of concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: Cells are treated with single agents or combinations of this compound and a chemotherapy agent at various concentration ratios.
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assay: Cell viability is assessed using a method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell viability relative to untreated controls. IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining IC50 values.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis in cells treated with this compound and chemotherapy.
-
Cell Treatment: T-cell lymphoma cells are treated with this compound, a chemotherapy agent, or the combination for a specified time.
-
Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: The stained cells are incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for assessing apoptosis.
3. Combination Index (CI) Calculation
The Chou-Talalay method is a widely accepted approach to quantify the nature of drug interactions.
-
Data Input: The dose-response data from the in vitro cytotoxicity assays for single agents and their combinations are used.
-
Software Analysis: Software such as CompuSyn is used to calculate the Combination Index (CI).
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Conclusion
The combination of this compound with CHOP chemotherapy demonstrates promising clinical activity in patients with T-cell lymphomas, as evidenced by the CONCEPT trial.[6] The distinct mechanisms of action of this compound and the components of CHOP provide a strong rationale for their synergistic potential. While detailed preclinical quantitative data to precisely define the nature of these interactions are not extensively available, the clinical outcomes support the continued investigation of this and similar combination therapies. Future preclinical studies focusing on in vitro synergy assays are warranted to further elucidate the optimal combinations and scheduling of this compound with various chemotherapy agents.
References
- 1. Role of this compound in the treatment of persistent or recurrent cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. CHOP (chemotherapy) - Wikipedia [en.wikipedia.org]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. A multicenter phase II trial to determine the safety and efficacy of combination therapy with this compound and cyclophosphamide, doxorubicin, vincristine and prednisone in untreated peripheral T-cell lymphoma: the CONCEPT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
Independent Validation of Denileukin Diftitox: A Comparative Guide for Researchers
This guide provides an objective comparison of denileukin diftitox with alternative therapies for Cutaneous T-cell Lymphoma (CTCL), supported by experimental data from key clinical trials. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the therapeutic landscape for this rare disease.
Comparative Efficacy of this compound and Other CTCL Therapies
The following tables summarize the quantitative data from clinical trials of this compound and its main comparators. It is important to note that these trials were not head-to-head comparisons, and patient populations and study designs may vary.
| Treatment | Trial Name/Identifier | Objective Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DOR) in Months | Median Time to Response (TTR) in Months |
| This compound-cxdl (Lymphir) | Study 302 (NCT01871727) | 36.2%[1][2][3][4][5][6][7] | 8.7%[1][2][3][4][6][7] | 6.5[8][9] | 1.41[1][3][4][5][8][9] |
| This compound (Ontak) | Phase III Placebo-controlled | 44%[10] | 10%[10] | Not Reported | Not Reported |
| Mogamulizumab | MAVORIC (NCT01728805) | 28%[11][12] | 4.8% (vs 0% for vorinostat)[12] | Not Reported | Not Reported |
| Brentuximab Vedotin | ALCANZA (Phase III) | 56.3% (ORR lasting ≥4 months)[13] | 17.2%[14] | Not Reported | Not Reported |
| Vorinostat | Phase II | 30-31%[15] | Not Reported | 5.5 (168 days)[2] | 1.8 (55 days)[2] |
| Romidepsin | Phase II | 34%[16][17] | 6.3% (6 of 96 patients)[17] | 15[17] | 2[17] |
| Extracorporeal Photopheresis (ECP) | Real-world chart review | 36.5%[18][19] | Not Reported | Not Reported | 6.5[18][19] |
Mechanism of Action: this compound
This compound is a recombinant fusion protein that combines the full-length human interleukin-2 (IL-2) with a truncated form of diphtheria toxin. Its mechanism of action is highly targeted towards cells expressing the IL-2 receptor, particularly the high-affinity receptor containing the CD25 subunit, which is often overexpressed on malignant T-cells in CTCL.
The process unfolds as follows:
-
Binding: The IL-2 portion of this compound binds to the IL-2 receptor on the surface of the target cell.
-
Internalization: The entire fusion protein is then internalized into the cell through receptor-mediated endocytosis, forming an endosome.
-
Translocation: The acidic environment within the endosome triggers a conformational change in the diphtheria toxin portion, allowing the enzymatically active fragment to translocate across the endosomal membrane into the cell's cytoplasm.
-
Inhibition of Protein Synthesis: Once in the cytoplasm, the active fragment of the diphtheria toxin catalyzes the ADP-ribosylation of elongation factor 2 (EF-2). This modification inactivates EF-2, a crucial component of the protein synthesis machinery.
-
Cell Death: The cessation of protein synthesis ultimately leads to apoptotic cell death.
Experimental Protocols
Protocol for Pivotal Phase III Study of this compound-cxdl (Study 302 - NCT01871727)
Objective: To assess the efficacy and safety of this compound-cxdl in patients with persistent or recurrent CTCL.
Inclusion Criteria:
-
Age ≥ 18 years.
-
Histopathologically confirmed CTCL (Stage I-III).[5]
-
Expression of CD25 on at least 20% of biopsied malignant cells, confirmed by a central laboratory.[6]
-
ECOG performance status of 0 or 1.[20]
-
Adequate bone marrow, hepatic, and renal function.[7]
Treatment Regimen:
-
This compound-cxdl administered at a dose of 9 µg/kg/day as an intravenous infusion over 60 minutes for 5 consecutive days every 21-day cycle.[6]
Efficacy Assessment:
-
The primary endpoint was the Objective Response Rate (ORR), assessed by an Independent Review Committee (IRC) based on the Global Response Score.[6]
-
Secondary endpoints included Duration of Response (DOR), Time to Response (TTR), and skin tumor burden.
Safety Assessment:
-
Monitoring of adverse events, including a boxed warning for capillary leak syndrome.[21]
-
Regular monitoring of liver function tests and visual acuity.
Protocol for Immunohistochemical (IHC) Staining of CD25 in Skin Biopsy
Objective: To determine the percentage of malignant T-cells expressing the CD25 subunit of the IL-2 receptor in a patient's skin biopsy to assess eligibility for this compound therapy.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) skin biopsy tissue sections (4-5 µm thick).
-
Primary antibody: Mouse anti-human CD25 monoclonal antibody.
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG.
-
DAB (3,3'-Diaminobenzidine) chromogen substrate.
-
Hematoxylin counterstain.
-
Microscope.
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene and then a series of graded ethanol solutions to rehydrate the tissue.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific antibody binding with a protein block solution.
-
Primary Antibody Incubation: Incubate slides with the primary anti-CD25 antibody at a predetermined optimal dilution for 60 minutes at room temperature.
-
Secondary Antibody Incubation: Incubate slides with the HRP-conjugated secondary antibody for 30 minutes at room temperature.
-
Detection: Apply the DAB chromogen substrate and incubate until a brown precipitate is visible.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and then mount with a permanent mounting medium.
-
Analysis: A qualified pathologist examines the slides under a microscope to determine the percentage of CD25-positive malignant cells. A positive result is typically defined as ≥20% of malignant cells showing distinct membrane staining.
Visualizations
Caption: this compound Mechanism of Action
Caption: Clinical Trial Workflow for this compound
Caption: Comparison of CTCL Systemic Therapies
References
- 1. New Data from MAVORIC Trial Sheds Light on Key Characteristics of Long-term POTELIGEO® (mogamulizumab-kpkc) Responders with Specific Subtypes of Cutaneous T-cell Lymphoma - Kyowa Kirin US [kkna.kyowakirin.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Romidepsin in peripheral and cutaneous T-cell lymphoma: mechanistic implications from clinical and correlative data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. targetedonc.com [targetedonc.com]
- 6. onclive.com [onclive.com]
- 7. onclive.com [onclive.com]
- 8. Mycosis Fungoides and Other Cutaneous T-Cell Lymphomas Treatment (PDQ®) - NCI [cancer.gov]
- 9. onclive.com [onclive.com]
- 10. Phase III placebo-controlled trial of this compound for patients with cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. onclive.com [onclive.com]
- 14. ashpublications.org [ashpublications.org]
- 15. Vorinostat in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ascopubs.org [ascopubs.org]
- 18. Chart review study of real-world clinical outcomes in patients with cutaneous T-cell lymphoma treated with extracorporeal photopheresis in the US in 2017-2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New Data on Patients with Cutaneous T-cell Lymphoma Treated with Extracorporeal Photopheresis from a Retrospective Study Presented at the American Society of Hematology Annual Meeting [prnewswire.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Phase 2 trial of romidepsin in patients with peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Denileukin Diftitox: A Guide for Laboratory and Clinical Professionals
Essential protocols for the safe handling and disposal of the recombinant cytotoxin, denileukin diftitox, are critical for ensuring personnel safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper management of this compound waste streams, from personal protective equipment to unused drug product.
This compound is a recombinant fusion protein, categorized as a cytotoxin, that requires stringent handling and disposal protocols. As a biologic agent with cytotoxic properties, waste generated from its use must be managed as regulated medical waste. Adherence to institutional, local, and federal regulations is paramount. The following procedures are based on established best practices for the disposal of biological and cytotoxic materials.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is crucial to have a comprehensive understanding of the associated risks and to be prepared for potential spills. Personnel must be trained in handling cytotoxic agents and be equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Two pairs of chemotherapy-rated gloves are recommended.
-
Gown: A disposable, lint-free gown with a solid front and back closure.
-
Eye and Face Protection: Safety glasses with side shields or a full-face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the procedure and risk of aerosolization.
All handling of this compound, including reconstitution and dilution, should be performed in a certified biological safety cabinet (BSC) to minimize exposure risk.
Step-by-Step Disposal Procedures
The proper segregation and disposal of waste contaminated with this compound are essential. All waste must be treated as hazardous.
Liquid Waste Disposal (Unused or Residual this compound)
-
Initial Containment: Do not dispose of liquid this compound directly into the sewer system.
-
Chemical Inactivation (if permitted by institutional policy):
-
Carefully add a 10% bleach solution to the liquid waste to achieve a final concentration of at least 1% bleach.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.
-
Neutralize the bleach solution with a suitable quenching agent, such as sodium thiosulfate, if required by local regulations.
-
-
Alternative Inactivation (Autoclaving):
-
If chemical inactivation is not appropriate, liquid waste should be collected in a leak-proof, autoclavable container.
-
The container must be clearly labeled as "Biohazard" and "Cytotoxic Waste."
-
Autoclave the waste according to your institution's validated procedures for biological liquid waste.
-
-
Final Disposal: After inactivation, the treated liquid may be disposed of down the drain with copious amounts of water, provided this is in accordance with local wastewater regulations. If not, it should be collected by a licensed hazardous waste contractor.
Solid Waste Disposal (Contaminated Labware)
-
Segregation: All solid waste that has come into contact with this compound, including vials, syringes without needles, gloves, gowns, and bench paper, must be segregated from regular trash.
-
Packaging: Place all contaminated solid waste into a designated, leak-proof, and puncture-resistant container lined with a biohazard bag. This container must be clearly labeled as "Cytotoxic Waste for Incineration."
-
Storage: Store the waste container in a secure, designated area away from patient care and high-traffic zones until it is collected for disposal.
-
Disposal: All solid waste contaminated with this compound must be disposed of as regulated medical waste, with incineration being the preferred method of final disposal.
Sharps Waste Disposal
-
Immediate Disposal: Immediately after use, dispose of all needles, syringes with attached needles, and other contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container.
-
Labeling: The sharps container must be clearly labeled with the universal biohazard symbol and the words "Cytotoxic Sharps Waste."
-
Container Management: Do not overfill sharps containers. Seal the container when it is three-quarters full.
-
Final Disposal: Sealed cytotoxic sharps containers must be disposed of through a licensed medical waste disposal service for incineration.
Data Presentation: Waste Segregation and Disposal Summary
| Waste Type | Description | Container | Disposal Method |
| Liquid Waste | Unused or residual this compound solutions. | Leak-proof, labeled container. | Chemical inactivation or autoclaving followed by drain disposal (if permitted), or collection by a hazardous waste contractor. |
| Solid Waste | Contaminated PPE, vials, packaging, and lab supplies. | Puncture-resistant container with biohazard bag, labeled "Cytotoxic Waste." | Incineration via a licensed medical waste contractor. |
| Sharps Waste | Needles, syringes with needles, contaminated glass. | Puncture-resistant sharps container, labeled "Cytotoxic Sharps Waste." | Incineration via a licensed medical waste contractor. |
Experimental Protocols Cited
The disposal procedures outlined above are based on general best practices for handling and disposing of cytotoxic and biological waste as described in safety guidelines from various regulatory and advisory bodies. No specific experimental protocols for this compound disposal were found in the public domain. The recommended inactivation methods (e.g., 10% bleach solution for at least 30 minutes) are standard laboratory procedures for decontaminating biological materials.
Mandatory Visualization: this compound Disposal Workflow
Navigating the Safe Handling of Denileukin Diftitox: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring operational safety and logistical precision in the handling of potent biopharmaceuticals like denileukin diftitox is paramount. This guide provides essential, immediate safety protocols and disposal plans, offering step-by-step procedural guidance to foster a secure and efficient laboratory environment.
This compound is a recombinant cytotoxic fusion protein, combining the cell-targeting properties of interleukin-2 (IL-2) with the cell-killing mechanism of diphtheria toxin.[1][2] This targeted action makes it a valuable agent in cancer research and therapy, but also necessitates stringent handling precautions to protect laboratory personnel from potential exposure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance from prescribing information and general protocols for cytotoxic and protein-based toxins provide a robust framework for safe handling.
Personal Protective Equipment: The First Line of Defense
Consistent and correct use of Personal Protective Equipment (PPE) is the most critical barrier against exposure to this compound. The following table summarizes the recommended PPE for various handling procedures.
| Procedure | Recommended Personal Protective Equipment |
| Receipt and Unpacking | - Double chemotherapy-grade gloves- Disposable gown- Eye protection (safety glasses with side shields or goggles) |
| Reconstitution and Aliquoting | - Double chemotherapy-grade gloves (outer pair sterile)- Disposable, fluid-resistant, solid-front gown with cuffed sleeves- Eye protection (safety glasses with side shields or goggles)- Face shield if there is a splash hazard- NIOSH-approved respirator (e.g., N95) if not handled in a biological safety cabinet |
| General Laboratory Handling | - Single pair of chemotherapy-grade gloves- Disposable gown- Eye protection (safety glasses with side shields) |
| Waste Disposal | - Double chemotherapy-grade gloves- Disposable gown- Eye protection (safety glasses with side shields or goggles) |
| Spill Cleanup | - Double chemotherapy-grade gloves- Disposable, fluid-resistant gown- Eye protection (goggles)- Face shield- NIOSH-approved respirator (e.g., N95) |
Experimental Protocol: Safe Handling and Disposal Workflow
Adherence to a standardized protocol is crucial for minimizing risk. The following steps outline the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (double gloves, gown, eye protection) when unpacking.
-
Store vials of this compound at the manufacturer-recommended temperature, typically frozen. The reconstituted solution may have different stability and storage requirements.[3]
2. Preparation and Handling:
-
All manipulations of this compound, including reconstitution and aliquoting, should be performed in a certified Class II Biological Safety Cabinet (BSC) to prevent aerosolization and environmental contamination.
-
Use Luer-Lok syringes and closed-system transfer devices (CSTDs) where feasible to minimize the risk of leaks and spills.
-
Do not handle this compound with bare hands. Always wear chemotherapy-grade gloves.
-
Avoid eating, drinking, or applying cosmetics in the laboratory where this compound is handled.
3. Spill Management:
-
In the event of a spill, immediately alert others in the area and restrict access.
-
Don the appropriate spill cleanup PPE.
-
Contain the spill using absorbent pads from a chemotherapy spill kit.
-
Decontaminate the area with an appropriate agent, such as a 1:10 dilution of household bleach, followed by a rinse with sterile water. For protein-based toxins, a solution of 1M sodium hydroxide can also be effective for decontamination.[4]
-
Collect all spill cleanup materials in a designated cytotoxic waste container.
4. Disposal:
-
All materials that have come into contact with this compound, including vials, syringes, needles, gloves, gowns, and absorbent materials, must be disposed of as cytotoxic waste.
-
Segregate cytotoxic waste into clearly labeled, leak-proof, and puncture-resistant containers.
-
Follow institutional and local regulations for the final disposal of cytotoxic waste, which typically involves high-temperature incineration.[4]
Visualizing the Workflow: Safe Handling of this compound
The following diagrams illustrate the key workflows for the safe handling of this compound.
By implementing these robust safety measures and fostering a culture of vigilance, research institutions can ensure the well-being of their personnel while advancing critical scientific endeavors involving this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
